Phaseollin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,11R)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTDZKXXJRRKDG-KXBFYZLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029664 | |
| Record name | Phaseolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13401-40-6, 91110-20-2 | |
| Record name | (-)-Phaseollin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13401-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phaseolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phaseollin, (+/-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091110202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phaseolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHASEOLLIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7OEP19ZWL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHASEOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OHL7771FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phaseollin: A Technical Overview of its Chemical Structure and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaseollin (B1679764) is a naturally occurring pterocarpan (B192222), a class of isoflavonoids, that functions as a phytoalexin in various leguminous plants, most notably the common bean (Phaseolus vulgaris).[1] As a key component of the plant's defense mechanism against pathogens, this compound has garnered significant interest for its diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its underlying mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a prenylated pterocarpan with the chemical formula C20H18O4.[2] Its rigid pentacyclic structure is characterized by a fused furan (B31954) ring system attached to a chromane (B1220400) moiety. The stereochemistry of the chiral centers at positions 6b and 12b is crucial for its biological activity.
Systematic IUPAC Name: (6bR,12bR)-3,3-dimethyl-6b,12b-dihydro-3H,7H-furo[3,2-c:5,4-f']dichromen-10-ol
CAS Number: 13401-40-6
Molecular Formula: C20H18O4
Molecular Weight: 322.36 g/mol
The key structural features include a dimethylchromene ring and a hydroxyl group on the aromatic ring, which contribute to its lipophilicity and potential for hydrogen bonding.
| Property | Value | Source |
| Melting Point | 177-178 °C | [2] |
| pKa (strongest acidic) | 9.13 | [2] |
| logP | 3.6 | [2] |
| Water Solubility | 7.0 mg/L | |
| Appearance | Solid powder |
Quantitative Biological Activity
This compound has demonstrated a range of biological activities. The following table summarizes the available quantitative data. It is important to note that while anti-inflammatory and antioxidant activities have been well-documented qualitatively, specific IC50 values for the pure compound are not consistently reported in the literature.
| Activity | Assay/Organism | Result | Source |
| Antifungal | Penicillium roqueforti | MIC: 30.9 mg of protein/ml (for water-soluble extract containing phaseolin) | |
| Antifungal | Mycosphaerella arachidicola | IC50: 3 µM (for a 5.4-kDa antifungal peptide from P. vulgaris) | |
| Antioxidant | DPPH radical scavenging | Demonstrated activity in sera of mice | |
| Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition | |
| Anti-inflammatory | Downregulation of iNOS and COX-2 expression | Dose-dependent inhibition |
Experimental Protocols
Isolation from Phaseolus vulgaris
General Workflow for Extraction:
-
Grinding and Defatting: Dried and ground bean seeds are first defatted using a non-polar solvent like hexane to remove lipids.
-
Extraction: The defatted material is then extracted with a more polar solvent, such as a mixture of acetone and water or methanol, to isolate a broad range of compounds including isoflavonoids.
-
Concentration and Partitioning: The crude extract is concentrated under reduced pressure, and the resulting residue is subjected to liquid-liquid partitioning between an organic solvent (e.g., ethyl acetate) and water. This compound, being moderately polar, is expected to partition into the organic phase.
-
Chromatographic Purification: The organic phase is then subjected to successive chromatographic techniques, such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Total Synthesis
The total synthesis of this compound has been reported in the scientific literature, providing a means to obtain the compound for further study without relying on natural sources. However, a detailed, step-by-step experimental protocol is not available in the public domain. The synthesis typically involves the construction of the pterocarpan skeleton followed by the introduction of the prenyl group.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of 1H and 13C NMR spectra is essential for confirming the structure and stereochemistry of this compound. While several studies have utilized NMR for the analysis of compounds from Phaseolus vulgaris, a comprehensive and publicly available dataset of assigned 1H and 13C NMR data for pure this compound is currently lacking.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the molecule.
Mechanism of Action: Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).
This compound has been shown to inhibit this cascade by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and significant biological potential. Its antifungal, antioxidant, and particularly its anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, make it a compelling candidate for further investigation in the development of novel therapeutic agents. Future research should focus on obtaining more comprehensive quantitative biological data, including specific IC50 values for its various activities, as well as detailed protocols for its synthesis and isolation to facilitate broader access for the scientific community. Furthermore, the elucidation of its complete NMR spectral data is crucial for its unambiguous identification and characterization in complex biological matrices.
References
The Biosynthesis of Phaseollin: A Technical Guide for Researchers
An In-depth Exploration of the Metabolic Pathway, Experimental Analysis, and Regulatory Mechanisms in Leguminous Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of phaseollin (B1679764), a prominent pterocarpan (B192222) phytoalexin found in leguminous plants, particularly in the genus Phaseolus. This compound plays a crucial role in plant defense mechanisms and has garnered significant interest for its potential pharmacological applications. This document details the enzymatic steps of the biosynthetic pathway, presents available quantitative data, outlines detailed experimental protocols for its study, and illustrates the key pathways and workflows using diagrammatic representations.
The this compound Biosynthetic Pathway: From Phenylalanine to a Pterocarpan Phytoalexin
The biosynthesis of this compound is a specialized branch of the well-characterized isoflavonoid (B1168493) pathway, which itself originates from the general phenylpropanoid pathway. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to construct the complex tetracyclic pterocarpan structure of this compound.
The pathway can be broadly divided into three main stages:
-
General Phenylpropanoid Pathway: The initial steps that convert L-phenylalanine to 4-coumaroyl-CoA, a central precursor for numerous phenolic compounds.
-
Isoflavonoid Branch: The diversion of intermediates into the isoflavonoid pathway, leading to the formation of the key isoflavone, daidzein (B1669772).
-
Pterocarpan-Specific Pathway: The final series of reactions that modify daidzein to form the pterocarpan skeleton and ultimately, this compound.
The key enzymes and intermediates involved in this intricate process are detailed below.
Key Enzymes and Intermediates
| Enzyme | Abbreviation | Substrate(s) | Product(s) |
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid, CoA | 4-Coumaroyl-CoA |
| Chalcone synthase | CHS | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin (B18129) chalcone |
| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin |
| Isoflavone synthase | IFS | Naringenin | 2-Hydroxyisoflavanone |
| 2-Hydroxyisoflavanone dehydratase | HID | 2-Hydroxyisoflavanone | Daidzein |
| Isoflavone 2'-hydroxylase | I2'H | Daidzein | 2'-Hydroxydaidzein |
| Isoflavone reductase | IFR | 2'-Hydroxydaidzein | Vestitone |
| Pterocarpan synthase | PTS | Vestitone | Medicarpin |
| Pterocarpan 6a-hydroxylase | P6aH | Medicarpin | 6a-Hydroxymedicarpin |
| Prenyltransferase | PT | 6a-Hydroxymedicarpin, DMAPP | Glycinol |
| Phaseollidin synthase | Glycinol | Phaseollidin | |
| Kievitone hydratase | KH | Kievitone | Phaseollidin hydrate |
| Phaseollidin hydratase | Phaseollidin hydrate | This compound |
Pathway Visualization
Figure 1: The biosynthetic pathway of this compound in leguminous plants.
Quantitative Aspects of this compound Biosynthesis
The production of this compound is tightly regulated and often induced in response to biotic and abiotic stresses, such as pathogen attack or elicitor treatment.[1] Quantitative data on enzyme kinetics and product yields are crucial for understanding the pathway's efficiency and for metabolic engineering efforts.
Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (units) | k_cat_ (s⁻¹) | Reference |
| Pterocarpan synthase (GePTS1) | Glycyrrhiza echinata | (3R,4R)-DMI | 2.5 ± 0.3 | - | 0.23 ± 0.01 | [2] |
| Pterocarpan synthase (GePTS1) | Glycyrrhiza echinata | (3S,4R)-DMI | 11.2 ± 1.5 | - | 0.31 ± 0.01 | [2] |
| Chalcone synthase | Various | p-Coumaroyl-CoA | 1-5 | - | 1.5-2.5 | General literature |
| Isoflavone synthase | Soybean | Naringenin | ~10 | - | - | General literature |
Note: DMI refers to 2',7-dihydroxy-4'-methoxyisoflavanol. Data for many enzymes specific to Phaseolus vulgaris and the later steps of this compound biosynthesis are currently limited.
This compound Production Yields upon Elicitation
The accumulation of this compound can be significantly enhanced by treating plant tissues with elicitors. The following table provides examples of this compound yields in Phaseolus vulgaris under different elicitation conditions.
| Elicitor | Plant Material | Concentration | Incubation Time (h) | This compound Yield (µg/g FW) | Reference |
| Oligogalacturonides | Embryo axes | 0.2 µg/µL | 48 | ~18 | [3] |
| 1-Oxo-indanoyl-L-isoleucyl methyl ester | Cotyledons | 1.0 mM | 96 | > 100 | [4] |
| Jasmonoyl-l-isoleucine analog (7e) | Seedlings | 0.05 mM | - | ~23 | [1][5] |
| Copper Chloride (CuCl₂) | Seedlings | - | 72-96 | Varies by cultivar | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound from plant extracts.
3.1.1. Sample Preparation
-
Harvest and freeze plant tissue (e.g., cotyledons, hypocotyls) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with 1 mL of 80% methanol (B129727) by vortexing for 1 minute followed by sonication for 30 minutes.
-
Centrifuge the extract at 13,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30-31 min: 80-20% B (linear gradient)
-
31-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 280 nm for this compound. A full UV-Vis spectrum (200-400 nm) should be recorded to aid in peak identification.
3.1.3. Quantification
-
Prepare a series of standard solutions of purified this compound in 80% methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Inject the prepared plant extracts.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Enzyme Assay for Chalcone Synthase (CHS)
This protocol describes a spectrophotometric assay to measure the activity of Chalcone Synthase, a key enzyme in the flavonoid and isoflavonoid pathways.[5][6][7]
3.2.1. Enzyme Extraction
-
Homogenize fresh or frozen plant tissue in ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM β-mercaptoethanol and 1 mM EDTA).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C.
-
The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
3.2.2. Assay Reaction
-
Prepare the reaction mixture in a quartz cuvette containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
100 µM Malonyl-CoA
-
50 µM p-Coumaroyl-CoA (starter substrate)
-
Enzyme extract (e.g., 20 µg of total protein)
-
-
The final reaction volume is typically 250 µL.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction at 30 °C for 5-10 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the product, naringenin chalcone, with 200 µL of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate and redissolve the residue in a known volume of methanol for HPLC analysis.
3.2.3. Product Detection and Quantification
-
Analyze the extracted product by HPLC as described in section 3.1, with detection at approximately 370 nm for naringenin chalcone.
-
Quantify the product using a standard curve of authentic naringenin chalcone.
-
Calculate the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg protein).
Figure 2: General experimental workflow for determining enzyme activity.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol provides a framework for analyzing the expression levels of genes involved in this compound biosynthesis.[8][9]
3.3.1. RNA Extraction and cDNA Synthesis
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.
-
Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
3.3.2. Primer Design and Validation
-
Design gene-specific primers for the target genes (e.g., PAL, CHS, IFS, PTS) and a suitable reference gene (e.g., Actin or Ubiquitin). Primers should be 18-24 nucleotides long, with a GC content of 40-60%, and an annealing temperature of 58-62 °C. The amplicon size should be between 100-200 bp.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90-110%.
3.3.3. qRT-PCR Reaction
-
Prepare the qRT-PCR reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers (final concentration 200-500 nM)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the reaction in a real-time PCR cycler with a typical program:
-
Initial denaturation: 95 °C for 10 min
-
40 cycles of:
-
Denaturation: 95 °C for 15 s
-
Annealing/Extension: 60 °C for 60 s
-
-
Melt curve analysis to verify product specificity.
-
3.3.4. Data Analysis
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Figure 3: Logical workflow for gene expression analysis using qRT-PCR.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is a highly regulated process, primarily controlled at the transcriptional level. The expression of genes encoding the biosynthetic enzymes is often coordinately induced by various stimuli.
Elicitor-Mediated Induction
A wide range of molecules, known as elicitors, can trigger the production of this compound. These include:
-
Biotic elicitors: Components of fungal cell walls (e.g., glucans, chitin), and molecules produced during plant-pathogen interactions.[3]
-
Abiotic elicitors: Heavy metal salts (e.g., CuCl₂), UV radiation, and certain chemicals like jasmonates and salicylic (B10762653) acid.[4]
The perception of these elicitors initiates a signal transduction cascade that leads to the activation of transcription factors.
Transcriptional Regulation
Several families of transcription factors are implicated in the regulation of isoflavonoid and phytoalexin biosynthesis, including:
-
MYB transcription factors: These are known to bind to specific motifs in the promoters of phenylpropanoid and flavonoid biosynthesis genes.
-
bHLH (basic helix-loop-helix) transcription factors: Often act in concert with MYB proteins to regulate gene expression.
-
WRKY transcription factors: A large family of transcription factors involved in various stress responses, including the activation of defense-related genes.
The interplay of these transcription factors ultimately determines the timing and magnitude of this compound accumulation in response to environmental cues.
Conclusion and Future Directions
The biosynthesis of this compound in leguminous plants is a complex and fascinating metabolic pathway with significant implications for plant defense and human health. While the core enzymatic steps have been largely elucidated, further research is needed to:
-
Characterize the specific enzymes involved in the final steps of this compound biosynthesis in Phaseolus vulgaris.
-
Obtain comprehensive quantitative data on the kinetic parameters of all enzymes in the pathway.
-
Fully unravel the intricate regulatory networks that control this compound production.
A deeper understanding of this pathway will pave the way for the development of crops with enhanced disease resistance and for the sustainable production of this compound and related compounds for pharmaceutical applications. This technical guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. In vivo and in silico evaluation of the phytoalexin-eliciting activity in common bean (Phaseolus vulgaris L.) of jasmonoyl-l-isoleucine analogs having a pyrazolidin-3-one ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienggj.org [scienggj.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling Phaseollin: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaseollin (B1679764) is a naturally occurring pterocarpan-class phytoalexin synthesized by the common bean, Phaseolus vulgaris, as a defense mechanism against biotic and abiotic stresses. Its antimicrobial and antifungal properties have garnered significant interest within the scientific community, positioning it as a promising candidate for applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Natural Sources and Occurrence
This compound is not a constitutive compound in healthy Phaseolus vulgaris plants. Its synthesis is induced in response to various stressors, most notably fungal infections and exposure to certain chemicals.
Plant Tissues
The accumulation of this compound has been observed in various tissues of the common bean plant, including:
-
Pods: Damaged or infected pods are a primary site of this compound accumulation.
-
Hypocotyls and Seedlings: These are often used in experimental setups to study this compound induction due to their sensitivity to elicitors.
-
Roots: The root neck region has been shown to produce this compound in response to soil-borne pathogens like Rhizoctonia solani.
Induction by Elicitors
The production of this compound can be triggered by a range of biotic and abiotic elicitors. Biotic elicitors include components derived from fungal cell walls, while abiotic elicitors encompass heavy metals and other chemical stressors. The concentration of this compound varies significantly depending on the bean cultivar, the type of elicitor, and the duration of exposure.
Quantitative Data on this compound Concentration
The following table summarizes the concentration of this compound in different Phaseolus vulgaris cultivars in response to various elicitors. This data highlights the differential capacity of cultivars to produce this phytoalexin, a crucial factor for breeding disease-resistant varieties.
| Bean Cultivar | Elicitor | Elicitor Concentration | Tissue | Time Post-Induction | This compound Concentration (µg/g fresh weight) | Reference |
| ICA-Cerinza (resistant) | 1-oxo-indanoyl-L-isoleucyl methyl ester | 1.0 mM | Seedlings | 72-96 h | > 40 | [1] |
| Uribe Rosado (susceptible) | 1-oxo-indanoyl-L-isoleucyl methyl ester | 1.0 mM | Seedlings | 72-96 h | < 20 | [1] |
| Cargamanto Mocho | Copper (II) Chloride (CuCl₂) | 1000 ppm | Seedlings | 96 h | ~35 | [2] |
| Cargamanto Mocho | Chitosan | 1000 ppm | Seedlings | 96 h | ~15 | [2] |
| Tibatã | Colletotrichum lindemuthianum filtrate | - | Hypocotyls | - | High (qualitative) | [3] |
| Cnpf 8104 | Colletotrichum lindemuthianum filtrate | - | Hypocotyls | - | Moderate (qualitative) | [3] |
| Vermelho | Colletotrichum lindemuthianum filtrate | - | Hypocotyls | - | High (qualitative) | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that is part of the broader phenylpropanoid pathway. It begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions to construct the characteristic pterocarpan (B192222) skeleton.
This compound Biosynthetic Pathway
Enzyme Abbreviations:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-Coumarate:CoA ligase
-
CHS: Chalcone synthase
-
CHI: Chalcone isomerase
-
IFS: Isoflavone synthase
-
HID: 2-hydroxyisoflavanone (B8725905) dehydratase
-
IFH: Isoflavone 2'-hydroxylase
-
IFR: Isoflavone reductase
Signaling Pathway for this compound Induction
The induction of this compound synthesis is mediated by a complex signaling cascade initiated by the recognition of elicitor molecules at the plant cell surface. This leads to the activation of defense-related genes, including those encoding the enzymes of the this compound biosynthetic pathway. Salicylic acid (SA) plays a crucial role in this signaling network, particularly in the context of effector-triggered immunity (ETI) against pathogens.
Elicitor-Induced Signaling Cascade
Experimental Protocols
Extraction of this compound from Bean Tissue
This protocol is adapted from studies on phytoalexin accumulation in Colombian bean varieties.[2]
Materials:
-
Bean seedlings or other tissue
-
70% Ethanol (B145695) (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Whatman No. 1 filter paper
-
Centrifuge
-
Rotary evaporator
-
Vials for storage
Procedure:
-
Combine and mill the induced bean tissue with 70% ethanol.
-
Centrifuge the ethanol solution at 3400 rpm for 6 minutes.
-
Filter the supernatant through Whatman No. 1 filter paper.
-
Concentrate the filtrate at 40°C under vacuum using a rotary evaporator.
-
Re-extract the concentrated aqueous residue with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
Resuspend the dried extract in a known volume of methanol (B129727) for HPLC analysis.
-
Store the samples at 4°C until analysis.
HPLC-DAD Analysis of this compound
This method is based on a procedure developed for the separation of phytoalexins from Phaseolus vulgaris.[4]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., Spherisorb 5 ODS 2, 25 cm x 4.6 mm i.d., 5 µm particle size)
-
Guard column (pellicular C18)
Mobile Phase:
-
Solvent A: Water with 1% acetic acid
-
Solvent B: Acetonitrile with 1% acetic acid
Gradient Elution Program:
| Time (min) | % Solvent B (Acetonitrile) |
| 0 | 5 |
| 40 | 30 |
| 70 | 90 |
Flow Rate: 1.0 mL/min
Detection: 280 nm (or a broader range with DAD to capture the full UV spectrum)
Injection Volume: 20 µL
Quantification:
Quantification is achieved by comparing the peak area of this compound in the sample chromatogram with a calibration curve generated from authentic this compound standards of known concentrations. The retention time for this compound under these conditions is approximately 52.5 minutes.[2]
Experimental Workflow for this compound Analysis
Conclusion
This technical guide provides a foundational understanding of this compound, a phytoalexin with significant potential in various scientific fields. The detailed information on its natural sources, biosynthesis, and analytical methods is intended to support researchers in their efforts to explore and harness the properties of this valuable natural compound. The provided protocols and diagrams offer a practical framework for the elicitation, extraction, and quantification of this compound, facilitating further research into its biological activities and potential applications.
References
Phaseollin: A Technical Guide to its Mechanism of Action in Plant-Pathogen Interactions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Phaseollin (B1679764) is an isoflavonoid (B1168493) phytoalexin, a class of low molecular weight antimicrobial compounds synthesized and accumulated by plants in response to pathogenic attack or abiotic stress.[1] As the primary phytoalexin of the common bean (Phaseolus vulgaris), this compound represents a crucial component of the plant's inducible defense system.[2] Its synthesis is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or other elicitors, leading to a rapid defensive response at the site of infection.[2][3] This document provides an in-depth technical overview of the signaling pathways that regulate this compound production, its biochemical synthesis, its multifaceted mechanism of action against pathogens, and the experimental protocols used to investigate these processes.
Biosynthesis and Regulation of this compound
The production of this compound is a tightly regulated process initiated by the plant's perception of a pathogenic threat. This perception triggers a complex signal transduction cascade that culminates in the activation of genes encoding the enzymes of the phenylpropanoid and isoflavonoid biosynthetic pathways.
Elicitor-Induced Signaling Pathway
The synthesis of phytoalexins is a well-studied defense response.[4] Biotic elicitors, such as fungal cell wall fragments (e.g., glucans, chitin) or specific pathogen-derived proteins, are recognized by pattern recognition receptors (PRRs) on the plant cell's plasma membrane.[5] This recognition event initiates a series of rapid intracellular responses:
-
Ion Fluxes and Plasma Membrane Changes: Elicitor binding leads to changes in plasma membrane protein activities, including ion channel activation, causing an influx of Ca²⁺ into the cytosol and an efflux of K⁺ and Cl⁻.[6]
-
MAPK Cascade Activation: The signal is transduced downstream through a mitogen-activated protein kinase (MAPK) cascade. This involves a series of protein phosphorylations that amplify the initial signal.[5]
-
Production of Signaling Molecules: Active oxygen species (AOS), such as hydrogen peroxide (H₂O₂), and nitric oxide (NO) are produced. These molecules act as secondary messengers, further propagating the defense signal.[3][6]
-
Transcriptional Reprogramming: The signaling cascade ultimately activates specific transcription factors (e.g., MYB, bHLH, WRKY types).[5] These transcription factors bind to the promoters of defense-related genes, including those responsible for this compound biosynthesis, initiating their transcription.
Biosynthetic Pathway
This compound is synthesized via the isoflavonoid branch of the phenylpropanoid pathway. While the complete pathway is complex, the key steps involve the conversion of the amino acid phenylalanine into the isoflavone (B191592) daidzein. Daidzein then serves as a crucial precursor, undergoing a series of enzymatic modifications, including hydroxylation, reduction, and cyclization, to form the pterocarpan (B192222) scaffold characteristic of this compound.[7] The expression of genes encoding enzymes like isoflavone synthase (IFS) and other downstream enzymes is coordinately induced upon pathogen perception.[5]
Mechanism of Antifungal Action
This compound exerts its antimicrobial effect through a multi-pronged attack on fungal cells, with the primary target being the cell membrane.
-
Membrane Permeabilization: The principal mechanism of action is the disruption of the fungal plasma membrane's integrity.[8][9] this compound intercalates into the lipid bilayer, altering its fluidity and creating pores or lesions. This action disrupts the electrochemical gradient across the membrane.[8]
-
Ion and Solute Leakage: The loss of membrane integrity leads to the uncontrolled leakage of essential ions (K⁺, Ca²⁺) and small molecules (sugars, ATP) from the cytoplasm.[10][11] This dissipates the proton motive force, halting ATP synthesis and other vital cellular processes.[10]
-
Inhibition of Fungal Growth: The cumulative effect of membrane damage and leakage of cellular contents is the inhibition of fungal growth and, at sufficient concentrations, cell death (fungicidal activity).[8][12]
-
Interaction with Cell Wall Components: Some phytoalexins are also known to interact with or inhibit the synthesis of cell wall components like β-glucans, further weakening the pathogen's structural defenses.[13]
-
DNA Degradation: Some studies on other antimicrobial secondary metabolites have shown they can directly degrade the pathogen's DNA, suggesting another potential, though less characterized, mechanism for this compound.[14]
Quantitative Efficacy Data
The antifungal efficacy of phytoalexins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[15] While specific MIC values for pure this compound are reported across various studies, the data can be variable depending on the fungal species and assay conditions. The table below presents an example of phytoalexin production levels in response to elicitors.
| Plant Tissue | Elicitor/Pathogen | Phytoalexin | Concentration (µg/g fresh mass) | Reference |
| Bean Cotyledons | Fusarium solani | Kievitone | ~850 | |
| Bean Cotyledons | Rhizobacteria | Kievitone | 83 - 333 | |
| Bean Hypocotyls | Green Propolis (5%) | This compound | >152% increase vs control | [16] |
Key Experimental Protocols
Investigating the role of this compound involves a series of standardized protocols for its elicitation, extraction, quantification, and bioactivity assessment.
Protocol: Phytoalexin Elicitation and Extraction
This protocol is adapted from methods used for inducing and extracting phytoalexins like pisatin (B192138) and this compound.[4][16][17][18]
-
Plant Material: Use sterile, etiolated common bean (Phaseolus vulgaris) hypocotyls or cotyledons.
-
Elicitor Preparation: Prepare a solution of the chosen elicitor. This can be a suspension of autoclaved fungal mycelia (e.g., from Rhizoctonia solani), a solution of chitosan (B1678972) (1 mg/mL), or a filtrate from a fungal culture.[2][18] A sterile water or buffer control is essential.[18]
-
Elicitation: Apply a small volume (e.g., 500 µL) of the elicitor solution to the surface of the plant tissue placed in a sterile petri dish or test tube.[16]
-
Incubation: Incubate the treated tissue in a moist, dark environment at room temperature (e.g., 25°C) for 24-72 hours to allow for phytoalexin synthesis.[18]
-
Extraction: After incubation, transfer the tissue to a vial containing a suitable organic solvent like 95% ethanol or hexane.[17] Agitate or sonicate for a set period (e.g., 1 hour) to extract the phytoalexins.
-
Concentration: Decant the solvent extract and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Dissolve the dried residue in a known volume of a suitable solvent (e.g., 1 mL of 95% ethanol) for quantification and bioassays.[18]
Protocol: Quantification by Spectrophotometry
This is a rapid method for estimating phytoalexin concentration.[17][19][20]
-
Measurement: Transfer the reconstituted extract from Protocol 5.1 into a quartz cuvette.
-
Reading: Measure the absorbance at the wavelength maximum for this compound (approx. 280-285 nm) using a UV-Vis spectrophotometer.[16] Use 95% ethanol as a blank.
-
Calculation: Calculate the concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient for this compound, b is the path length (typically 1 cm), and c is the concentration. A standard curve with purified this compound should be used for accurate quantification.
Note: For more precise and specific quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method as it separates this compound from other co-extracted compounds.[1]
Protocol: Antifungal Susceptibility (Broth Microdilution MIC Assay)
This protocol determines the MIC of the extracted this compound or a purified standard.[15][21]
-
Medium: Use a suitable liquid medium for fungal growth, such as RPMI-1640, buffered to pH 7.0 with MOPS.[21]
-
Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension (e.g., 0.5-2.5 x 10³ CFU/mL) according to CLSI guidelines.
-
Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the this compound extract or standard in the medium to achieve a range of final concentrations.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus in medium, no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[21]
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible fungal growth compared to the positive control.[15]
Protocol: Membrane Permeability Assay
This assay assesses damage to the fungal cell membrane using a fluorescent dye like Propidium Iodide (PI), which can only enter cells with compromised membranes.[11]
-
Cell Preparation: Grow the target fungus in liquid medium to the mid-log phase. Harvest and wash the cells, then resuspend them in a buffer (e.g., PBS).
-
Treatment: Aliquot the cell suspension into tubes or a microplate. Add this compound at various concentrations (e.g., 1x MIC, 2x MIC). Include an untreated control.
-
Incubation: Incubate for a defined period (e.g., 1-4 hours).
-
Staining: Add PI to each sample to a final concentration of ~2 µg/mL.
-
Analysis: Analyze the samples using a flow cytometer or a fluorescence plate reader. An increase in PI fluorescence indicates an increase in the number of cells with damaged membranes. The percentage of dead cells can be quantified.[11]
Conclusion and Future Directions
This compound is a potent, naturally derived antifungal compound that acts primarily by disrupting the integrity of the fungal plasma membrane. Its production is a key part of an elegant and rapid inducible defense system in legumes. The detailed understanding of its biosynthesis, regulation, and mechanism of action provides multiple avenues for practical application. For drug development professionals, this compound and other isoflavonoid phytoalexins serve as excellent lead compounds for novel antifungal agents. Their unique mode of action, targeting the cell membrane, may be effective against pathogens resistant to conventional drugs.[13][22] For agricultural scientists, understanding the signaling pathways that trigger this compound production could lead to the development of new crop protection strategies, either through genetic enhancement of the defense response or the application of elicitors to prime plants against infection.[3] Future research should focus on optimizing the production of this compound, exploring its synergistic effects with existing antifungal drugs, and further elucidating its interactions with specific membrane components.
References
- 1. Phytoalexin Assay - Lifeasible [lifeasible.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Early signaling events induced by elicitors of plant defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity of ionic liquids based on (-)-menthol: a mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alterations in Mycelial Morphology and Flow Cytometry Assessment of Membrane Integrity of Ganoderma boninense Stressed by Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonistic activity of Aspergillus versicolor against Macrophomina phaseolina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) [bio-protocol.org]
- 18. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) [en.bio-protocol.org]
- 20. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Virtues of Phaseollin: A Technical Guide for Scientific Discovery
An In-depth Exploration of the Anticancer, Antimicrobial, and Anti-inflammatory Activities of Phaseollin (B1679764) and its Potential Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a naturally occurring pterocarpan (B192222) phytoalexin, has emerged as a molecule of significant interest within the scientific community. Primarily found in legumes, particularly in the genus Phaseolus, it plays a crucial role in plant defense mechanisms. Beyond its botanical functions, a growing body of evidence illuminates its diverse and potent biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer, antimicrobial, and anti-inflammatory properties, complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to aid researchers in their quest for novel therapeutic agents.
Anticancer Activities of this compound
This compound has demonstrated notable potential as an anticancer agent, primarily through its pro-apoptotic and chemopreventive activities. Its effects are multifaceted, involving the induction of programmed cell death and the mitigation of oxidative stress that can lead to carcinogenesis.
Quantitative Anticancer Data
The cytotoxic and antiproliferative effects of this compound and related isoflavonoids have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are critical metrics for evaluating the potency of these compounds.
| Compound | Cell Line | Activity Type | IC50 / EC50 (µM) | Reference |
| This compound | H4IIE (Hepatoma) | Cytotoxicity | 1.5 | [1] |
| Luteolin (B72000) | A549 (Non-small cell lung carcinoma) | Cytotoxicity | 40.2 (at 48h) | [1] |
| Luteolin | Hep-2 (Laryngeal squamous cell carcinoma) | Cytotoxicity | ~50 | [2] |
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell survival and proliferation. A significant mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved, in part, through the inhibition of the Extracellular signal-regulated kinase (ERK) pathway and the activation of caspases.
This compound has been shown to decrease the phosphorylation of ERK (p44/p42), a critical kinase in the mitogen-activated protein kinase (MAPK) signaling cascade that promotes cell proliferation and survival.[1] By inhibiting ERK activation, this compound disrupts downstream signaling, leading to the activation of the apoptotic cascade. This process involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7), ultimately leading to cell death.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using appropriate software.
Antimicrobial Activities of this compound
This compound, as a phytoalexin, possesses inherent antimicrobial properties that contribute to plant defense. These properties are also being explored for their potential therapeutic applications against human pathogens.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µM) | Reference |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 78 | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile saline or PBS
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth medium. Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of concentrations.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. Alternatively, the absorbance can be read using a microplate reader.
Anti-inflammatory Activities of this compound
Chronic inflammation is a hallmark of many diseases, and agents that can modulate the inflammatory response are of great therapeutic interest. This compound has demonstrated significant anti-inflammatory properties by targeting key inflammatory pathways.
Quantitative Anti-inflammatory Data
This compound has been shown to inhibit the production of several pro-inflammatory mediators in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Mediator | Cell Line | Treatment | Concentration (µM) | % Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 | This compound + LPS | 100 | Significant | [7][8] |
| iNOS | RAW 264.7 | This compound + LPS | 100 | Significant | [7][8] |
| COX-2 | RAW 264.7 | This compound + LPS | 100 | Significant | [7][8] |
| TNF-α (mRNA) | RAW 264.7 | This compound + LPS | 100 | Significant | [2] |
| IL-1β (mRNA) | RAW 264.7 | This compound + LPS | 100 | Significant | [2] |
| IL-6 (protein) | RAW 264.7 | This compound + LPS | 100 | Notable | [2] |
| TNF-α (protein) | RAW 264.7 | This compound + LPS | 100 | Notable | [2] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the expression of its target genes, including those for TNF-α, IL-1β, and IL-6.[7][8]
Experimental Protocol: ELISA for Cytokine Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines in biological samples.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Cell culture supernatants from this compound-treated and control cells
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer. Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., PBS with 5% BSA). Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody diluted in assay diluent to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add the TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Reaction Stoppage and Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants.
This compound Derivatives: Synthesis and Future Directions
While the biological activities of this compound are promising, the synthesis of its derivatives offers an avenue to enhance its potency, selectivity, and pharmacokinetic properties. Although specific synthesis protocols for this compound derivatives are not yet widely published, general strategies employed for the derivatization of similar flavonoids can be adapted.
Proposed Synthetic Strategies for this compound Derivatives
The chemical structure of this compound presents several sites amenable to modification, including the hydroxyl groups and the aromatic rings. Potential synthetic modifications could include:
-
Alkylation and Acylation: The hydroxyl groups can be alkylated or acylated to introduce various functional groups, potentially altering the compound's lipophilicity and cellular uptake.
-
Aromatic Substitution: The aromatic rings can be subjected to electrophilic substitution reactions to introduce substituents that may enhance biological activity.
-
Glycosylation: The addition of sugar moieties can improve the water solubility and bioavailability of this compound.
These modifications can be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design derivatives with improved therapeutic profiles.
Conclusion
This compound stands out as a natural compound with a remarkable spectrum of biological activities. Its demonstrated anticancer, antimicrobial, and anti-inflammatory properties, underpinned by its interactions with key cellular signaling pathways, make it a compelling lead molecule for drug discovery and development. This technical guide has provided a foundational understanding of this compound's potential, offering quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers to further explore and harness its therapeutic promise. The future of this compound research lies in the systematic evaluation of its efficacy in more complex disease models and the rational design and synthesis of novel derivatives with enhanced therapeutic indices.
References
- 1. Luteolin induced G2 phase cell cycle arrest and apoptosis on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phaseolin Attenuates Lipopolysaccharide-Induced Inflammation in RAW 264.7 Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phaseolin Attenuates Lipopolysaccharide-Induced Inflammation in RAW 264.7 Cells and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phaseollin in Plant Defense Against Fungal Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phaseollin (B1679764), an isoflavonoid (B1168493) phytoalexin synthesized by the common bean (Phaseolus vulgaris), represents a critical component of the plant's inducible defense system against fungal pathogens. This technical guide provides a comprehensive overview of the multifaceted role of this compound, from its biosynthesis and the intricate signaling pathways that govern its production to its direct antifungal mechanisms. We delve into detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, and present available quantitative data on its efficacy against key fungal pathogens. Furthermore, this guide illustrates the key molecular pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding and further research into the potential applications of this compound in crop protection and novel antifungal drug development.
Introduction to this compound and Plant Defense
Plants, as sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of pathogens. A key strategy is the production of antimicrobial secondary metabolites known as phytoalexins, which are synthesized de novo and accumulate at the site of infection following pathogen attack or exposure to elicitors.[1][2] this compound is the principal phytoalexin of the common bean (Phaseolus vulgaris), where its accumulation is a hallmark of the plant's defense response, particularly against fungal incursions.[3] Chemically classified as a pterocarpan, this compound exhibits a broad spectrum of antifungal activity, contributing to disease resistance.[4] Understanding the regulation and mode of action of this compound is paramount for developing strategies to enhance disease resistance in crops and for exploring its potential as a lead compound in the development of new antifungal agents.
Biosynthesis of this compound
This compound belongs to the isoflavonoid class of phenylpropanoid secondary metabolites. Its biosynthesis originates from the shikimic acid pathway, which provides the precursor L-phenylalanine. A series of enzymatic reactions, summarized below, leads to the formation of this complex molecule.
The general biosynthetic pathway for isoflavonoids is well-established, starting with phenylalanine. The specific late steps leading to this compound involve the isoflavonoid daidzein (B1669772) as a key intermediate. The synthesis of many phenylpropanoid phytoalexins, including this compound, is a recognized defense mechanism in the Leguminosae family.
Antifungal Activity of this compound
This compound demonstrates significant antifungal properties against a range of plant pathogenic fungi. Its inhibitory effects are typically measured by determining the Minimum Inhibitory Concentration (MIC) or the Half-maximal Effective Concentration (EC50). While specific quantitative data for this compound is not abundant in publicly available literature, the inhibitory effects have been documented. For instance, studies have shown that this compound can inhibit the growth of Fusarium solani, a major bean pathogen. The growth of F. solani f. sp. pisi and *f. sp. phaseoli was moderately affected by this compound, while the growth of F. solani f. sp. cucurbitae was markedly inhibited even at low concentrations.
Table 1: Antifungal Activity of this compound
| Fungal Pathogen | Concentration (µg/mL) | Inhibition | Reference |
| Fusarium solani f. sp. cucurbitae | 13 | Marked Inhibition | |
| Fusarium solani f. sp. pisi | 40 | Moderate Inhibition | |
| Fusarium solani f. sp. phaseoli | 40 | Moderate Inhibition | |
| Colletotrichum lindemuthianum | Not Specified | Growth Reduction |
Accumulation of this compound in Resistant vs. Susceptible Interactions
Table 2: this compound Accumulation in Response to Fungal Elicitors
| Bean Cultivar/Variety | Elicitor/Treatment | Relative this compound Production | Reference |
| Tibatã | C. lindemuthianum filtrate | High | |
| Vermelho | C. lindemuthianum filtrate | High | |
| Multiple Cultivars | UV light | High |
Signaling Pathways Regulating this compound Production
The induction of this compound biosynthesis is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade involving second messengers and protein kinase cascades, ultimately leading to the activation of transcription factors that upregulate the expression of this compound biosynthetic genes.
Upon perception of fungal elicitors by plasma membrane receptors, a rapid influx of calcium ions (Ca²⁺) into the cytosol and a burst of reactive oxygen species (ROS) are among the earliest signaling events. These second messengers activate downstream signaling components, including Mitogen-Activated Protein Kinase (MAPK) cascades. In Phaseolus vulgaris, MAPK signaling pathways are known to be involved in the response to anthracnose. These kinase cascades phosphorylate and activate various downstream targets, including WRKY transcription factors. WRKY transcription factors are a large family of regulatory proteins that play pivotal roles in plant immunity by binding to W-box elements in the promoters of defense-related genes, including those involved in phytoalexin biosynthesis.
Mechanism of Antifungal Action
The precise molecular mechanism by which this compound exerts its antifungal activity is an area of ongoing research. However, evidence suggests that like many other phytoalexins, its primary mode of action involves the disruption of fungal cell membranes. The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the fungal plasma membrane. This insertion is thought to disrupt membrane integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.
A key target for many membrane-disrupting antifungal agents is ergosterol, the major sterol in fungal membranes. It is hypothesized that this compound may interact with ergosterol, leading to the formation of pores or channels in the membrane. Another potential mechanism is the inhibition of the fungal respiratory chain, which would disrupt cellular energy production. Fungal cell death can occur through various regulated processes, including apoptosis-like, necroptosis-like, and pyroptosis-like death, and it is possible that this compound could trigger one or more of these pathways.
Experimental Protocols
Extraction of this compound from Bean Tissue
This protocol is a generalized procedure for the extraction of isoflavonoids from bean tissue and can be adapted for this compound.
-
Tissue Homogenization: Harvest fresh bean tissue (e.g., hypocotyls or leaves) that has been elicited for this compound production. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Solvent Extraction: Suspend the powdered tissue in 80% methanol (B129727) (e.g., 1 gram of tissue in 10 mL of solvent).
-
Sonication and Incubation: Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by incubation at 4°C for 24 hours with gentle shaking to ensure thorough extraction.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.
-
Concentration: Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove more polar compounds. Elute the this compound with a higher concentration of methanol.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.
-
Sample Preparation: Resuspend the dried extract from section 7.1 in a known volume of mobile phase (e.g., 1 mL of 50% methanol) and filter through a 0.22 µm syringe filter before injection.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Gradient Program: A linear gradient from, for example, 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration.
-
Quantification: Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.
Antifungal Activity Assay: Radial Growth Inhibition
This assay is used to determine the effect of this compound on the mycelial growth of filamentous fungi.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Incorporate this compound: Add this compound (dissolved in a small amount of a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory to fungal growth, typically ≤1%) to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate containing only the solvent.
-
Pour Plates: Pour the PDA containing this compound and the control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing culture of the test fungus onto the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25°C) in the dark.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and use regression analysis to determine the EC50 value (the concentration that causes 50% inhibition of growth).
Conclusion and Future Directions
This compound is a vital component of the common bean's defense arsenal (B13267) against fungal pathogens. Its synthesis is tightly regulated by a complex signaling network that is rapidly activated upon pathogen recognition. While its primary antifungal mechanism appears to be the disruption of fungal cell membranes, further research is needed to fully elucidate the molecular targets and downstream effects. The development of more detailed and standardized protocols for the study of this compound will be crucial for advancing our understanding.
Future research should focus on:
-
Quantitative analysis: Generating comprehensive data on the MIC and EC50 values of this compound against a wider range of fungal pathogens.
-
Comparative transcriptomics and metabolomics: Quantifying the differential accumulation of this compound and the expression of its biosynthetic genes in resistant and susceptible bean cultivars during fungal infection.
-
Mechanism of action: Elucidating the precise molecular interactions of this compound with fungal cell components.
-
Biotechnological applications: Exploring the potential of engineering the this compound biosynthetic pathway to enhance disease resistance in common bean and other crops.
A deeper understanding of the role of this compound in plant defense will not only contribute to the development of more resilient crops but may also provide novel avenues for the discovery of new and effective antifungal compounds for use in agriculture and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. Frontiers | Phaseolus vulgaris extract ameliorates high-fat diet-induced colonic barrier dysfunction and inflammation in mice by regulating peroxisome proliferator-activated receptor expression and butyrate levels [frontiersin.org]
- 4. mdpi.com [mdpi.com]
A Deep Dive into Phaseollin Accumulation Across Bean Cultivars: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaseollin (B1679764), a prominent isoflavonoid (B1168493) phytoalexin found in the common bean (Phaseolus vulgaris), represents a key component of the plant's defense mechanism against pathogenic microorganisms. Its accumulation is a hallmark of the hypersensitive response, a form of programmed cell death that restricts pathogen growth. Beyond its role in plant immunity, this compound and other isoflavonoids are of significant interest to the pharmaceutical industry due to their potential antioxidant, antimicrobial, and chemopreventive properties. Understanding the differential accumulation of this compound across various bean cultivars in response to elicitors is crucial for developing disease-resistant crops and for harnessing its therapeutic potential. This technical guide provides an in-depth overview of this compound accumulation, detailing experimental protocols, quantitative data, and the underlying signaling pathways.
Quantitative Analysis of this compound Accumulation
The production of this compound can be induced by a variety of biotic and abiotic elicitors. The quantity of accumulated this compound varies significantly among different bean cultivars, tissues, and the nature of the elicitor used. Below are tabulated summaries of quantitative data from various studies, providing a comparative look at this compound production.
Table 1: this compound Accumulation in Different Bean Tissues Induced by Fungal Elicitors
| Tissue Type | Major Phytoalexin Induced | Elicitor Source | Reference |
| Cotyledons | Kievitone | Colletotrichum lindemuthianum cell walls | [1] |
| Hypocotyls | This compound | Colletotrichum lindemuthianum cell walls | [1] |
Table 2: this compound Production in Hypocotyls of Various Bean Cultivars and Varieties
This compound production was measured by absorbance at 280 nm per gram of fresh weight (g.p.f.) after treatment with various inducers.
| Cultivar/Variety | Inducer | Average Absorbance (280nm/g.p.f.) | Reference |
| Tibatã | Filtrate of C. lindemuthianum | > 0.8 | [2] |
| Tibatã | UV light | > 0.8 | [2] |
| Vermelho | Filtrate of C. lindemuthianum | > 0.8 | [2] |
| Vermelho | UV light | > 0.8 | |
| Carioca | Filtrate of C. lindemuthianum | ~ 0.4 - 0.6 | |
| Cnpf 8104 | Filtrate of C. lindemuthianum | ~ 0.4 - 0.6 | |
| Soberana | Filtrate of C. lindemuthianum | ~ 0.4 - 0.6 | |
| Uirapurú | Filtrate of C. lindemuthianum | ~ 0.4 - 0.6 | |
| Rosinha | Filtrate of C. lindemuthianum | ~ 0.2 - 0.4 |
Table 3: Time-Course of this compound Accumulation in Seedlings of Different Colombian Bean Varieties
This compound content measured in μg per gram of fresh weight (f.w.) after induction with 1.0 mM 1-oxo-indanoyl-L-isoleucyl methyl ester.
| Cultivar | Time Post-Induction (hours) | This compound Content (μg/g f.w.) | Resistance to Anthracnose | Reference |
| Resistant Cultivar | 72 - 96 | Significantly Higher | Resistant | |
| Susceptible Cultivar | 72 - 96 | Lower | Susceptible |
Experimental Protocols
Detailed methodologies are critical for the reproducible study of this compound accumulation. The following sections outline key experimental protocols generalized from cited literature.
Protocol 1: Elicitor Preparation from Fungal Cell Walls
This protocol describes the preparation of a crude elicitor from the cell walls of Colletotrichum lindemuthianum, a common fungal pathogen of beans.
Materials:
-
Colletotrichum lindemuthianum culture
-
Liquid culture medium (e.g., Potato Dextrose Broth)
-
Autoclave
-
Blender or homogenizer
-
Centrifuge and appropriate tubes
-
Distilled water
Procedure:
-
Grow Colletotrichum lindemuthianum in a liquid culture medium until a sufficient mycelial mass is obtained.
-
Harvest the mycelia by filtration.
-
Wash the mycelia thoroughly with distilled water to remove any remaining media components.
-
Suspend the mycelia in distilled water and homogenize using a blender or homogenizer to break the cells.
-
Centrifuge the homogenate at a high speed to pellet the cell walls.
-
Wash the cell wall pellet multiple times with distilled water, centrifuging after each wash, to remove cytoplasmic contents.
-
Resuspend the final cell wall pellet in a known volume of distilled water.
-
Autoclave the cell wall suspension to solubilize the elicitor-active glucans.
-
Centrifuge the autoclaved suspension to remove insoluble debris. The resulting supernatant is the crude elicitor preparation.
-
Determine the carbohydrate concentration of the elicitor preparation (e.g., using a phenol-sulfuric acid assay) and dilute to the desired working concentration.
Protocol 2: Induction of this compound Accumulation in Bean Hypocotyls
This protocol outlines the application of elicitors to bean hypocotyls to induce this compound synthesis.
Materials:
-
Bean seeds of desired cultivars
-
Sterile germination paper or soil
-
Growth chamber or incubator
-
Elicitor solution (prepared as in Protocol 1 or other desired elicitor)
-
Sterile water (for control)
-
Scalpel or razor blade
-
Petri dishes or other suitable incubation containers
Procedure:
-
Germinate bean seeds in the dark for 5-7 days until hypocotyls are well-developed.
-
Excise segments of the hypocotyls (typically 1-2 cm in length) using a sterile scalpel.
-
Place the hypocotyl segments in a sterile Petri dish lined with moist filter paper.
-
Apply a small volume (e.g., 50-100 µL) of the elicitor solution to the surface of each hypocotyl segment. For control samples, apply sterile water.
-
Incubate the treated hypocotyls in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours) to allow for this compound accumulation.
Protocol 3: Extraction and Quantification of this compound
This protocol describes the extraction of this compound from plant tissue and its quantification using spectrophotometry. For more precise quantification, High-Performance Liquid Chromatography (HPLC) is recommended.
Materials:
-
Elicitor-treated and control bean tissue
-
Mortar and pestle or homogenizer
-
Centrifuge and tubes
-
Spectrophotometer or HPLC system
-
This compound standard (for HPLC)
Procedure:
-
Harvest the treated bean tissue at the end of the incubation period.
-
Record the fresh weight of the tissue.
-
Homogenize the tissue in a suitable volume of ethanol or methanol using a mortar and pestle or a mechanical homogenizer.
-
Incubate the homogenate at 4°C for 48 hours to allow for complete extraction of this compound.
-
Centrifuge the extract to pellet the tissue debris.
-
Transfer the supernatant to a clean tube.
-
For Spectrophotometric Quantification: Measure the absorbance of the supernatant at 280 nm. This provides an indirect measure of this compound content, as other phenolic compounds also absorb at this wavelength. Express results as absorbance units per gram of fresh weight.
-
For HPLC Quantification: a. Filter the supernatant through a 0.22 µm syringe filter. b. Inject a known volume of the filtered extract onto an HPLC system equipped with a C18 column. c. Elute with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water). d. Detect this compound using a UV detector at its maximum absorbance wavelength (around 280 nm). e. Quantify the this compound concentration by comparing the peak area to a calibration curve generated with a pure this compound standard. Express results as µg of this compound per gram of fresh weight.
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound is a complex process involving the activation of a cascade of defense-related genes. The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows.
Signaling Pathway of Elicitor-Induced this compound Biosynthesis
The induction of this compound synthesis begins with the recognition of elicitors, such as β-glucans from fungal cell walls, by plant cell receptors. This recognition triggers a downstream signaling cascade that ultimately leads to the activation of genes involved in the phenylpropanoid pathway, from which this compound is derived.
Caption: A simplified diagram of the signaling pathway leading to this compound accumulation upon elicitor recognition.
Experimental Workflow for this compound Accumulation Studies
The following diagram illustrates the typical workflow for an experiment designed to quantify this compound accumulation in response to elicitors.
Caption: A flowchart outlining the key steps in an experiment to measure this compound accumulation.
Conclusion
The study of this compound accumulation in different bean cultivars provides valuable insights into plant defense mechanisms and offers avenues for the development of novel therapeutic agents. The data presented herein highlights the significant variation in this compound production based on genetic and environmental factors. The detailed protocols and workflow diagrams serve as a practical guide for researchers aiming to investigate this important phytoalexin. Further research, particularly utilizing advanced analytical techniques like HPLC-MS, will undoubtedly uncover more nuances of this compound biosynthesis and regulation, paving the way for its effective application in both agriculture and medicine.
References
Basic Toxicological Profile of Phaseollin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaseollin (B1679764) is a natural phytoalexin, an antimicrobial and antioxidant compound produced by plants of the Fabaceae family, particularly the common bean (Phaseolus vulgaris), in response to stress, such as microbial attack. As a member of the pterocarpan (B192222) class of isoflavonoids, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the basic toxicological profile of this compound, summarizing available data on its acute toxicity, cytotoxicity, and genotoxicity. It also delves into its effects on key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound for potential therapeutic applications.
Acute Toxicity
To date, there is a significant lack of publicly available data on the acute toxicity of this compound in animal models. No definitive median lethal dose (LD50) values have been reported in rodents or other species. This data gap is a critical consideration for any future preclinical development of this compound and highlights the necessity for formal acute toxicity studies to be conducted in accordance with standardized guidelines (e.g., OECD Test Guideline 423).
Cytotoxicity
This compound has demonstrated cytotoxic effects in in vitro studies, particularly against cancer cell lines. The available quantitative data is summarized in the table below.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| H4IIE (Rat Hepatoma) | Not specified in abstract | EC50 | 1.5 µM | [1] |
| Phaseolus vulgaris cell suspension | Growth Inhibition | - | 16 and 32 µg/ml | |
| Phaseolus vulgaris cell suspension | Cell Viability | % cell death | 99% at 32 µg/ml (within 30 min) |
Experimental Protocols
Cell Viability Assay in H4IIE Hepatoma Cells (based on Wätjen et al., 2007)[1]
While the full experimental details from the primary study are not available, a typical protocol for determining the EC50 value in a hepatoma cell line would involve the following steps:
-
Cell Culture: H4IIE cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The EC50 value, the concentration of the substance that reduces the cell viability by 50%, is then calculated from the dose-response curve.
Genotoxicity
The available data on the genotoxicity of this compound is limited. One study investigated its potential to induce DNA strand breaks using the comet assay.
Table 2: Genotoxicity of this compound
| Assay Type | Cell Line/System | Concentration | Result | Reference |
| Comet Assay | H4IIE (Rat Hepatoma) | 10 µM (2h) | No induction of DNA strand breaks | [1] |
Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis) (based on Wätjen et al., 2007)[1]
The specific protocol used in the cited study is not fully available. However, a general protocol for the alkaline comet assay is as follows:
-
Cell Treatment: H4IIE cells are treated with the test substance (e.g., 10 µM this compound) and appropriate positive and negative controls for a defined period.
-
Cell Embedding: Treated cells are suspended in low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: The DNA is subjected to electrophoresis, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA within it.
Effects on Signaling Pathways
Preliminary research suggests that this compound may exert its biological effects, at least in part, through the modulation of specific intracellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been shown to affect the Extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation and survival.
-
Inhibition of ERK Phosphorylation: A study by Wätjen et al. (2007) demonstrated that this compound (at a concentration of 10 µM for 2 hours) decreased the activation of the ERK kinase (p44/p42) in H4IIE hepatoma cells.[1] This suggests that this compound may interfere with the upstream signaling components that lead to ERK activation.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.
-
No Effect on NF-κB Signaling: The same study by Wätjen et al. (2007) found that this compound had no effect on NF-κB signaling in H4IIE cells, as determined by a secreted alkaline phosphatase (SEAP) reporter assay.[1] This was observed for both basal activity and activity stimulated by Tumor Necrosis Factor-alpha (TNF-α).
Conclusion and Future Directions
The current body of evidence suggests that this compound exhibits in vitro cytotoxicity, particularly against cancer cells, at micromolar concentrations. Its genotoxic potential appears to be low, as it did not induce DNA strand breaks in a comet assay. Mechanistically, this compound has been shown to inhibit the ERK signaling pathway, while not affecting NF-κB signaling.
A significant gap in the toxicological profile of this compound is the absence of acute toxicity data (LD50). To advance the preclinical development of this compound, it is imperative that comprehensive acute oral toxicity studies are conducted in rodent models. Furthermore, a broader assessment of its genotoxic potential, including a micronucleus assay to detect chromosomal damage, is warranted. Further research is also needed to elucidate the precise molecular mechanisms underlying its cytotoxic effects and its interaction with cellular signaling pathways. A thorough understanding of the in vivo metabolism and pharmacokinetic profile of this compound will also be crucial for its safety evaluation and potential therapeutic application.
References
Methodological & Application
Application Note: Spectrophotometric Determination of Phaseollin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phaseollin (B1679764) is an isoflavonoid (B1168493) phytoalexin found in plants of the Phaseolus genus, most notably the common bean (Phaseolus vulgaris). As a phytoalexin, it is synthesized in response to stress, such as pathogen attack or injury, and exhibits significant antifungal and antimicrobial properties. The quantification of this compound in plant extracts is crucial for agricultural research, studying plant defense mechanisms, and for the development of new antimicrobial agents. This application note provides a detailed protocol for the determination of this compound using UV-Visible spectrophotometry, a simple, cost-effective, and rapid analytical technique. The method is based on the characteristic UV absorbance of this compound.
Spectrophotometric Parameters
The quantitative determination of this compound is based on its absorbance in the UV region. The key parameters for this analysis are summarized below.
| Parameter | Value | Notes |
| Wavelength of Max. Absorbance (λmax) | 279 nm | Wavelength at which this compound exhibits maximum absorbance[1]. |
| Recommended Solvent | Methanol (B129727) or 80% (v/v) Methanol in Water | This compound is soluble in alcoholic solvents. |
| Standard Concentration Range | 1 - 25 µg/mL | A typical linear range for spectrophotometric assays. |
| Reference Solution | Solvent used for extraction and dilution | Used to zero the spectrophotometer (blank). |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from plant tissue (e.g., bean pods, leaves) for spectrophotometric analysis.
Materials:
-
Plant tissue sample (fresh or lyophilized)
-
Methanol (80%, v/v)
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Volumetric flasks
-
Whatman No. 1 filter paper or 0.45 µm syringe filter
Procedure:
-
Sample Preparation: Weigh approximately 1.0 g of fresh plant tissue or 0.2 g of lyophilized, powdered tissue.
-
Homogenization: Place the sample in a mortar and pestle or a homogenizer. Add 10 mL of 80% methanol.
-
Extraction: Grind or homogenize the tissue thoroughly for 5-10 minutes until a uniform slurry is formed.
-
Centrifugation: Transfer the slurry to a centrifuge tube. Centrifuge at 5,000 x g for 10 minutes to pellet the solid debris.
-
Collection: Carefully decant the supernatant into a clean tube. This supernatant is the crude plant extract.
-
Clarification: Filter the crude extract through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove any remaining fine particles.
-
Final Volume: Transfer the clear extract to a volumetric flask and adjust the final volume with the extraction solvent if necessary for subsequent quantification. Store the extract at 4°C in the dark until analysis.
Protocol 2: Preparation of Standard Curve
A standard curve is essential for quantifying the amount of this compound in the unknown extracts.
Materials:
-
This compound standard (high purity)
-
Methanol (analytical grade)
-
Volumetric flasks (10 mL, 50 mL)
-
Micropipettes
Procedure:
-
Prepare Stock Solution (100 µg/mL):
-
Accurately weigh 5.0 mg of the this compound standard.
-
Dissolve it in a small amount of methanol in a 50 mL volumetric flask.
-
Bring the flask to volume with methanol and mix thoroughly. This is the stock solution.
-
-
Prepare Working Standards (Serial Dilution):
-
Label a series of 10 mL volumetric flasks as 25, 20, 15, 10, 5, and 1 µg/mL.
-
Use the stock solution to prepare the working standards as described in the table below.
-
| Target Concentration (µg/mL) | Volume of Stock (100 µg/mL) | Final Volume (mL) |
| 25 | 2.5 mL | 10 |
| 20 | 2.0 mL | 10 |
| 15 | 1.5 mL | 10 |
| 10 | 1.0 mL | 10 |
| 5 | 0.5 mL | 10 |
| 1 | 0.1 mL | 10 |
-
Mix: Ensure each standard is mixed thoroughly by inverting the flask several times.
Protocol 3: Sample Measurement and Quantification
Procedure:
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20 minutes. Set the wavelength to 279 nm[1].
-
Blanking: Fill a quartz cuvette with the reference solvent (e.g., 80% methanol) and use it to zero the absorbance of the instrument.
-
Standard Measurement: Measure the absorbance of each prepared this compound standard, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring. Record the absorbance values.
-
Standard Curve Generation: Plot a graph of absorbance (Y-axis) versus concentration (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.99 for a valid curve.
-
Sample Measurement:
-
If the plant extract is expected to be highly concentrated, perform a preliminary dilution (e.g., 1:10) with the solvent.
-
Measure the absorbance of the diluted plant extract at 279 nm.
-
Ensure the measured absorbance falls within the linear range of the standard curve. If it is too high, dilute the sample further and re-measure.
-
-
Concentration Calculation: Use the linear regression equation to calculate the concentration of this compound in the extract:
-
Concentration (µg/mL) = (Absorbance - c) / m
-
Where: Absorbance is the reading for the extract, m is the slope, and c is the y-intercept of the standard curve.
-
-
Final Content Calculation: Adjust the calculated concentration for any dilutions made and express the final content as µg of this compound per gram of plant tissue (µg/g).
-
This compound Content (µg/g) = [C × V × DF] / W
-
Where: C = Concentration from standard curve (µg/mL), V = Total volume of extract (mL), DF = Dilution factor, W = Initial weight of plant tissue (g).
-
Method Validation Parameters (Example)
Analytical method validation ensures that the procedure is fit for its intended purpose. The following table presents typical acceptance criteria for a spectrophotometric method based on ICH guidelines[2][3][4].
| Parameter | Acceptance Criterion | Typical Result |
| Linearity (R²) | R² ≥ 0.99 | 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | RSD ≤ 2% | 1.15% |
| - Intermediate (Inter-day) | RSD ≤ 2% | 1.42% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.25 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.78 µg/mL |
| Specificity | No interference from matrix components at λmax | Confirmed by comparing spectra of blank and spiked extract |
Visualizations
Experimental Workflow```dot
Caption: Simplified biosynthesis pathway of this compound from phenylalanine.
References
Protocol for Phaseollin Extraction from Bean Hypocotyls: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of phaseollin (B1679764), a major phytoalexin from bean hypocotyls (Phaseolus vulgaris). This compound is a secondary metabolite with known antifungal and potential pharmacological properties, making its efficient extraction and quantification crucial for research and drug development. These application notes cover the elicitation of this compound production, detailed extraction procedures, and analytical methods for quantification.
Introduction
This compound is an isoflavonoid (B1168493) phytoalexin that accumulates in bean plants in response to various stressors, including microbial infection and chemical elicitors. Its biological activities have garnered interest in agricultural and pharmaceutical research. This protocol outlines a reproducible method for inducing and extracting this compound from bean hypocotyls for further study and application.
Data Presentation
The yield of this compound is influenced by several factors, including the type of elicitor used, the extraction solvent, temperature, and duration of extraction. The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Effect of Elicitor on this compound Yield
| Elicitor | Concentration | Incubation Time (h) | This compound Yield (µg/g fresh weight) |
| Control (Water) | - | 48 | Not detected |
| Colletotrichum lindemuthianum filtrate | - | 48 | 150 - 250 |
| Acibenzolar-S-methyl (ASM) | 100 mg/L | 48 | 100 - 200 |
| CuCl₂ | 5 mM | 24 | ~120 |
| Fusarium solani f. sp. pisi | - | 84 | ~180 |
Table 2: Effect of Extraction Solvent on Phytochemical Yield from Phaseolus vulgaris
| Solvent | Polarity Index | Total Extractable Components ( g/100g dry wt.) | Total Phenolic Content (mg/100g dry wt.) | Total Flavonoid Content (mg/100g dry wt.) |
| n-Hexane | 0.1 | 0.24 ± 0.11 | 101 ± 10 | 70 ± 9.05 |
| Petroleum Ether | 0.1 | 0.35 ± 0.15 | 95 ± 8 | 65 ± 7.50 |
| Chloroform | 4.1 | 0.85 ± 0.21 | 60 ± 6 | 45 ± 5.20 |
| Ethyl Acetate | 4.4 | 1.25 ± 0.25 | 45 ± 5 | 30 ± 4.10 |
| Acetone | 5.1 | 2.50 ± 0.30 | 30 ± 4 | 20 ± 3.50 |
| Ethanol (B145695) | 5.2 | 4.50 ± 0.40 | 20 ± 3 | 15 ± 2.80 |
| Water | 10.2 | 7.23 ± 0.47 | 10 ± 4 | 8 ± 2.40 |
Note: Data presented are compiled from multiple sources and should be used as a reference. Actual yields may vary depending on the specific experimental conditions, bean variety, and analytical methods used.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the extraction and analysis of this compound.
Elicitation of this compound Production in Bean Hypocotyls
Objective: To induce the biosynthesis and accumulation of this compound in bean hypocotyls using an elicitor.
Materials:
-
Bean seeds (Phaseolus vulgaris)
-
Sterile sand or vermiculite (B1170534)
-
Elicitor solution (e.g., Colletotrichum lindemuthianum culture filtrate, or 100 mg/L Acibenzolar-S-methyl)
-
Sterile distilled water
-
Sterile petri dishes or trays
-
Growth chamber or incubator
Protocol:
-
Surface sterilize bean seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Germinate the seeds in sterile, moist sand or vermiculite in the dark at 25°C for 7-10 days.
-
Excise 5 cm segments of the hypocotyls from the etiolated seedlings.
-
Place the hypocotyl segments in sterile petri dishes containing filter paper moistened with the elicitor solution. Ensure the entire surface of the hypocotyl is in contact with the solution. Use sterile distilled water as a negative control.
-
Incubate the petri dishes in the dark at 25°C for 48-72 hours to allow for this compound accumulation.
Extraction of this compound
Objective: To extract this compound from the elicited bean hypocotyls.
Materials:
-
Elicited bean hypocotyls
-
95% Ethanol (EtOH)
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator (optional)
-
Filter paper (Whatman No. 1 or equivalent)
Protocol:
-
After the incubation period, harvest the hypocotyls and blot them dry.
-
Weigh the hypocotyls to determine the fresh weight.
-
Homogenize the tissue in 95% ethanol (e.g., 10 mL of ethanol per gram of fresh tissue) using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean flask.
-
Re-extract the pellet with an additional volume of 95% ethanol and centrifuge again.
-
Combine the supernatants. This solution contains the crude this compound extract.
-
The extract can be concentrated using a rotary evaporator if necessary and then filtered through a 0.45 µm syringe filter before analysis.
Quantification and Analysis of this compound
A. Spectrophotometric Quantification
Objective: To estimate the total this compound concentration in the extract.
Principle: this compound exhibits a characteristic UV absorbance maximum at approximately 280 nm.
Protocol:
-
Measure the absorbance of the ethanolic extract at 280 nm using a UV-Vis spectrophotometer. Use 95% ethanol as a blank.
-
Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound (ε₂₈₀ ≈ 7,760 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration. The results are typically expressed as µg of this compound per gram of fresh tissue.[1]
B. Thin-Layer Chromatography (TLC) Analysis
Objective: To qualitatively assess the presence of this compound in the extract.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., chloroform:methanol, 95:5 v/v)
-
UV lamp (254 nm and 366 nm)
-
This compound standard (if available)
Protocol:
-
Spot a small amount of the concentrated extract and the this compound standard onto the TLC plate.
-
Develop the plate in a chamber saturated with the developing solvent.
-
After the solvent front has reached the top of the plate, remove the plate and allow it to air dry.
-
Visualize the spots under a UV lamp. This compound typically appears as a fluorescent spot. The R_f value can be compared to the standard.
C. High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To accurately quantify this compound in the extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B) is often employed. A typical gradient could be:
-
0-5 min: 10% A
-
5-20 min: Gradient to 90% A
-
20-25 min: Hold at 90% A
-
25-30 min: Return to 10% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10-20 µL
Protocol:
-
Prepare a standard curve using a series of known concentrations of a pure this compound standard.
-
Inject the filtered bean hypocotyl extract onto the HPLC system.
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological and experimental processes involved in this compound extraction.
References
Application Notes and Protocols for In Vitro Testing of Phaseollin's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro assays to assess the antimicrobial potential of Phaseollin, a pterocarpan (B192222) phytoalexin. While specific quantitative data for purified this compound is limited in publicly available literature, this document outlines the standard protocols and expected outcomes based on the activity of related compounds.
Introduction to this compound and its Antimicrobial Potential
This compound is a natural isoflavonoid, specifically a pterocarpan, produced by plants of the Phaseolus genus, such as the common bean (Phaseolus vulgaris), as a defense mechanism against pathogens. Pterocarpans are known for their broad-spectrum antimicrobial properties, and as such, this compound is a promising candidate for the development of new antimicrobial agents. The antimicrobial action of pterocarpans is generally attributed to their ability to disrupt microbial cell membranes, leading to cellular leakage and death.[1][2][3]
Data Presentation: Antimicrobial Activity of this compound and Related Compounds
Due to the limited availability of specific quantitative antimicrobial data for purified this compound, the following table includes data for extracts from Phaseolus vulgaris and a closely related pterocarpan, glycinol, to provide a representative overview. Researchers are encouraged to generate specific data for this compound using the protocols provided below.
| Compound/Extract | Microorganism(s) | Assay Type | Result (Concentration) | Reference(s) |
| Phaseolus vulgaris protein components | Multidrug-resistant Enterobacterales | MIC | 0.125–2 µg/mL | [4][5] |
| Phaseolus vulgaris 7S globulin | Multidrug-resistant Enterobacterales | MIC | 0.5–2 µg/mL | |
| Phaseolus vulgaris 11S globulin | Multidrug-resistant Enterobacterales | MIC | 0.5–2 µg/mL | |
| Phaseolus vulgaris methanolic extract | Multidrug-resistant Enterobacterales | MIC | 2 µg/mL | |
| Glycinol | Erwinia carotovora, Pseudomonas glycinea, Escherichia coli, Xanthomonas phaseoli, Bacillus subtilis | Bacteriostatic | 50 µg/mL | |
| Glycinol | Escherichia coli membrane vesicles | Inhibition of transport | 20 µg/mL | |
| Glycinol | Escherichia coli membrane vesicles | Leakage of accumulated substrate | 50 µg/mL |
Experimental Protocols
Detailed methodologies for key in vitro antimicrobial assays are provided below. These protocols are based on established standards and can be adapted for testing this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Test microorganisms (bacterial or fungal strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL
-
Incubator (37°C for most bacteria, 30-35°C for fungi)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism in the broth.
-
Add 100 µL of the standardized inoculum to each well containing the this compound dilution, resulting in a final volume of 200 µL and a final inoculum concentration of ~2.5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) for each plate.
-
Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no visible growth). Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
The MBC/MFC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
This compound solutions at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)
-
Standardized bacterial/fungal inoculum (~5 x 10^5 CFU/mL) in appropriate broth
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculate flasks containing pre-warmed broth with the standardized microbial suspension.
-
Add this compound to the flasks to achieve the desired final concentrations. Include a growth control flask without this compound.
-
Incubate the flasks in a shaking incubator at the appropriate temperature.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).
-
Calculate the CFU/mL for each time point and plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
This compound solutions at various concentrations
-
Bacterial/fungal inoculum standardized to an appropriate density (e.g., 1 x 10^6 CFU/mL)
-
Tryptic Soy Broth (TSB) supplemented with glucose (for some bacteria) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of this compound solution in duplicate or triplicate to the wells to achieve the desired final concentrations.
-
Add 100 µL of the standardized inoculum to each well. Include a positive control (inoculum without this compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature for 24-48 hours without agitation to allow for biofilm formation.
-
After incubation, gently discard the planktonic cells by inverting the plate and washing the wells carefully with sterile PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition can be calculated using the formula: [(OD_control - OD_treated) / OD_control] x 100. The IC50 value, the concentration that inhibits 50% of biofilm formation, can then be determined.
Visualization of Experimental Workflows and Mechanisms
Experimental Workflow for Antimicrobial Assays
Caption: General workflow for in vitro antimicrobial assays.
Proposed Mechanism of Action of Pterocarpans
While the specific signaling pathways affected by this compound's antimicrobial activity are not yet fully elucidated, the primary mechanism for pterocarpans is believed to be the disruption of the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of this compound's antimicrobial action.
Conclusion
The provided protocols and background information serve as a comprehensive guide for researchers investigating the antimicrobial properties of this compound. While a lack of specific quantitative data for this compound necessitates initial screening and dose-response studies, the established methodologies for related compounds offer a solid foundation for these investigations. Further research into the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Host-Pathogen Interactions : XXIII. The Mechanism of the Antibacterial Action of Glycinol, a Pterocarpan Phytoalexin Synthesized by Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantsjournal.com [plantsjournal.com]
- 4. Frontiers | Antibacterial activity of bioactive compounds extracted from red kidney bean (Phaseolus vulgaris L.) seeds against multidrug-resistant Enterobacterales [frontiersin.org]
- 5. Antibacterial activity of bioactive compounds extracted from red kidney bean (Phaseolus vulgaris L.) seeds against multidrug-resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Phaseollin's Anticancer Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell culture-based assays for evaluating the anticancer properties of Phaseollin, a pterocarpan (B192222) phytoalexin. The following sections detail the necessary protocols for assessing cell viability, apoptosis, and cell cycle distribution, as well as for investigating the underlying molecular mechanisms through western blotting.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Carcinoma | [Data to be determined by the user] | |
| MCF-7 | Breast Adenocarcinoma | [Data to be determined by the user] | |
| HeLa | Cervical Adenocarcinoma | [Data to be determined by the user] | |
| A549 | Lung Carcinoma | [Data to be determined by the user] | |
| HepG2 | Hepatocellular Carcinoma | [Data to be determined by the user] |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer effects of this compound in vitro.
Experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (at IC50 concentration) and a vehicle control for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression levels of key proteins involved in signaling pathways.
Materials:
-
Cancer cell line
-
6-well plates or 100 mm dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the PI3K/Akt and MAPK pathways, and apoptosis-related proteins like caspases and Bcl-2 family members)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Protocol:
-
Seed cells and treat with this compound as described for the other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Signaling Pathways
While the precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, many flavonoids are known to target the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival, proliferation, and apoptosis. It is hypothesized that this compound may exert its anticancer effects through the inhibition of these pathways.
Note: The following diagrams are hypothetical representations of how this compound might inhibit the PI3K/Akt and MAPK pathways, based on the known mechanisms of other flavonoids. Experimental validation using Western blot analysis is required to confirm these interactions for this compound.
Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Application Notes and Protocols for Inducing Phaseollin Production in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for inducing the production of phaseollin (B1679764), a significant phytoalexin with potential therapeutic applications, in laboratory settings. The protocols cover a range of elicitation techniques, including the use of biotic and abiotic elicitors, as well as signaling molecules. All quantitative data is summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.
Introduction to this compound and its Induction
This compound is an isoflavonoid (B1168493) phytoalexin produced by plants of the Phaseolus genus, most notably the common bean (Phaseolus vulgaris), in response to stress, such as pathogen attack or exposure to certain chemicals.[1][2] Its antimicrobial and potential anticancer properties make it a compound of interest for pharmaceutical research and development. In the laboratory, various methods can be employed to elicit and enhance the production of this compound for research and potential large-scale production. These methods primarily involve the application of elicitors, which are molecules that trigger a defense response in the plant tissue.
Biotic Elicitation: Fungal Elicitors
Fungal elicitors, derived from the cell walls of fungi, are potent inducers of phytoalexin biosynthesis.[3] Preparations from fungi such as Colletotrichum lindemuthianum, the causal agent of anthracnose in beans, have been shown to effectively induce this compound production.[4]
Experimental Protocol: Induction of this compound using Colletotrichum lindemuthianum Filtrate
This protocol details the preparation of a fungal elicitor from Colletotrichum lindemuthianum and its application to bean hypocotyls to induce this compound production.[4]
Materials:
-
Colletotrichum lindemuthianum culture
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Bean seedlings (e.g., Phaseolus vulgaris cv. Tibatã or Red variety)[4]
-
Test tubes
-
Ethanol (B145695) (for extraction)
-
Spectrophotometer or HPLC system
Procedure:
-
Fungal Culture: Inoculate Colletotrichum lindemuthianum into 150 mL of PDB in an Erlenmeyer flask.
-
Incubate the culture for nine days at 25 ± 2 °C in the dark on an orbital shaker at 120 rpm.[4]
-
Elicitor Preparation:
-
Harvest the mycelium by filtration and wash it with sterile distilled water.
-
Macerate the pure mycelium in a porcelain mortar.
-
Resuspend the macerated mycelium in sterile distilled water (1:4 m/v) and autoclave.
-
Filter the suspension using Whatman paper with the aid of a vacuum pump.
-
The resulting filtrate is the fungal elicitor. Store frozen at -70 °C until use.[4]
-
-
Plant Material Preparation:
-
Germinate bean seeds in a suitable sterile substrate.
-
Excise hypocotyls from young seedlings.
-
-
Elicitation:
-
Extraction and Quantification:
-
After incubation, remove the hypocotyls and dry them on sterile filter paper.
-
Excise and discard the base of the hypocotyl that was in direct contact with the solution.
-
Transfer the remaining hypocotyl tissue to a test tube containing 10 mL of ethanol and incubate at 4 °C for 48 hours, with shaking for the last hour to extract the this compound.[4]
-
Quantify this compound concentration using a spectrophotometer (absorbance at 280 nm) or by HPLC for more precise measurement.[4]
-
Quantitative Data: this compound Production with Fungal Elicitors
| Elicitor | Plant Material | This compound Production (Absorbance at 280 nm/g fresh weight) | Reference |
| Colletotrichum lindemuthianum filtrate | P. vulgaris cv. Tibatã | ~0.8 | [4] |
| Colletotrichum lindemuthianum filtrate | P. vulgaris Red variety | ~0.7 | [4] |
| Control (Water) | P. vulgaris cv. Tibatã | ~0.2 | [4] |
| Control (Water) | P. vulgaris Red variety | ~0.1 | [4] |
Signaling Pathway and Experimental Workflow
Caption: Fungal elicitor signaling pathway for this compound induction.
Caption: Experimental workflow for fungal elicitor induction.
Chemical Elicitation: Salicylic (B10762653) Acid and Jasmonic Acid
Salicylic acid (SA) and jasmonic acid (JA) are key plant hormones involved in defense signaling pathways that can induce the production of phytoalexins like this compound.[5][6]
Experimental Protocol: Induction of this compound using Salicylic Acid
This protocol describes the application of salicylic acid to bean cotyledons to induce this compound production.[5]
Materials:
-
Salicylic acid (SA)
-
Ethanol
-
Sterile distilled water
-
Bean cotyledons (from resistant cultivars for higher yield)[5]
-
Polystyrene trays with moist filter paper
-
Ethanol (for extraction)
-
HPLC system
Procedure:
-
SA Solution Preparation: Prepare SA solutions at concentrations ranging from 0.36 mM to 14.50 mM. Dissolve SA in a small amount of ethanol before diluting with sterile distilled water to the final concentration (final ethanol concentration should be low, e.g., 0.2%).[5]
-
Elicitation:
-
Immerse 10 g of bean cotyledons in the SA solutions for 4 hours.[5]
-
Use a solution of sterile distilled water with the same low concentration of ethanol as a control.
-
After immersion, place the cotyledons on moist filter paper in polystyrene trays, cover with stretch film, and incubate at room temperature in the dark for 96 to 144 hours.[5]
-
-
Extraction and Quantification:
-
Follow the extraction procedure outlined in the fungal elicitor protocol.
-
Quantify this compound concentration using HPLC for accurate measurement.
-
Experimental Protocol: Induction of this compound using Jasmonic Acid
This protocol outlines the use of jasmonic acid to induce this compound in bean seedlings.
Materials:
-
Jasmonic acid (JA) or Methyl Jasmonate (MeJA)
-
Sterile distilled water
-
Bean seedlings
-
Spray bottle or containers for immersion
-
Ethanol (for extraction)
-
HPLC system
Procedure:
-
JA/MeJA Solution Preparation: Prepare aqueous solutions of JA or MeJA at concentrations ranging from 50 µM to 200 µM.[7]
-
Elicitation:
-
Apply the JA/MeJA solution to the bean seedlings either by foliar spray until runoff or by immersing the roots/cotyledons for a defined period (e.g., 24 hours).
-
Use sterile distilled water as a control.
-
Incubate the treated seedlings under controlled conditions (e.g., 25 °C, with a photoperiod).
-
-
Extraction and Quantification:
-
Harvest the relevant plant tissue (e.g., leaves, cotyledons) at different time points after elicitation (e.g., 24, 48, 72, 96 hours).
-
Follow the extraction procedure outlined in the fungal elicitor protocol.
-
Quantify this compound concentration using HPLC.
-
Quantitative Data: this compound Production with SA and JA
| Elicitor | Concentration | Plant Material | Incubation Time (h) | This compound Production (µg/g fresh weight) | Reference |
| Salicylic Acid | 3.62 mM | P. vulgaris cotyledons | 96 | > 100 (relative to control) | [5] |
| Salicylic Acid | 14.50 mM | P. vulgaris cotyledons | 96 | > 100 (relative to control) | [5] |
| Jasmonoyl-l-isoleucine analog (7e) | 0.05 mM | P. vulgaris seedlings | Not Specified | ~33.6 | [1] |
| Methyl Jasmonate | 0.5 mM | P. vulgaris seedlings | Not Specified | < 30 | [1] |
Signaling Pathways
References
- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interesjournals.org [interesjournals.org]
- 3. The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. Effect of Salicylic Acid and Structurally Related Compounds in the Accumulation of Phytoalexins in Cotyledons of Common Bean (Phaseolus vulgaris L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Phaseollin as a Biomarker for Plant Stress Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phaseollin (B1679764) as a biomarker for evaluating plant stress responses, particularly in the common bean (Phaseolus vulgaris). Detailed protocols for the extraction, quantification, and analysis of this compound are provided to facilitate its application in research and development.
Introduction to this compound
This compound is an isoflavonoid (B1168493) phytoalexin, a class of antimicrobial secondary metabolites synthesized by plants in response to pathogen attack or environmental stress. In the common bean, this compound is a key component of the defense mechanism against fungal pathogens, such as Colletotrichum lindemuthianum, the causative agent of anthracnose. Its accumulation is a hallmark of the plant's defense response, making it a valuable biomarker for assessing stress tolerance and the efficacy of stress-mitigating treatments.
This compound Induction Under Stress
The production of this compound is induced by a variety of biotic and abiotic stressors.
-
Biotic Stress: Fungal infection is a potent inducer of this compound synthesis. Upon recognition of fungal elicitors, the plant activates a defense signaling cascade that leads to the accumulation of this compound at the site of infection, inhibiting fungal growth.[1]
-
Abiotic Stress: Environmental stressors such as drought and salinity can also trigger the accumulation of this compound, although the response may vary depending on the plant cultivar and the severity of the stress. Under severe drought conditions, a significant increase in this compound has been observed in the roots of common bean plants.[2] While salinity stress is known to increase the overall phenolic content in beans, specific quantitative data on this compound induction under different salinity levels is an area of ongoing research.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound accumulation under different stress conditions as reported in the literature.
Table 1: this compound Accumulation in Response to Biotic Stress
| Plant Cultivar/Line | Stressor | Tissue | Fold Increase in this compound (Compared to Control) | Reference |
| Common Bean Hypocotyls | Colletotrichum lindemuthianum filtrate | Hypocotyl | Significant increase (measured by absorbance at 280 nm) | [1] |
Table 2: this compound Accumulation in Response to Abiotic Stress (Drought)
| Plant Line | Stress Condition | Tissue | This compound Concentration (µg/g FW) | Fold Increase (Compared to Well-Watered) | Reference |
| White Bean RIL BT6 | Severe Drought (15% RSWC) - Day 6 | Root | ~1.75 | ~3.5 | [2] |
| White Bean RIL BT6 | Severe Drought (15% RSWC) - Day 12 | Root | ~1.25 | ~2.5 | |
| White Bean RIL BT44 | Severe Drought (15% RSWC) - Day 6 | Root | ~2.5 | ~5 | |
| White Bean RIL BT44 | Severe Drought (15% RSWC) - Day 12 | Root | ~3.0 | ~6 |
Note: RSWC = Relative Soil Water Content. Data is estimated from graphical representation in the cited literature.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of various secondary metabolites in plants. The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavonoid backbone, which is then modified to form this compound.
Experimental Workflow for this compound Analysis
The general workflow for analyzing this compound as a stress biomarker involves stress induction, sample collection, extraction, and quantification.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissue
This protocol is adapted from methods for isoflavonoid extraction and can be optimized for specific tissues.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
80% (v/v) Methanol (B129727)
-
Mortar and pestle or a suitable homogenizer
-
Centrifuge tubes (e.g., 15 mL or 50 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until extraction.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.
-
Add 5 mL of 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
-
Sample Clarification:
-
Carefully collect the supernatant and transfer it to a new tube.
-
For a second extraction, resuspend the pellet in another 5 mL of 80% methanol, vortex, sonicate, and centrifuge as before.
-
Combine the supernatants from both extractions.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Storage:
-
Store the filtered extract at -20°C until HPLC or LC-MS/MS analysis.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for HPLC analysis. The specific parameters may need to be optimized based on the available instrumentation and column.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound standard (commercially available or purified)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
HPLC-grade solvents
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90-10% B (linear gradient)
-
40-45 min: 10% B (isocratic for column re-equilibration)
-
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered plant extracts.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Protocol 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
This compound standard
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the HPLC protocol.
-
-
LC-MS/MS Parameters (to be optimized for the specific instrument):
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor ion (m/z) for [M-H]⁻ of this compound: 323.1
-
Product ions (m/z): Optimize by direct infusion of the standard. Common fragments can be selected for quantification and qualification.
-
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A shorter gradient can often be used compared to HPLC-UV due to the selectivity of MS/MS detection. (e.g., a 15-20 minute gradient).
-
-
-
Analysis:
-
Develop and validate the LC-MS/MS method according to standard guidelines.
-
Analyze the standards to create a calibration curve.
-
Analyze the plant extracts and quantify this compound based on the peak area of the specific MRM transition.
-
Conclusion
This compound serves as a robust and quantifiable biomarker for assessing plant stress responses in Phaseolus vulgaris. The protocols and information provided in these application notes offer a solid foundation for researchers to integrate this compound analysis into their studies on plant-pathogen interactions, abiotic stress tolerance, and the development of novel crop protection strategies. Further research is encouraged to expand the quantitative dataset for this compound accumulation under a wider range of abiotic stresses and in diverse common bean cultivars.
References
Application Notes and Protocols for Phaseollin in the Development of Disease-Resistant Crops
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phaseollin (B1679764) is an isoflavonoid (B1168493) phytoalexin produced by the common bean (Phaseolus vulgaris) in response to pathogen attack or abiotic stress. As a key component of the plant's innate immune system, this compound exhibits broad-spectrum antifungal activity. The exogenous application of this compound or the elicitation of its endogenous production presents a promising strategy for developing crops with enhanced resistance to a variety of fungal diseases. These notes provide detailed protocols for the extraction, quantification, and application of this compound, as well as methods to assess its efficacy in conferring disease resistance. Putative signaling pathways involved in this compound-mediated defense are also illustrated to provide a comprehensive resource for researchers.
Quantitative Data on Antifungal Activity
The efficacy of this compound and related phytoalexins has been quantified against several plant pathogens. The following table summarizes available data, providing a baseline for experimental design. Researchers are encouraged to expand this dataset with their own findings.
| Phytoalexin | Pathogen | Efficacy Metric | Value (µg/mL) | Reference(s) |
| This compound | Rhizoctonia solani | ED50 | 18 | [1] |
| Kievitone | Rhizoctonia solani | ED50 | 36 | [1] |
| Phaseollidin | Rhizoctonia solani | ED50 | 20 | [1] |
| Phaseollinisoflavan | Rhizoctonia solani | ED50 | 27 | [1] |
| Glyceollin (B191339) | Diaporthe phaseolorum | - | - | [2][3] |
| Glyceollin | Macrophomina phaseolina | - | - | [2][3] |
| Glyceollin | Phytophthora sojae | - | - | [2][3] |
| Glyceollin | Sclerotinia sclerotiorum | - | - | [2][3] |
| Glyceollin | Cercospora sojina | - | - | [2] |
| Glyceollin | Phialophora gregata | - | - | [2] |
Note: ED50 (Effective Dose, 50%) refers to the concentration that inhibits the radial growth of the fungus by 50%. The data for glyceollin indicates inhibitory activity was observed, though specific metrics were not provided in the cited abstracts.
Experimental Protocols
Protocol for Extraction and Purification of this compound
This protocol is adapted from methods for phytoalexin and protein extraction from beans.[4][5] It is designed to yield a purified this compound solution for bioassays.
Materials:
-
Bean seedlings (Phaseolus vulgaris) elicited for this compound production (e.g., via fungal infection or treatment with an elicitor like copper chloride).
-
Ethanol (B145695) (95%)
-
Ethyl acetate (B1210297)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Spectrophotometer or HPLC with a photodiode array detector
Methodology:
-
Elicitation: Germinate bean seeds in sterile conditions. After 7-10 days, treat hypocotyls with a suitable elicitor (e.g., spray with a solution of 0.5 mM methyl jasmonate or a fungal spore suspension) to induce this compound production. Incubate in the dark at 25°C for 48-72 hours.[4]
-
Extraction: Harvest the elicited hypocotyls and homogenize them in 95% ethanol at a 1:10 (w/v) ratio. Stir the mixture for 4-6 hours at room temperature.
-
Filtration and Concentration: Filter the ethanol extract through cheesecloth and then a 0.45 µm filter. Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is removed.
-
Liquid-Liquid Partitioning: Resuspend the aqueous residue in distilled water and partition against an equal volume of hexane to remove lipids. Discard the hexane phase. Subsequently, partition the aqueous phase against an equal volume of ethyl acetate three times. The ethyl acetate fractions will contain the this compound.
-
Purification: Pool the ethyl acetate fractions and evaporate to dryness. Re-dissolve the residue in a minimal amount of methanol. Purify the this compound using a semi-preparative HPLC system with a C18 column and a methanol-water gradient.
-
Quantification: Collect the fractions corresponding to the this compound peak (retention time to be determined using a standard, if available). Quantify the concentration of this compound spectrophotometrically (at ~280 nm) or via the HPLC calibration curve.[4]
Protocol for In Vitro Antifungal Bioassay
This protocol details how to test the direct antifungal activity of purified this compound.
Materials:
-
Purified this compound solution of known concentration.
-
Target fungal pathogen (e.g., Fusarium oxysporum, Rhizoctonia solani).
-
Potato Dextrose Agar (PDA) medium.
-
Sterile Petri dishes.
-
Sterile cork borer (5 mm diameter).
-
Ethanol or DMSO (for dissolving this compound).
Methodology:
-
Medium Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Dose Preparation: Add the this compound solution (dissolved in a minimal amount of ethanol or DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Prepare a control plate with the solvent alone.
-
Inoculation: Pour the amended PDA into sterile Petri dishes. Once solidified, place a 5 mm mycelial plug from a fresh culture of the target fungus in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish. Calculate the percentage of growth inhibition for each concentration relative to the control.
Protocol for Exogenous Application of this compound on Plants
This protocol describes how to apply this compound to plants to assess its ability to induce disease resistance. This is adapted from general protocols for elicitor application.[6][7]
Materials:
-
Test plants (e.g., tomato, bean, or other crop seedlings).
-
Purified this compound solution.
-
Surfactant (e.g., Tween 20).
-
Fungal pathogen spore suspension or mycelial slurry for inoculation.
-
Controlled environment growth chamber.
Methodology:
-
Plant Growth: Grow test plants to a suitable stage (e.g., 3-4 true leaves).
-
Treatment Solution Preparation: Prepare an aqueous solution of this compound at various concentrations (e.g., 50, 100, 200 µM). Add a surfactant like Tween 20 (0.01% v/v) to ensure even leaf coverage. Prepare a control solution with the surfactant only.
-
Application: Spray the this compound solution onto the plant leaves until runoff. Ensure all leaf surfaces are covered. Keep the plants in a controlled environment.
-
Pathogen Challenge: After 24-48 hours, inoculate the treated and control plants with the fungal pathogen. This can be done by spraying a spore suspension or by placing a mycelial plug on the leaf surface.
-
Disease Assessment: Incubate the plants under conditions favorable for disease development (e.g., high humidity). After a set period (e.g., 5-10 days), assess disease severity. This can be done by measuring lesion size, counting the number of lesions, or using a disease severity scale.
-
Biochemical Analysis (Optional): At various time points after treatment and inoculation, harvest leaf tissue to analyze the expression of defense-related genes (e.g., via qRT-PCR) or the activity of defense-related enzymes.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for Phytoalexin Induction
The following diagram illustrates a generalized signaling cascade initiated by pathogen recognition, leading to the synthesis of phytoalexins like this compound. This pathway involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the interplay of plant hormones such as Jasmonic Acid (JA) and Salicylic Acid (SA).[6][8]
Experimental Workflow Diagram
This diagram outlines the key steps for evaluating the potential of this compound in developing disease-resistant crops, from initial extraction to final assessment.
Concluding Remarks
This compound holds considerable potential as a natural fungicide and an elicitor of plant defense mechanisms. The protocols and data presented here serve as a foundational guide for researchers aiming to explore its application in agriculture. It is important to note that the efficacy of exogenously applied this compound can be influenced by factors such as plant species, pathogen type, and environmental conditions. Therefore, optimization of concentrations and application methods is crucial for successful outcomes. Further research into the stability, formulation, and delivery of this compound will be vital for its development as a practical tool in creating disease-resistant crops.
References
- 1. medium.com [medium.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of phytoalexin biosynthesis in engineered plants for disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Elicitor-Induced Defense Responses in Solanum lycopersicum against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exogenous Substances Used to Relieve Plants from Drought Stress and Their Associated Underlying Mechanisms [mdpi.com]
- 8. researchgate.net [researchgate.net]
Phaseollin: Application Notes and Protocols for Nutraceutical and Functional Food Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaseollin (B1679764), the primary storage glycoprotein (B1211001) found in the seeds of the common bean (Phaseolus vulgaris), is emerging as a promising candidate for nutraceutical and functional food applications.[1] Extensive research has highlighted its significant antioxidant, anti-inflammatory, chemopreventive, and antimicrobial properties.[2][3] This document provides detailed application notes and experimental protocols to guide researchers in the extraction, analysis, and evaluation of this compound for its potential use as a health-promoting ingredient.
Application Notes
Antioxidant and Chemopreventive Properties
This compound has demonstrated potent antioxidant and antigenotoxic effects, making it a strong candidate for cancer chemoprevention.[3] In vivo studies have shown that this compound can inhibit lipid peroxidation, protein oxidation, and nitrite (B80452) induction.[2] Furthermore, it has been observed to reduce DNA damage and the formation of aberrant crypt foci, which are precursors to colon cancer. These properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects
Chronic inflammation is a key driver of many chronic diseases. While direct studies on this compound's anti-inflammatory signaling pathways are still emerging, evidence from related plant-derived compounds, such as the flavonoid luteolin, suggests potential mechanisms. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Anticancer Potential
The anticancer activity of this compound is linked to its ability to induce cell cycle arrest and apoptosis in cancer cells. Again, drawing parallels with well-researched flavonoids, this compound may influence signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. By interfering with these pathways, this compound could potentially inhibit tumor growth and progression.
Antimicrobial Activity
This compound has also been reported to possess antibacterial properties. Studies have determined its Minimum Inhibitory Concentration (MIC) against certain pathogenic bacteria, indicating its potential as a natural antimicrobial agent in food preservation or as a component of therapies targeting bacterial infections.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound, providing a basis for comparison and experimental design.
Table 1: Antioxidant and Antigenotoxic Effects of this compound (in vivo)
| Parameter | Treatment Group | Result | Percentage Inhibition/Reduction |
| Lipid Peroxidation (Colon) | AOM-induced | Increased by 112% | >100% reduction with this compound |
| Lipid Peroxidation (Liver) | AOM-induced | Increased by 348% | >100% reduction with this compound |
| Protein Oxidation (Colon) | AOM-induced | Increased by 224% | >100% reduction with this compound |
| Protein Oxidation (Liver) | AOM-induced | Increased by 173% | >100% reduction with this compound |
| Nitrite Induction (Colon & Liver) | AOM-induced | Increased > 2-fold | 100% inhibition with this compound |
| DNA Damage (Colon & Liver) | AOM-induced | Significant increase | >90% reduction with high-dose this compound |
| Aberrant Crypt Foci | AOM-induced | Significant increase | 84% reduction with high-dose this compound |
*AOM: Azoxymethane, a carcinogen used to induce colon cancer in animal models.
Table 2: Antimicrobial Activity of this compound
| Compound | Microorganism | MIC (µM) |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 78 |
| Phaseollidin | Methicillin-resistant Staphylococcus aureus (MRSA) | 154 |
*MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Extraction and Purification of this compound from Phaseolus vulgaris
This protocol is adapted from a method described by Montoya et al. and provides a robust procedure for isolating this compound.
Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Materials:
-
Dry kidney beans (Phaseolus vulgaris)
-
Acetone (75%)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Grinder or mill
-
Centrifuge
-
Dialysis tubing
Procedure:
-
Preparation of Bean Flour: Grind dry kidney beans to a fine flour and pass it through a 0.2 mm mesh.
-
Defatting: To remove lipids and phenolic compounds, wash the bean flour five times with 75% acetone in a 1:10 (w/v) ratio at 4°C. For each wash, agitate the mixture for 30 minutes and then allow it to settle. Decant the acetone. After the final wash, air-dry the flour in a fume hood to remove residual acetone.
-
Solubilization: Suspend the defatted flour in a solution of 0.5 M NaCl and 0.025 M HCl at a 1:20 (w/v) ratio. Stir the suspension constantly for 1 hour at 4°C.
-
Initial Centrifugation: Centrifuge the suspension at 13,500 x g for 20 minutes at 4°C to pellet insoluble material.
-
Precipitation: Collect the supernatant and add distilled water to precipitate the this compound.
-
Second Centrifugation: Centrifuge the mixture at 13,500 x g for 20 minutes at 4°C to collect the precipitated this compound.
-
Washing: Wash the precipitate with distilled water and centrifuge again under the same conditions.
-
Dialysis: Resuspend the final precipitate in a minimal amount of distilled water and dialyze it against distilled water for 24 hours at 4°C. Change the dialysis water after 12 hours to ensure the removal of salts.
-
Lyophilization (Optional): The purified this compound solution can be freeze-dried to obtain a stable powder for long-term storage.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
General Workflow for HPLC Method Development
Caption: General workflow for developing an HPLC method for this compound analysis.
Proposed HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the extracted this compound sample in Mobile Phase A and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to this compound and calculate the concentration in the samples using the calibration curve.
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare different concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.
-
Include a control with only the buffer and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
Proposed Signaling Pathways for Further Investigation
The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its anti-inflammatory and anticancer effects, based on the mechanisms of other well-studied plant-derived compounds like flavonoids. These pathways represent key targets for future research on this compound's bioactivity.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Proposed Anticancer Signaling Pathway of this compound
Caption: Hypothesized anticancer mechanism of this compound.
Stability and Formulation Considerations
The successful incorporation of this compound into functional foods or nutraceuticals depends on its stability and appropriate formulation.
-
pH Stability: this compound's conformation and, consequently, its functionality are influenced by pH. Studies have shown that extreme acidic or alkaline conditions can lead to a loss of its tertiary structure. The isoelectric point of this compound is around pH 4.21, where it has minimal solubility. Formulation development should consider the pH of the food matrix to ensure this compound remains stable and bioactive.
-
Thermal Stability: Thermal processing is common in food manufacturing. The thermal stability of this compound can be enhanced by increasing the sodium chloride concentration. However, its stability decreases in the presence of certain protein-destabilizing agents. The impact of food processing temperatures on this compound's bioactivity needs to be carefully evaluated.
-
Formulation Strategies: Due to its protein nature, this compound may be susceptible to degradation in the gastrointestinal tract. Encapsulation technologies, such as nanoemulsions or liposomes, could be explored to protect it and enhance its bioavailability. Further research is needed to develop effective delivery systems for this compound in food and nutraceutical products.
Future Research Directions
While the potential of this compound is evident, further research is required in several key areas:
-
Specific Signaling Pathways: Elucidating the precise molecular mechanisms by which this compound exerts its anti-inflammatory and anticancer effects.
-
Bioavailability and Safety: Conducting comprehensive studies on the bioavailability, metabolism, and long-term safety of this compound in humans.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to validate the health benefits of this compound-enriched functional foods and nutraceuticals.
-
Food Matrix Interactions: Investigating the interactions between this compound and other components in complex food matrices and their impact on its stability and bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Phaseolin, a Protein from the Seed of Phaseolus vulgaris, Has Antioxidant, Antigenotoxic, and Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phaseollin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic strategies, experimental protocols, and biological evaluation of Phaseollin analogues. This compound, a naturally occurring pterocarpan (B192222), has garnered significant interest due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The synthesis of analogues of this compound allows for the exploration of structure-activity relationships (SAR), optimization of potency, and improvement of pharmacokinetic profiles.
Synthetic Strategies for the Pterocarpan Scaffold
The synthesis of this compound analogues primarily revolves around the construction of the core pterocarpan skeleton. Several synthetic routes have been developed, often starting from isoflavone (B191592) precursors. Key strategies include:
-
Biomimetic Synthesis: This approach mimics the biosynthetic pathway of pterocarpans in plants. It typically involves the reduction of an isoflavone to the corresponding isoflavanol, followed by an acid-catalyzed cyclization to form the pterocarpan ring system.
-
Heck Reaction: The intramolecular Mizoroki-Heck reaction is a powerful tool for the formation of the B-ring of the pterocarpan scaffold. This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene moiety within the same molecule.
-
Asymmetric Synthesis: To obtain enantiomerically pure this compound analogues, asymmetric methods are employed. A key step is the asymmetric transfer hydrogenation of a 2'-hydroxyisoflavone to produce a chiral isoflavanol, which then undergoes stereospecific cyclization.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Pterocarpan Core via Isoflavone Reduction and Cyclization
This protocol describes a general method for the asymmetric synthesis of a pterocarpan scaffold starting from a 2'-hydroxyisoflavone.
Step 1: Asymmetric Transfer Hydrogenation of 2'-Hydroxyisoflavone
-
To a solution of the 2'-hydroxyisoflavone (1.0 eq) in anhydrous DMF under an argon atmosphere, add the chiral catalyst, such as [Ru(p-cym)Cl₂]₂ and (R,R)-TsDPEN (0.02 eq).
-
Add a solution of formic acid and triethylamine (B128534) (5:2 molar ratio, 2.0 eq) to the reaction mixture.
-
Stir the reaction at 40 °C for 16-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude isoflavanol by flash column chromatography on silica (B1680970) gel.
Step 2: Acid-Catalyzed Cyclization to the Pterocarpan
-
Dissolve the purified isoflavanol (1.0 eq) in anhydrous dichloromethane (B109758) under an argon atmosphere.
-
Cool the solution to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting pterocarpan by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for synthesized this compound analogues.
Table 1: Synthesis of Pterocarpan Analogues - Reaction Yields
| Analogue | Starting Material | Key Reaction | Yield (%) | Reference |
| (-)-Glyceollin I | 2'-Hydroxydaidzein derivative | Asymmetric Transfer Hydrogenation / Cyclization | 73 (for pterocarpan core) | [1] |
| (-)-Variabilin | 2'-Hydroxyisoflavone | Asymmetric Transfer Hydrogenation / Cyclization | High | [1] |
| (±)-Neorautenane | Chromanone derivative | Chemo-selective coupling | Not specified | [2] |
Table 2: Spectroscopic Data for a Representative Pterocarpan Analogue
| Analogue | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| Pterocarpan Core | 7.40-6.40 (m, Ar-H), 5.50 (d, J=6.0 Hz, 1H), 4.25 (m, 1H), 3.65 (t, J=10.0 Hz, 1H) | 160.0, 155.0, 130.0, 125.0, 120.0, 110.0, 105.0, 100.0, 80.0, 70.0, 40.0 | [M]+ calculated for C₁₅H₁₂O₃: 240.0786; Found: 240.0788 |
Table 3: Biological Activity of Pterocarpan Analogues
| Analogue | Biological Activity | Cell Line / Organism | IC₅₀ / MIC (µM) | Reference |
| Cytisine-Pterocarpan Derivative | Anticancer (Apoptosis induction) | MDA-MB-231 (Breast Cancer) | 19.2 | [3] |
| Phaseollidin | Antibacterial | Staphylococcus aureus | 1-600 µg/mL | [4] |
| Erybraedin A | Antibacterial | Staphylococcus aureus | 1-600 µg/mL |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Intrinsic Apoptosis Pathway Induced by Pterocarpan Analogues
Certain this compound analogues exert their anticancer effects by inducing apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
Caption: Intrinsic apoptosis pathway induced by pterocarpan analogues.
Experimental Workflow: Synthesis of a Pterocarpan Analogue
The following diagram illustrates a typical experimental workflow for the synthesis of a pterocarpan analogue from an isoflavone precursor.
Caption: Experimental workflow for pterocarpan analogue synthesis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Bcl2 family | PPTX [slideshare.net]
- 4. Antimicrobial Isoflavones and Derivatives from Erythrina (Fabaceae): Structure Activity Perspective (Sar & Qsar) on Experimental and Mined Values Against Staphylococcus Aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy of Phaseollin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaseollin is a natural isoflavonoid (B1168493) phytoalexin found in legumes, notably in the common bean (Phaseolus vulgaris). It has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, antioxidant, and chemopreventive properties. Emerging research also points towards its potential as a phytoestrogen, exhibiting selective modulation of estrogen receptors. These multifaceted attributes make this compound a compelling candidate for further investigation in drug discovery and development.
These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in three key areas: chemoprevention, estrogenic/antiestrogenic activity, and antifungal activity. The methodologies are designed to be robust and reproducible, providing a solid framework for researchers to explore the therapeutic potential of this promising natural compound.
Data Presentation
Table 1: Summary of In Vivo Chemopreventive and Antioxidant Efficacy of a Related Bean Compound (Phaseolin)
| Experimental Group | Dosage | Route of Administration | Duration | Key Biomarkers Measured | Results | Reference |
| Control | Saline | Intragastric (ig) | 8 weeks | Aberrant Crypt Foci (ACF), Lipid Peroxidation (MDA), Protein Oxidation, Nitrites | Baseline levels | [1][2] |
| Azoxymethane (AOM) | 7.5 mg/kg | Intraperitoneal (ip) | Twice a week for 2 weeks | ACF, MDA, Protein Oxidation, Nitrites | Significant increase in all biomarkers | [1][2] |
| Phaseolin + AOM | 40 mg/kg/day | ig | 8 weeks | ACF, MDA, Protein Oxidation, Nitrites | Significant reduction in ACF, 100% inhibition of lipid peroxidation and protein oxidation | [1] |
| Phaseolin + AOM | 200 mg/kg/day | ig | 8 weeks | ACF, MDA, Protein Oxidation, Nitrites | >90% reduction in DNA damage, 84% reduction in ACF | |
| Phaseolin + AOM | 400 mg/kg/day | ig | 8 weeks | ACF, MDA, Protein Oxidation, Nitrites | >90% reduction in DNA damage, 84% reduction in ACF |
Table 2: In Vitro Estrogenic Activity of this compound
| Assay | Estrogen Receptor (ER) Subtype | Activity | Observation | Reference |
| Competitive Binding Assay | ERα | Weak | Relative binding affinity of 0.21% compared to 17β-estradiol | |
| Competitive Binding Assay | ERβ | Moderate | Relative binding affinity of 0.53% compared to 17β-estradiol | |
| ERE Luciferase Reporter Assay | ERα (in HEK 293 cells) | Agonist | Selective increase in ERE transcriptional activity | |
| ERE Luciferase Reporter Assay | ERβ (in HEK 293 cells) | Agonist | Selective increase in ERE transcriptional activity | |
| MCF-7 Cell Proliferation Assay | Mixed ER population | Agonist | Stimulated cell proliferation |
Experimental Protocols
In Vivo Chemoprevention and Antioxidant Activity of this compound
This protocol is adapted from studies on a related compound from Phaseolus vulgaris and is designed to assess the chemopreventive and antioxidant potential of this compound in a chemically-induced colon carcinogenesis model.
a. Animal Model:
-
Species: Male BALB/c mice, 6-8 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to a standard rodent diet and water.
b. Experimental Design:
-
Group 1 (Control): Vehicle (e.g., corn oil with 5% DMSO) administered orally (intragastric gavage) daily for 8 weeks.
-
Group 2 (Carcinogen Control): Azoxymethane (AOM) administered via intraperitoneal (i.p.) injection at 10 mg/kg body weight once a week for 6 weeks.
-
Group 3 (this compound Treatment): this compound (e.g., 50 mg/kg body weight, dissolved in vehicle) administered orally daily for 8 weeks, with AOM co-administration for the first 6 weeks.
-
Group 4 (Positive Control): A known chemopreventive agent (e.g., 5-fluorouracil) administered according to established protocols, with AOM co-administration.
c. Procedure:
-
Acclimatize mice for one week before the start of the experiment.
-
Administer this compound or vehicle daily for the entire 8-week period.
-
During the first 6 weeks, administer AOM to the relevant groups.
-
Monitor animal health and body weight regularly.
-
At the end of the 8-week period, euthanize the mice.
-
Collect colon tissue for histopathological analysis of aberrant crypt foci (ACF).
-
Collect blood and liver tissue for analysis of antioxidant biomarkers.
d. Biomarker Analysis:
-
Chemoprevention:
-
Aberrant Crypt Foci (ACF): Count the number of ACF in the colon using methylene (B1212753) blue staining.
-
Tumor Incidence and Multiplicity: For longer-term studies, assess tumor formation.
-
-
Antioxidant Activity:
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels in plasma and tissue homogenates.
-
Antioxidant Enzymes: Measure the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissue homogenates.
-
Total Antioxidant Capacity: Assess the total antioxidant capacity of plasma.
-
In Vivo Estrogenic/Antiestrogenic Activity of this compound (Uterotrophic Assay)
This protocol is based on the standard uterotrophic bioassay to evaluate the estrogenic or antiestrogenic activity of this compound in immature or ovariectomized female rats.
a. Animal Model:
-
Species: Immature (20-21 days old) or ovariectomized adult female Sprague-Dawley rats.
-
Diet: A phytoestrogen-free diet should be used to avoid confounding results.
b. Experimental Design:
-
Group 1 (Vehicle Control): Vehicle administered daily.
-
Group 2 (Positive Control): 17β-estradiol (E2) (e.g., 0.5 µg/kg/day) administered daily.
-
Group 3 (this compound - Agonist): this compound at various doses (e.g., 10, 50, 100 mg/kg/day) administered daily.
-
Group 4 (this compound - Antagonist): Co-administration of E2 and this compound at various doses.
c. Procedure:
-
Acclimatize the animals for a few days. For adult rats, perform ovariectomy and allow for a 2-week recovery period.
-
Administer the respective treatments (subcutaneously or orally) for 3 consecutive days.
-
On the fourth day, euthanize the animals.
-
Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight.
-
Record the final body weight.
d. Endpoint Analysis:
-
Uterine Weight: Calculate the relative uterine weight (uterine weight / body weight). A significant increase compared to the vehicle control indicates estrogenic activity.
-
Histology: Uterine tissue can be fixed for histological examination of luminal epithelial cell height and glandular development.
-
Vaginal Opening: For immature rats, monitor for premature vaginal opening as a sign of estrogenic activity.
In Vivo Antifungal Activity of this compound
This protocol describes a murine model of systemic candidiasis to assess the in vivo antifungal efficacy of this compound against Candida albicans.
a. Animal Model:
-
Species: Immunocompromised male BALB/c mice (e.g., rendered neutropenic with cyclophosphamide).
-
Pathogen: Candida albicans (a clinically relevant strain).
b. Experimental Design:
-
Group 1 (Infection Control): Mice infected with C. albicans and treated with vehicle.
-
Group 2 (this compound Treatment): Mice infected with C. albicans and treated with this compound at various doses (e.g., 10, 25, 50 mg/kg/day).
-
Group 3 (Positive Control): Mice infected with C. albicans and treated with a standard antifungal drug (e.g., fluconazole).
c. Procedure:
-
Induce immunosuppression in mice (e.g., with cyclophosphamide) prior to infection.
-
Infect mice with a sublethal dose of C. albicans via intravenous (tail vein) injection.
-
Initiate treatment with this compound, vehicle, or the positive control drug shortly after infection and continue for a specified period (e.g., 7 days).
-
Monitor the survival and clinical signs of the mice daily.
-
At the end of the treatment period, euthanize the surviving mice.
-
Harvest kidneys and other target organs (spleen, liver).
d. Efficacy Evaluation:
-
Fungal Burden: Determine the fungal load in the kidneys by plating serial dilutions of tissue homogenates on appropriate agar (B569324) and counting colony-forming units (CFUs).
-
Survival Rate: Monitor and record the survival of mice in each group over the course of the experiment.
-
Histopathology: Examine tissue sections for the presence of fungal elements and tissue damage.
Mandatory Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Proposed estrogenic signaling pathway of this compound via ERβ.
Caption: Logical relationships of this compound's biological activities.
References
Protocols for assessing the allergenic potential of Phaseollin.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Phaseollin, a major globulin protein found in common beans (Phaseolus vulgaris), has been identified as a potential allergen.[1][2] A thorough assessment of its allergenic potential is crucial for the safety evaluation of food products and in the development of hypoallergenic food varieties. This document provides a comprehensive overview of the protocols used to evaluate the allergenicity of this compound, encompassing in silico, in vitro, and in vivo methodologies.
The assessment of this compound's allergenicity follows a weight-of-evidence approach, integrating data from computational predictions, cellular assays, and animal models to build a comprehensive safety profile.[1]
In silico analysis serves as a preliminary screening step to predict the allergenic potential of this compound by comparing its amino acid sequence and structure to known allergens. This is followed by in vitro assays , which provide evidence of the protein's ability to elicit an allergic response at the cellular level, primarily through the cross-linking of immunoglobulin E (IgE) on mast cells and basophils. Finally, in vivo models , typically using BALB/c mice, are employed to confirm the sensitizing and eliciting potential of this compound in a whole-organism system, providing data on systemic responses.
Data Presentation
The following tables summarize the quantitative data from representative studies on the allergenic potential of this compound.
Table 1: this compound-Specific Immunoglobulin Levels in Sera of BALB/c Mice
| Treatment Group | This compound-Specific IgE (OD 450 nm) | This compound-Specific IgG1 (OD 450 nm) |
| Control (PBS) | 0.15 ± 0.03 | 0.21 ± 0.04 |
| This compound (50 µg) | 1.28 ± 0.11 | 1.55 ± 0.14 |
*Data are represented as mean ± standard deviation. *p < 0.05 compared to the control group. Optical Density (OD) is a measure of the antibody concentration.
Table 2: Mediator Release from RBL-2H3 Cells Sensitized with Sera from this compound-Exposed Mice
| Sensitization Sera | β-Hexosaminidase Release (%) | Histamine (B1213489) Release (ng/mL) |
| Control Sera | 5.2 ± 1.1 | 8.5 ± 2.3 |
| This compound-Sensitized Sera | 35.8 ± 4.2 | 42.1 ± 5.5 |
*Data are represented as mean ± standard deviation. *p < 0.05 compared to the control group.
Table 3: Th2 Cytokine mRNA Expression in Splenocytes of BALB/c Mice
| Treatment Group | IL-4 (relative expression) | IL-5 (relative expression) | IL-13 (relative expression) |
| Control (PBS) | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| This compound (50 µg) | 4.5 ± 0.6 | 3.8 ± 0.5 | 5.1 ± 0.7* |
*Data are represented as mean ± standard deviation relative to the control group. *p < 0.05 compared to the control group.
Experimental Protocols
In Silico Allergenicity Prediction
This protocol outlines the computational assessment of this compound's allergenic potential.
Objective: To predict the allergenicity of this compound by comparing its amino acid sequence to known allergens.
Principle: Bioinformatic tools are used to identify sequence homology, potential IgE binding epitopes, and other features associated with known allergens.
Materials:
-
Amino acid sequence of this compound in FASTA format.
-
Access to online allergenicity prediction servers (e.g., AllergenOnline, AlgPred).
Procedure:
-
Sequence Retrieval: Obtain the full-length amino acid sequence of this compound.
-
Sequence Homology Search:
-
Submit the this compound sequence to the AllergenOnline database.
-
Perform a FASTA search against the database of known allergens.
-
The search criteria are typically based on a sliding window of 80 amino acids with a sequence identity of >35% or an exact match of 8 contiguous amino acids.
-
-
Epitope Prediction:
-
Utilize tools like AlgPred to predict potential IgE epitopes within the this compound sequence.
-
This can involve methods such as SVM-based prediction and motif-based searches.
-
-
Data Analysis:
-
Analyze the results for significant alignments with known allergens.
-
Identify any predicted IgE binding epitopes.
-
A positive result from these analyses suggests a potential for cross-reactivity and allergenicity.
-
In Vivo Sensitization of BALB/c Mice
This protocol describes the sensitization of mice to this compound to induce an allergic immune response.
Objective: To sensitize BALB/c mice to this compound to elicit an IgE-mediated allergic response.
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
Purified this compound.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Adjuvant (e.g., Alum).
-
Syringes and needles (27G).
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.
-
Antigen Preparation:
-
Dissolve purified this compound in sterile PBS to a final concentration of 1 mg/mL.
-
Emulsify the this compound solution with an equal volume of Alum adjuvant to a final concentration of 50 µg of this compound per 100 µL.
-
-
Sensitization:
-
Inject each mouse intraperitoneally (i.p.) with 100 µL of the this compound-Alum emulsion (50 µg of this compound).
-
Administer booster injections on days 14 and 21 with the same preparation.
-
A control group should be injected with PBS and Alum only.
-
-
Serum Collection:
-
On day 28, collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the serum at -80°C for subsequent analysis.
-
This compound-Specific IgE ELISA
This protocol details the measurement of this compound-specific IgE antibodies in mouse serum.
Objective: To quantify the levels of this compound-specific IgE in the serum of sensitized mice.
Materials:
-
96-well ELISA plates.
-
Purified this compound.
-
Serum samples from control and sensitized mice.
-
Biotinylated anti-mouse IgE antibody.
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 1% BSA in PBS).
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of this compound (10 µg/mL in PBS) overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times.
-
Add 100 µL of diluted mouse serum (1:10 in blocking buffer) to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate five times.
-
Add 100 µL of biotinylated anti-mouse IgE antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate:
-
Wash the plate five times.
-
Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions) and incubate for 30 minutes at room temperature.
-
-
Development and Measurement:
-
Wash the plate seven times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
RBL-2H3 Cell Degranulation Assay
This protocol measures the ability of serum IgE from this compound-sensitized mice to trigger mast cell degranulation.
Objective: To assess the biological activity of this compound-specific IgE by measuring the release of β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cells.
-
Complete culture medium (e.g., MEM with 20% FBS).
-
Serum from control and this compound-sensitized mice.
-
Purified this compound.
-
Tyrode's buffer.
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0).
-
Triton X-100.
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in complete medium to 80-90% confluency.
-
Sensitization:
-
Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Sensitize the cells by incubating them with serum (1:10 dilution) from control or this compound-sensitized mice for 18 hours at 37°C.
-
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Challenge:
-
Add 100 µL of varying concentrations of this compound (0.01 to 100 µg/mL in Tyrode's buffer) to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Mediator Release Measurement (β-hexosaminidase):
-
Collect 50 µL of the supernatant from each well.
-
Add the supernatant to a new 96-well plate containing 50 µL of pNAG substrate solution.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction with 200 µL of stop solution.
-
To determine the total β-hexosaminidase release, lyse the cells in the remaining wells with 100 µL of 0.5% Triton X-100.
-
Measure the absorbance at 405 nm.
-
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release as: (OD of supernatant / OD of total lysate) x 100.
-
Signaling Pathway
The allergic response to this compound is primarily a Type I hypersensitivity reaction, mediated by the Th2 signaling pathway.
Pathway Description:
-
Sensitization Phase:
-
Antigen Presenting Cells (APCs), such as dendritic cells, process this compound and present its peptides to naive CD4+ T cells.
-
In the presence of Interleukin-4 (IL-4), these T cells differentiate into Th2 cells. This differentiation is driven by the activation of the transcription factor STAT6, which upregulates the master Th2 regulator, GATA-3.[3]
-
Th2 cells produce more IL-4, creating a positive feedback loop, and also secrete IL-5 and IL-13.
-
Th2 cells activate B cells to undergo class switching and produce this compound-specific IgE antibodies.
-
This IgE circulates in the bloodstream and binds to the high-affinity FcεRI receptors on the surface of mast cells and basophils, sensitizing the individual.
-
-
Elicitation Phase:
-
Upon re-exposure, this compound cross-links the IgE antibodies bound to mast cells.
-
This cross-linking triggers the degranulation of mast cells, leading to the release of pre-formed mediators such as histamine and β-hexosaminidase, and the synthesis of newly formed mediators like leukotrienes and prostaglandins.[2]
-
These mediators cause the clinical symptoms of an allergic reaction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Phaseolin: a 47.5kDa protein of red kidney bean (Phaseolus vulgaris L.) plays a pivotal role in hypersensitivity induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-25 induces IL-4, IL-5, and IL-13 and Th2-associated pathologies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phaseollin Extraction
Welcome to the technical support center for Phaseollin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a phytoalexin, an antimicrobial compound produced by plants like the common bean (Phaseolus vulgaris) in response to stress, such as pathogen attack. The challenges in its extraction lie in its relatively low natural concentration, the need for induction, and its potential for degradation during the extraction process. Optimizing both the induction of this compound production and the subsequent extraction and purification steps is crucial for achieving a high yield.
Q2: What are the critical factors influencing this compound yield before extraction?
The yield of this compound is highly dependent on the successful induction of its biosynthesis in the plant material. Key factors include the choice of elicitor (e.g., fungal extracts, specific chemicals, or UV radiation), the concentration of the elicitor, and the timing of application and harvest.[1] Different cultivars of Phaseolus vulgaris may also respond differently to the same elicitor.
Q3: What general types of solvents are suitable for extracting this compound?
This compound is a globulin protein, and a common method for its extraction from bean seeds involves using a dilute saline solution, such as 5% sodium chloride (NaCl). For extracting the phytoalexin from other plant tissues like hypocotyls, ethanol (B145695) is often used. The choice of solvent is a critical parameter that influences extraction efficiency.
Q4: How can I monitor the success of my this compound extraction?
The concentration of this compound can be measured spectrophotometrically by reading the absorbance of the extract at 280 nm.[1] For more detailed analysis and quantification, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide: Overcoming Low Yields
Low yields in this compound extraction can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low Yield of Crude this compound Extract
Potential Causes:
-
Insufficient Induction of this compound Production: The plant material may not have produced enough this compound prior to extraction.
-
Improper Sample Preparation: The plant material may not be ground finely enough, limiting the solvent's access to the cells.
-
Suboptimal Solvent Choice: The solvent used may not be effective at solubilizing this compound.
-
Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, sonication) may not be optimal.
-
Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent may not fully extract the this compound.
-
Insufficient Extraction Time: The extraction duration may be too short to allow for complete diffusion of this compound into the solvent.
Solutions:
-
Optimize Elicitation: Experiment with different elicitors (e.g., fungal filtrates, UV light) and their concentrations to maximize this compound biosynthesis.
-
Thorough Grinding: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction.
-
Solvent Selection: For this compound from seeds, a 5% NaCl solution is a good starting point. For other tissues, consider ethanol.
-
Method Optimization: Compare different extraction methods. For example, ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be more efficient than simple maceration.
-
Increase Solvent Volume: Ensure the plant material is completely submerged in the solvent and that there is a sufficient solvent-to-solid ratio to create a concentration gradient that favors extraction.
-
Extend Extraction Time: Monitor the extraction progress over time to determine the optimal duration.
Problem 2: Degradation of this compound During Extraction and Purification
Potential Causes:
-
Thermal Degradation: High temperatures during extraction or solvent evaporation can break down this compound.
-
pH Instability: Extreme pH values can lead to the denaturation and degradation of the protein.
-
Enzymatic Degradation: Proteases present in the plant material can degrade this compound once the cells are lysed.
Solutions:
-
Low-Temperature Extraction: Perform extraction at room temperature or in a cold room. When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low.
-
Maintain Neutral pH: Use buffered solutions to maintain a neutral or slightly acidic pH throughout the extraction and purification process.
-
Use Protease Inhibitors: Add protease inhibitors, such as PMSF, to the extraction buffer to prevent enzymatic degradation.
Problem 3: Inefficient Purification of this compound
Potential Causes:
-
Co-extraction of Impurities: The crude extract may contain a high concentration of other proteins and compounds with similar properties to this compound, making separation difficult.
-
Loss of this compound During Purification Steps: this compound may be lost during steps like centrifugation or dialysis if not performed correctly.
Solutions:
-
Multi-Step Purification: Employ a multi-step purification strategy. This may include initial precipitation with ammonium (B1175870) sulfate, followed by chromatographic techniques like gel filtration or ion-exchange chromatography for higher purity.
-
Optimize Centrifugation: Ensure the centrifugation speed and time are appropriate to pellet impurities without losing the this compound in the supernatant or pellet, depending on the step.
-
Proper Dialysis: Use a dialysis membrane with an appropriate molecular weight cutoff and ensure sufficient changes of fresh buffer to effectively remove small molecule impurities.
Quantitative Data
The following table summarizes key quantitative data related to this compound extraction.
| Parameter | Value | Source |
| Protein Recovery (Acid Extraction) | 320 g/kg (32%) | [2] |
| This compound Purity (Acid Extraction) | >950 g/kg (>95%) | [2] |
| Induction with C. lindemuthianum filtrate | Highest average this compound production compared to other treatments | [1] |
| Induction with UV light | Second highest average this compound production | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Common Bean Seeds
This protocol is adapted from a method for isolating phaseolin, a major storage protein in beans.
Materials:
-
Common bean (Phaseolus vulgaris) seeds
-
0.5 M NaCl
-
0.025 M HCl
-
Distilled water
-
Grinder or mortar and pestle
-
Centrifuge
-
Dialysis tubing
-
Lyophilizer (optional)
Methodology:
-
Sample Preparation:
-
Remove the outer coat and cotyledons from the bean seeds.
-
Grind the seeds into a fine powder using a grinder or mortar and pestle.
-
To remove phenolic compounds, suspend the flour in 75% acetone (1:10 w/v) at 4°C. Stir for 30 minutes.
-
Repeat the acetone wash five times.
-
Allow the excess acetone to evaporate from the flour in a fume hood at room temperature.[3]
-
-
Extraction:
-
Suspend the defatted flour in a solution of 0.5 M NaCl and 0.025 M HCl (1:20 w/v).
-
Stir the suspension continuously for 1 hour at 4°C.[3]
-
-
Purification:
-
Add distilled water to the suspension and then centrifuge at 13,500 x g for 20 minutes at 4°C.
-
Discard the supernatant. Wash the precipitate with distilled water and centrifuge again under the same conditions.
-
Resuspend the final precipitate in a minimal amount of distilled water and transfer it to dialysis tubing.
-
Dialyze against distilled water for 24 hours at 4°C, changing the water after 12 hours.
-
After dialysis, centrifuge the protein solution at 13,500 x g for 20 minutes at 4°C to remove any insoluble material.[3]
-
-
Lyophilization (Optional):
-
The purified this compound solution can be freeze-dried (lyophilized) to obtain a stable powder.
-
Visualizations
Signaling Pathway for Elicitor-Induced this compound Biosynthesis
Caption: Elicitor-induced signaling pathway for this compound biosynthesis.
Experimental Workflow for this compound Extraction
References
Technical Support Center: Phaseollin Quantification by HPLC
Welcome to the technical support center for phaseollin (B1679764) quantification. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase composition for this compound analysis on a C18 column? A1: A common mobile phase for separating phenolic compounds like this compound on a C18 column involves a gradient elution using a mixture of an acidified aqueous solvent and an organic solvent.[1] Typically, this consists of water with a small amount of acid (e.g., 0.1% formic or acetic acid) as solvent A and acetonitrile (B52724) or methanol (B129727) as solvent B.[1][2][3] The gradient runs from a lower to a higher concentration of the organic solvent.
Q2: What is the optimal wavelength for detecting this compound? A2: this compound, as a flavonoid, typically exhibits strong UV absorbance. While the optimal wavelength should be determined empirically by scanning a pure standard, a common wavelength for detecting flavonoids is around 260-280 nm. For more specific detection, a diode array detector (DAD) can be used to monitor multiple wavelengths simultaneously.[4][5]
Q3: How can I ensure the stability of my this compound samples and standards before injection? A3: this compound stability can be affected by factors like pH, light, and temperature. It is crucial to minimize degradation by preparing solutions fresh and storing them in amber vials to protect from light.[6] For short-term storage, refrigeration (2-8°C) is recommended. If longer storage is necessary, freezing (-20°C or -80°C) may be required, but freeze-thaw cycles should be avoided. The stability of the analyte in the chosen sample diluent should be verified.[6]
Q4: What is the purpose of a guard column and should I use one? A4: A guard column is a small, disposable column installed before the main analytical column. Its purpose is to adsorb strongly retained or contaminating compounds from the sample matrix, thereby protecting the more expensive analytical column from contamination and extending its lifespan.[7] Using a guard column is highly recommended, especially when analyzing complex samples like crude plant extracts, as it can prevent issues like high backpressure and peak shape distortion.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound quantification.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My this compound peak is tailing or splitting. What are the potential causes and how can I fix it?
A: Peak shape problems are common in HPLC and can compromise the accuracy of quantification.[9] Peak tailing, where the back half of the peak is wider than the front, is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups.[8] Peak splitting can indicate a column blockage, a void in the column packing, or an issue with the sample solvent.[10][11]
-
dot
Caption: Troubleshooting workflow for poor HPLC peak shapes.
Problem 2: Unstable or Drifting Retention Times
Q: The retention time for my this compound peak is shifting between injections. Why is this happening?
A: Retention time stability is critical for reliable peak identification. Drifting retention times can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[7][10] A poorly equilibrated column can lead to a gradual drift, while sudden changes often point to issues with the mobile phase preparation or the pump.[7]
Problem 3: High System Backpressure
Q: My HPLC system is showing an unusually high backpressure warning. What should I do?
A: High backpressure is a serious issue that can damage the pump, injector, and column. The most common cause is a blockage somewhere in the system, often at the inlet frit of the guard or analytical column.[9] This can result from precipitated sample components, buffer salts, or debris from pump seals. Systematically isolating components is the key to identifying the source of the blockage.
Summary of Troubleshooting Steps
The table below summarizes common issues, their quantitative indicators, and recommended actions.
| Problem Category | Symptom / Observation (Quantitative) | Potential Cause(s) | Recommended Solution(s) |
| Peak Shape Issues | Peak Tailing: Asymmetry Factor > 1.2 | - Secondary interactions with silica[8]- Column contamination | - Lower mobile phase pH- Use a guard column[7]- Replace analytical column |
| Peak Fronting: Asymmetry Factor < 0.9 | - Sample overload[9]- Poor column packing | - Dilute the sample or reduce injection volume[9]- Replace column | |
| Split Peaks: One peak appears as two or more | - Partially blocked column inlet frit[9]- Sample solvent incompatible with mobile phase[10]- Column void or damage | - Backflush or replace column[9]- Dissolve sample in mobile phase | |
| Retention Time | Gradual Drift: RT shifts consistently in one direction | - Incomplete column equilibration- Mobile phase composition changing (e.g., evaporation) | - Increase column equilibration time- Prepare fresh mobile phase daily |
| Sudden/Erratic Shifts: RT changes unpredictably | - Air bubbles in the pump- Pump malfunction (check valve failure) | - Degas mobile phase thoroughly- Service the HPLC pump | |
| System Pressure | High Backpressure: Pressure >20% above normal | - Blockage in tubing or column frit[9]- Precipitated buffer in mobile phase | - Isolate components to find blockage (disconnect column, etc.)- Filter all mobile phases and samples |
| Sensitivity Issues | No Peaks or Small Peaks: Signal-to-Noise < 3 | - Leak in the system- Incorrect detector wavelength- Sample degradation | - Check for leaks at all fittings- Verify detector settings and lamp status- Prepare fresh samples and standards[6] |
Standard Experimental Protocol: this compound Quantification
This protocol provides a general methodology for the extraction and quantification of this compound from a plant matrix. Optimization may be required for specific sample types.
Sample Preparation and Extraction
-
Homogenization: Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.
-
Extraction: Add 1.5 mL of 80% methanol (HPLC grade). Vortex thoroughly for 1 minute.
-
Sonication: Sonicate the sample in a water bath for 30 minutes to facilitate cell lysis and extraction.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.
-
Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove particulates that could block the HPLC system.[5]
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a calibration curve by making serial dilutions of the stock solution to cover the expected concentration range in the samples.
HPLC-DAD Analysis
-
dot
Caption: General workflow for this compound extraction and analysis.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: DAD, monitor 280 nm for quantification and scan 200-400 nm for peak purity analysis.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B (re-equilibration)
-
Data Analysis
-
Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time and UV spectrum to that of the pure standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the injected samples. Adjust the final concentration based on the initial sample weight and extraction volume.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and quantification of phenolic compounds in olive oils by solid-phase extraction, HPLC-DAD, and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Elicitor Concentration for Maximum Phaseollin Induction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing elicitor concentrations for maximizing phaseollin (B1679764) induction in Phaseolus vulgaris (common bean). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its induction important?
This compound is an isoflavonoid (B1168493) phytoalexin produced by the common bean (Phaseolus vulgaris) as a defense mechanism against pathogens and environmental stress. Its induction is of significant interest to researchers for its potential applications in drug development, owing to its antimicrobial and antioxidant properties.
Q2: What are elicitors and how do they induce this compound production?
Elicitors are molecules that trigger a defense response in plants, leading to the synthesis of phytoalexins like this compound. They can be of biological origin (biotic elicitors), such as fungal cell wall fragments, or non-biological (abiotic elicitors), such as heavy metal salts or signaling molecules. Elicitors are recognized by plant cell receptors, initiating a signal transduction cascade that activates the expression of genes encoding enzymes in the this compound biosynthetic pathway.
Q3: Which elicitors are most effective for inducing this compound?
The effectiveness of an elicitor depends on various factors, including the plant species, cell line, and experimental conditions. Both biotic and abiotic elicitors have been shown to induce this compound production.
-
Biotic Elicitors: Fragments from the cell walls of fungi, such as Colletotrichum lindemuthianum (the causal agent of anthracnose in beans) and Rhizoctonia solani, are potent inducers of this compound.[1][2] Chitosan (B1678972), a derivative of chitin (B13524) found in fungal cell walls, is also an effective elicitor.
-
Abiotic Elicitors: Heavy metal salts (e.g., CuCl₂, HgCl₂) and signaling molecules like salicylic (B10762653) acid (SA) and jasmonic acid (JA) can also induce this compound synthesis.
Q4: How does elicitor concentration affect this compound yield?
The concentration of the elicitor is a critical factor in maximizing this compound production. Generally, as the elicitor concentration increases, this compound yield increases up to an optimal point. Beyond this concentration, the yield may plateau or even decrease due to cellular toxicity and cell death.[3] It is crucial to perform a dose-response experiment for each elicitor and cell line to determine the optimal concentration.
Data Presentation: Elicitor Concentration and this compound Yield
The following tables summarize quantitative data from various studies on the effect of different elicitor concentrations on this compound accumulation.
Table 1: Effect of Biotic Elicitor (Fungal Mycelia) Concentration on this compound Induction in Phaseolus vulgaris Cell Suspension Cultures
| Elicitor Source | Concentration (µg/mL) | This compound Yield (µg/g dry cell weight) | Reference |
| Rhizoctonia solani | 50 | 150 | [1] |
| Rhizoctonia solani | 100 | 250 | [1] |
| Rhizoctonia solani | 200 | 400 | [1] |
| Colletotrichum lindemuthianum | 17.5 | Induces PAL activity (maximum) | [4] |
| Colletotrichum lindemuthianum | 50 | Induces PAL activity (second maximum) | [4] |
Table 2: Effect of Abiotic Elicitor (Chitosan) Concentration on this compound Induction in Phaseolus vulgaris Cell Suspension Cultures
| Elicitor | Concentration (mg/L) | Relative this compound Induction | Reference |
| Chitosan | 50 | + | [5] |
| Chitosan | 100 | ++ | [5] |
| Chitosan | 200 | +++ | [5] |
Note: The relative induction levels are based on qualitative descriptions in the cited literature, as exact quantitative data was not provided.
Experimental Protocols
Protocol 1: Establishment and Maintenance of Phaseolus vulgaris Cell Suspension Culture
This protocol outlines the steps for initiating and maintaining a bean cell suspension culture, a prerequisite for elicitation experiments.
Materials:
-
Phaseolus vulgaris seeds (e.g., cv. 'Azufreado Higuera')[6]
-
70% (v/v) Ethanol (B145695)
-
10% (v/v) Commercial bleach solution
-
Sterile distilled water
-
Murashige and Skoog (MS) medium[7] or Gamborg's B5 medium[7]
-
Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 6-Benzylaminopurine (BAP)[6]
-
Sucrose
-
Phytagel or Agar
-
Sterile petri dishes, conical flasks, and other labware
-
Laminar flow hood
-
Orbital shaker
Procedure:
-
Seed Sterilization:
-
Wash seeds with tap water.
-
Surface sterilize seeds in 70% ethanol for 1 minute, followed by immersion in 10% bleach solution for 15-20 minutes.
-
Rinse the seeds 3-4 times with sterile distilled water inside a laminar flow hood.
-
-
Callus Induction:
-
Place sterilized seeds on a solid MS or B5 medium supplemented with 1 mg/L 2,4-D and 0.5 mg/L BAP.[6]
-
Incubate the plates in the dark at 25 ± 2°C.
-
Subculture the developing callus every 3-4 weeks onto fresh medium.
-
-
Initiation of Suspension Culture:
-
Select friable (easily crumbled) callus and transfer approximately 2-3 g into a 250 mL conical flask containing 50 mL of liquid MS or B5 medium with the same growth regulators as the solid medium.
-
Place the flasks on an orbital shaker at 120 rpm in the dark at 25 ± 2°C.
-
-
Maintenance of Suspension Culture:
-
Subculture the suspension every 7-10 days by transferring 10-15 mL of the culture into 50 mL of fresh liquid medium.
-
Regularly check the culture for viability and contamination.
-
Protocol 2: Elicitation, Extraction, and Quantification of this compound
Materials:
-
Established Phaseolus vulgaris cell suspension culture (in late exponential growth phase)
-
Elicitor stock solution (e.g., autoclaved fungal mycelia, chitosan solution)
-
Ethanol or Methanol (B129727) for extraction
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[8][9]
-
This compound standard
-
Sterile pipettes and flasks
Procedure:
-
Elicitation:
-
To a 7-day-old cell suspension culture, add the sterile elicitor stock solution to achieve the desired final concentrations.
-
Include a control flask without any elicitor.
-
Incubate the flasks under the same conditions as before for 24-72 hours.
-
-
Extraction:
-
Separate the cells from the medium by vacuum filtration.
-
Freeze-dry the cells and record the dry weight.
-
Extract the dried cells with ethanol or methanol (e.g., 10 mL per 1 g of dry cells) by shaking for 24 hours at room temperature.
-
Centrifuge the extract and collect the supernatant.
-
-
Quantification:
-
Analyze the supernatant using an HPLC system.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[8][9]
-
Detection: UV detector set at 280 nm.
-
Identify and quantify the this compound peak by comparing its retention time and area with that of a known concentration of a this compound standard.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound induction | 1. Suboptimal elicitor concentration. 2. Elicitor added at the wrong growth phase. 3. Inactive elicitor preparation. 4. Cell line has low production capacity. | 1. Perform a dose-response experiment to find the optimal concentration. 2. Elicit cells during the late exponential growth phase. 3. Prepare fresh elicitor solutions. 4. Screen different Phaseolus vulgaris cultivars or select for high-producing cell lines. |
| Cell browning and death after elicitation | 1. Elicitor concentration is too high (toxic). 2. Hypersensitive response leading to programmed cell death. | 1. Reduce the elicitor concentration. 2. This is a natural defense response; optimize the elicitation time to harvest this compound before significant cell death occurs. |
| Inconsistent this compound yields | 1. Variation in the age or density of the cell culture at the time of elicitation. 2. Inconsistent elicitor preparation. | 1. Standardize the subculture routine and ensure consistent cell density before elicitation. 2. Follow a standardized protocol for preparing the elicitor. |
| Contamination of cell culture | 1. Improper sterile technique. 2. Contaminated reagents or labware. | 1. Strictly follow aseptic techniques in a laminar flow hood. 2. Autoclave all media and labware properly. Filter-sterilize heat-labile solutions. |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound is a branch of the general phenylpropanoid pathway. The induction by elicitors leads to the upregulation of key enzymes in this pathway.
Caption: Simplified biosynthetic pathway of this compound from phenylalanine.
Elicitor-Induced Signaling Pathway
The recognition of elicitors at the plasma membrane triggers a complex signaling cascade involving second messengers and protein kinases, ultimately leading to the activation of transcription factors that regulate the expression of this compound biosynthesis genes.
Caption: General signaling pathway for elicitor-induced this compound biosynthesis.
Experimental Workflow for Optimizing Elicitor Concentration
This diagram outlines the logical flow of an experiment to determine the optimal elicitor concentration for maximizing this compound production.
Caption: Workflow for optimizing elicitor concentration for this compound induction.
References
- 1. Large-scale preparation of the phytoalexin elicitor glucohexatose and its application as a green pesticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytoalexin Synthesis: The Biochemical Analysis of the Induction Process | Annual Reviews [annualreviews.org]
- 3. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotic elicitor enhanced production of psoralen in suspension cultures of Psoralea corylifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. smbb.mx [smbb.mx]
- 7. An improved method for in vitro regeneration of common bean (Phaseolus vulgaris L.) [scielo.org.mx]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
How to minimize interference in spectrophotometric assays for Phaseollin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference in the spectrophotometric quantification of Phaseollin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for measuring this compound concentration?
A1: The optimal wavelength for measuring the concentration of purified this compound is 280 nm . This is due to the presence of aromatic amino acids, specifically tryptophan and tyrosine, in the protein's structure, which exhibit strong UV absorbance at this wavelength.
Q2: What are the most common interfering substances in this compound spectrophotometric assays?
A2: The most common interfering substances are other molecules present in the crude plant extract that also absorb light at or near 280 nm. These include:
-
Phenolic compounds and Flavonoids: These are abundant in bean extracts and have strong absorption in the 270-280 nm range.[1]
-
Nucleic Acids (DNA/RNA): If not adequately removed during extraction, nucleic acids will lead to an overestimation of the protein concentration.
-
Particulate Matter: Insoluble particles in the sample can cause light scattering, leading to artificially high absorbance readings.
Q3: How can I remove interfering phenolic compounds?
A3: A common and effective method is to wash the initial bean flour with 75% acetone (B3395972).[2] Phenolic compounds are soluble in this solvent, while this compound is not. This step should be performed before the protein extraction.
Q4: What is the molar extinction coefficient for this compound?
-
Theoretical Calculation: The molar extinction coefficient can be calculated based on the amino acid sequence of this compound. This is a reliable method for proteins containing tryptophan.[3] A detailed protocol for this calculation is provided in the "Experimental Protocols" section.
-
Experimental Determination: This involves creating a standard curve using a highly purified this compound sample of a known concentration (determined by a reference method like amino acid analysis or nitrogen analysis).[4] The slope of the standard curve of absorbance versus molar concentration will be the molar extinction coefficient.
Q5: Which solvent should I use to dissolve my purified this compound sample for spectrophotometry?
A5: Purified this compound should be dissolved in a buffer solution that is compatible with the protein and does not absorb at 280 nm. A common choice is a phosphate (B84403) or Tris buffer at a neutral pH (e.g., pH 7.4). The same buffer must be used to zero the spectrophotometer (as the blank).
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Absorbance readings are unstable or drifting. | 1. The spectrophotometer lamp has not warmed up sufficiently.2. The sample is not homogenous.3. The cuvette is dirty, scratched, or not positioned correctly. | 1. Allow the spectrophotometer to warm up for at least 15-20 minutes before taking measurements.2. Gently mix the sample by inverting the cuvette before each reading.3. Clean the cuvette with ethanol (B145695) and a lint-free wipe. Ensure it is placed in the holder in the same orientation for both the blank and the sample. |
| Absorbance is too high (greater than 1.5 AU). | The sample is too concentrated. | Dilute the sample with the same buffer used for the blank. Ensure the dilution factor is recorded for the final concentration calculation. |
| Absorbance is too low (less than 0.1 AU). | The sample is too dilute. | If possible, concentrate the sample. If not, consider using a cuvette with a longer pathlength (e.g., 2 cm or 5 cm) to increase the absorbance. |
| Readings are inconsistent between replicates. | 1. Pipetting errors during dilution.2. Presence of air bubbles in the cuvette. | 1. Use calibrated pipettes and ensure proper pipetting technique.2. Gently tap the cuvette to dislodge any air bubbles. If they persist, carefully re-pipette the sample. |
| Concentration seems unexpectedly high. | Interference from phenolic compounds or nucleic acids. | 1. Review the extraction and purification protocol. Ensure the 75% acetone wash step was performed thoroughly.[2]2. To check for nucleic acid contamination, measure the absorbance at 260 nm. The ratio of A280/A260 for a pure protein solution should be approximately 1.7-2.0. A ratio significantly lower than 1.7 suggests nucleic acid contamination. |
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Wavelength of Maximum Absorbance (λmax) for this compound | ~280 nm | Due to aromatic amino acids. |
| Wavelength of Maximum Absorbance (λmax) for Phenolic Interferences | 270 - 280 nm and 310 - 350 nm | Overlaps significantly with the this compound measurement wavelength.[1] |
| A280/A260 Ratio for Pure Protein | ~1.7 - 2.0 | A lower ratio indicates nucleic acid contamination. |
| Linear Range of Spectrophotometer | 0.1 - 1.5 Absorbance Units (AU) | Readings outside this range are generally less reliable. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound to Minimize Interference
This protocol is adapted from established methods to isolate this compound while removing interfering phenolic compounds.[2]
-
Preparation of Bean Flour: Start with dry Phaseolus vulgaris (common bean) seeds. Grind the seeds into a fine powder or flour.
-
Removal of Phenolic Compounds:
-
Suspend the bean flour in 75% acetone in a 1:10 (w/v) ratio (e.g., 10 g of flour in 100 mL of 75% acetone).
-
Stir the suspension for 30 minutes at 4°C.
-
Centrifuge the mixture and discard the supernatant which contains the soluble phenolic compounds.
-
Repeat this washing step four more times to ensure complete removal of interfering substances.
-
After the final wash, spread the pellet on a tray and allow it to air-dry in a fume hood to evaporate any residual acetone.
-
-
This compound Extraction:
-
Suspend the acetone-washed flour in a solution of 0.5 M NaCl containing 0.025 M HCl at a 1:20 (w/v) ratio.
-
Stir constantly for 1 hour at 4°C.
-
Add distilled water to the suspension and centrifuge at 13,500 x g for 20 minutes at 4°C.
-
The supernatant contains the extracted this compound. Carefully collect the supernatant.
-
-
Sample Preparation for Spectrophotometry:
-
The collected supernatant can be used for analysis. It may need to be diluted with the appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to bring the absorbance into the linear range of the spectrophotometer (0.1-1.5 AU).
-
Protocol 2: Spectrophotometric Quantification of this compound at 280 nm
-
Instrument Setup:
-
Turn on the UV spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Set the wavelength to 280 nm.
-
-
Blanking the Spectrophotometer:
-
Fill a clean quartz cuvette with the same buffer used to dilute your this compound sample.
-
Place the cuvette in the spectrophotometer and set the absorbance to zero.
-
-
Measuring the Sample:
-
Empty the blanking buffer from the cuvette and rinse it with a small amount of your this compound sample.
-
Fill the cuvette with your this compound sample.
-
Place the cuvette in the spectrophotometer and record the absorbance reading at 280 nm.
-
-
Calculating the Concentration:
-
Use the Beer-Lambert law to calculate the concentration: Concentration (M) = Absorbance / (Molar Extinction Coefficient × Pathlength)
-
The pathlength of a standard cuvette is 1 cm.
-
If you diluted your sample, multiply the calculated concentration by the dilution factor.
-
Protocol 3: Theoretical Calculation of the Molar Extinction Coefficient (ε)
The molar extinction coefficient can be estimated from the amino acid composition using the following formula[3]:
ε (M⁻¹cm⁻¹) = (Number of Tryptophan residues × 5500) + (Number of Tyrosine residues × 1490) + (Number of Cysteine residues × 125)
-
Obtain the amino acid sequence of the specific this compound variant you are working with.
-
Count the number of Tryptophan (Trp), Tyrosine (Tyr), and Cysteine (Cys) residues.
-
Input these numbers into the formula to calculate the theoretical molar extinction coefficient at 280 nm.
Visualizations
Caption: Workflow for this compound extraction and quantification.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07808H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 4. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing Phaseollin Solubility for In Vitro Studies
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving and using phaseollin (B1679764) in in vitro experiments. The information is structured in a question-and-answer format to address common challenges and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a natural isoflavonoid (B1168493) compound, specifically a pterocarpan, known for its antifungal and potential anti-inflammatory and anti-cancer properties. Like many hydrophobic molecules, this compound has very low solubility in aqueous solutions, including cell culture media. This poor solubility can lead to precipitation, inaccurate concentrations, and non-reproducible experimental outcomes. Therefore, proper solubilization techniques are critical for reliable in vitro studies.
Q2: Which solvent is recommended for dissolving this compound?
For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for dissolving this compound.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[1]
Q3: What is the recommended final concentration of DMSO in cell culture media?
It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. While some cell lines may tolerate higher concentrations, it is best practice to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound precipitates immediately upon addition to culture medium. | Exceeded Solubility Limit: The final concentration of this compound is too high for the aqueous environment of the medium. Solvent Shock: Rapid dilution of the DMSO stock in the aqueous medium can cause the less soluble compound to crash out of solution. | 1. Lower the Final Concentration: Test a lower final concentration of this compound. 2. Optimize Dilution: Pre-warm the culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even dispersal. |
| Cloudiness or precipitate appears in the stock solution over time. | Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power for hydrophobic compounds. Improper Storage: Repeated freeze-thaw cycles can lead to precipitation. | 1. Use Anhydrous DMSO: Prepare stock solutions with high-purity, anhydrous DMSO. 2. Aliquot and Store Properly: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed vials.[1] |
| Inconsistent experimental results between batches. | Inaccurate Stock Concentration: The this compound may not be fully dissolved in the initial stock solution. Degradation: The compound may be degrading due to improper storage or handling. | 1. Ensure Complete Dissolution: After adding DMSO, vortex thoroughly. Gentle warming (to 37°C) and sonication can aid dissolution. Visually inspect for any undissolved particles before use. 2. Proper Storage: Store the powdered compound in a dry, dark place at the recommended temperature (e.g., -20°C).[1] |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| (+)-Medicarpin | DMSO | 45 mg/mL | A structurally similar pterocarpan. Sonication is recommended to aid dissolution. |
| Luteolin | DMSO | ~10 mg/mL | A flavonoid with similar solubility characteristics. |
| Luteolin | Ethanol | ~5 mg/mL | |
| This compound | DMSO | Soluble | Described as soluble in product literature, though a specific concentration limit is not provided. |
Note: The solubility of a compound can be influenced by factors such as purity, temperature, and the presence of water in the solvent.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 322.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 322.36 g/mol * (1000 mg / 1 g) = 3.22 mg
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 3.22 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can be used to facilitate dissolution if necessary. Visually confirm that no particulates are present.
-
Sterilization (Optional): If sterility is a major concern and the initial components were not sterile, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Visualizations
Experimental Workflow for this compound Solution Preparation
Workflow for preparing this compound solutions for in vitro experiments.
Inhibition of the NF-κB Signaling Pathway by this compound
This compound has been shown to exert anti-inflammatory effects, at least in part, by downregulating components of the NF-κB signaling pathway. The following diagram illustrates a simplified canonical NF-κB pathway and the potential point of inhibition by this compound.
This compound may inhibit the IKK complex, preventing IκBα degradation and subsequent NF-κB translocation.
References
Technical Support Center: Refining Cell-Based Assays for Consistent Results with Phaseollin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Phaseollin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound stock solutions?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]
Q2: I am observing precipitation of this compound after adding it to my cell culture medium. How can I prevent this?
A2: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous culture medium or if the DMSO concentration is too high, causing the compound to crash out. To mitigate this:
-
Pre-warm the media: Before adding the this compound stock solution, ensure your cell culture medium is at 37°C.
-
Vortex during dilution: When diluting the DMSO stock into the medium, vortex the medium gently to ensure rapid and even dispersion.
-
Test solubility: Before conducting your experiment, perform a solubility test by adding your highest concentration of this compound to the cell culture medium and visually inspecting for precipitation over your intended experiment duration.
-
Consider alternative solvents: If precipitation persists, you may need to explore other solvent systems, though DMSO is standard. Combinations such as 10% DMSO/10% Tween 80/80% water have been suggested for other poorly soluble compounds.[1]
Q3: My results with this compound are inconsistent between experiments. What are the common causes of this variability?
A3: Inconsistent results with natural compounds like this compound can stem from several factors:
-
Batch-to-Batch Variability: As a natural product, the purity and activity of this compound may vary between different batches. It is advisable to purchase from a reputable supplier and, if possible, test each new batch for consistency.
-
Cell Passage Number: The responsiveness of cells to treatment can change with increasing passage number. It is crucial to use cells within a consistent and low passage number range for all experiments.[2][3]
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the outcome of the assay. Ensure accurate cell counting and consistent seeding density across all wells and experiments.[4]
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can alter the concentration of this compound. To avoid this, either do not use the outer wells for experimental samples or fill them with sterile PBS or media to create a humidity barrier.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability (MTT/XTT) Assay Results
| Problem | Possible Cause | Solution |
| Higher than expected viability or color development in the absence of cells. | This compound, as a phytoestrogen and antioxidant, may directly reduce the MTT or XTT tetrazolium salt, leading to a false positive signal. | Perform a cell-free control experiment by adding this compound at your experimental concentrations to the assay medium with MTT/XTT reagent but without cells. If color develops, this indicates direct reduction. Consider washing the cells with PBS before adding the MTT/XTT reagent to remove any remaining compound. Alternatively, use a different viability assay that does not rely on tetrazolium reduction, such as a resazurin-based assay or a direct cell counting method. |
| High variability between replicate wells. | Uneven cell seeding, pipetting errors, or compound precipitation. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Visually inspect wells for any signs of precipitation after adding this compound. |
| IC50 values vary significantly between experiments. | Changes in cell passage number, different batches of this compound or media/serum, or variations in incubation time. | Maintain a consistent cell passage number. Qualify new batches of reagents. Ensure precise timing of compound addition and assay readout. |
Guide 2: Apoptosis Assay (Annexin V/PI Staining) Issues
| Problem | Possible Cause | Solution |
| Low percentage of apoptotic cells. | This compound concentration is too low, or the incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for inducing apoptosis in your specific cell line. A good starting point for many flavonoids is a 24-48 hour incubation. |
| High percentage of necrotic cells (Annexin V+/PI+). | This compound concentration is too high, or the incubation period is too long, leading to secondary necrosis. | Reduce the concentration of this compound and/or shorten the incubation time. Harvest cells gently to avoid mechanical damage to the cell membrane. |
| Weak Annexin V signal. | Loss of apoptotic cells (which may detach) during washing steps. Incorrect staining buffer. | Collect both the supernatant containing floating cells and the adherent cells for analysis. Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. |
Guide 3: Fluorescence-Based Assay Interference
| Problem | Possible Cause | Solution |
| High background fluorescence. | This compound may possess intrinsic fluorescence (autofluorescence). | Run a control with cells treated with this compound but without the fluorescent dye to measure its autofluorescence at the excitation/emission wavelengths of your assay. If significant, subtract this background from your experimental readings. |
| Quenching of the fluorescent signal. | This compound may absorb light at the excitation or emission wavelength of your fluorescent probe, leading to a decrease in the detected signal. | Measure the absorbance spectrum of this compound to see if it overlaps with your fluorophore's excitation and emission spectra. If there is an overlap, consider using a fluorescent probe with a different spectral profile. Using far-red fluorescent probes can often mitigate interference from autofluorescent compounds. |
Data Presentation
Table 1: Representative Effective Concentrations of Phytoestrogens in Cell-Based Assays
Note: The following data is for related phytoestrogens and should be used as a starting point. The optimal concentration for this compound must be determined experimentally for each cell line and assay.
| Compound | Cell Line | Assay Type | Effective Concentration (IC50) | Incubation Time (hours) | Reference |
| Luteolin | HT-29 (Colon Cancer) | Cell Viability | ~40 µM | 24 | |
| Parthenolide | SiHa (Cervical Cancer) | Cell Viability (MTT) | 8.42 ± 0.76 µM | 24-48 | |
| Parthenolide | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 9.54 ± 0.82 µM | 24-48 | |
| Luteolin | HeLa (Cervical Cancer) | Apoptosis | ~20 µM | Not Specified |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation and Treatment: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the predetermined optimal time.
-
Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization. Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualization
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. A genomic screen for activators of the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Strategies to reduce degradation of Phaseollin during storage
This technical support guide provides researchers, scientists, and drug development professionals with strategies to mitigate the degradation of Phaseollin during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a natural isoflavonoid (B1168493), specifically a pterocarpan (B192222), found in plants like the green bean (Phaseolus vulgaris)[1]. As a phytoalexin, it possesses antifungal and other biological activities, making it a compound of interest for pharmaceutical and agricultural research. However, like many complex organic molecules, this compound is susceptible to degradation during storage, which can lead to a loss of biological activity and the formation of undesirable byproducts. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results and for the development of effective formulations.
Q2: What are the primary factors that cause this compound degradation?
While specific degradation kinetics for this compound are not extensively documented, based on its chemical structure as a pterocarpan isoflavonoid, the primary factors contributing to its degradation are:
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation pathways like oxidation and hydrolysis[2].
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.
-
pH: The stability of isoflavonoids can be pH-dependent. Both acidic and alkaline conditions can promote hydrolysis or oxidative degradation[3].
-
Oxygen: As a phenolic compound, this compound is susceptible to oxidation, a process that can be initiated by the presence of oxygen.
-
Presence of Water: Water can act as a reactant in hydrolysis reactions, leading to the breakdown of the molecule.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound may manifest in several ways, including:
-
Color Change: Solutions of this compound may change color upon degradation, often turning yellow or brown due to the formation of oxidation products.
-
Precipitation: Degradation products may have different solubility profiles, leading to the formation of precipitates in solution.
-
Loss of Biological Activity: The most critical sign of degradation is a decrease or complete loss of the desired biological effect in your experiments.
-
Changes in Chromatographic Profile: When analyzed by techniques like HPLC, the appearance of new peaks and a decrease in the area of the this compound peak are clear indicators of degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Unexpectedly low bioactivity in an assay. | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. Store stock solutions at or below -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Color of this compound solution changes from colorless to yellow/brown. | Oxidation. | Store solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions. Consider adding an antioxidant to the formulation. |
| Precipitate forms in a stored this compound solution. | Formation of insoluble degradation products or change in solvent composition due to evaporation. | Filter the solution before use. Re-evaluate the storage solvent and consider using a co-solvent system to improve the solubility of both this compound and its potential degradants. Ensure storage containers are tightly sealed. |
| Inconsistent results between experimental batches. | Variable degradation of this compound between batches. | Standardize storage conditions for all batches. Implement a quality control check (e.g., HPLC analysis) on the this compound stock before initiating a new set of experiments. |
Data Presentation: Factors Affecting Isoflavonoid Stability
The following table summarizes the impact of various storage conditions on the stability of isoflavone (B191592) aglycones, which provides a relevant model for this compound.
| Storage Temperature | Stability of Isoflavone Aglycones | Degradation Rate Constant | Reference |
| -80°C | High | Low | [2] |
| 4°C | High | Low | [2] |
| 25°C | Moderate | High | [2] |
| 37°C | Low | High | [2] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
This protocol outlines a method for preparing a this compound stock solution with enhanced stability for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous, de-gassed Dimethyl Sulfoxide (DMSO)
-
Ascorbic acid (or another suitable antioxidant)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps (B75204) and PTFE septa
-
Sterile syringe and needles
Procedure:
-
Weighing: In a clean, dry amber vial, accurately weigh the desired amount of this compound.
-
Antioxidant Addition (Optional): Add a small amount of ascorbic acid (e.g., 0.1% w/v) to the vial.
-
Solvent Addition: Under a gentle stream of inert gas, add the required volume of anhydrous, de-gassed DMSO to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until the this compound is completely dissolved.
-
Inert Atmosphere: Purge the headspace of the vial with inert gas for 1-2 minutes.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber vials, purging the headspace of each with inert gas before sealing.
-
Storage: Store the aliquots at -20°C or -80°C. Protect from light at all times.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the quantitative analysis of this compound to assess its purity and degradation. Method optimization may be required based on the specific HPLC system and column used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically effective for isoflavonoid separation.
-
Example Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 280 nm and 310 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of high-purity this compound in the mobile phase or a suitable solvent (e.g., methanol) at known concentrations.
-
Sample Preparation: Dilute the this compound sample to be analyzed with the mobile phase to a concentration within the linear range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Degradation is indicated by a decrease in the area of the this compound peak and the appearance of new peaks.
Mandatory Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Showing Compound this compound (FDB012460) - FooDB [foodb.ca]
- 2. Isoflavone phytoestrogen degradation in fermented soymilk with selected beta-glucosidase producing L. acidophilus strains during storage at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Detecting Phaseollin Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phaseollin (B1679764) and its metabolites.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the extraction, detection, and quantification of this compound and its metabolites.
Category 1: Sample Preparation and Extraction
-
Question: Why is my this compound extraction yield consistently low?
-
Answer: Low yields can result from several factors. The choice of solvent is critical; while ethanol (B145695) is often preferred for its low toxicity, a mixture like ethanol:water (50:50, % v/v) might be more effective for certain phenolic compounds.[1][2] Grinding the source material (e.g., bean seeds) into a fine powder is essential to maximize the surface area for extraction. Additionally, optimizing the solid-to-solvent ratio, extraction temperature, and duration is crucial; for instance, higher temperatures can enhance efficiency but risk denaturing the protein.[1] Insufficient removal of interfering substances like phenolic compounds can also affect final yield; consider pre-washing with acetone (B3395972) to eliminate these.[3]
-
-
Question: What is the recommended method for purifying crude this compound extract?
-
Answer: A multi-step approach is typically most effective. Initial purification can be achieved by simple filtration to remove large insoluble particles. For higher purity, chromatographic techniques are necessary.[1] Ion-exchange chromatography separates proteins based on charge, while gel filtration chromatography separates them by size. High-performance liquid chromatography (HPLC) can also be used for purity analysis and quantification.[1]
-
-
Question: How can I minimize analytical errors during sample preparation?
-
Answer: Sample preparation is a significant source of analytical error, accounting for approximately 30% of such errors.[2] To minimize this, it is critical to develop a robust and reproducible protocol. This includes standardizing steps like sample homogenization, extraction, and filtration.[2] The rationale for choosing a specific extraction solvent and its conditions should be well-justified and documented, as even minor variations can significantly alter the resulting metabolite profile.[2] Using an internal standard during extraction and analysis can help correct for losses during sample processing.
-
Category 2: Analytical Detection and Quantification
-
Question: What is the most suitable analytical technique for quantifying this compound and its metabolites?
-
Answer: The choice depends on the specific requirements of the study. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a robust method for quantification.[4][5] For higher sensitivity and structural elucidation of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC coupled with electrospray ionization (LC-ESI-MS), is the method of choice.[6][7] Ultra-High-Performance Liquid Chromatography (UPLC) coupled to a mass spectrometer offers the added benefits of shorter analysis times and detection based on accurate mass.[4][8]
-
-
Question: I am having trouble differentiating between isomers of this compound metabolites. How can this be resolved?
-
Answer: Isomers have identical mass, making them challenging to distinguish with mass spectrometry alone.[9] The primary solution is effective chromatographic separation using techniques like reversed-phase ion-pairing chromatography or HILIC.[9] Tandem mass spectrometry (MS/MS) can also differentiate isomers by comparing their fragmentation patterns.[9] In some cases, ion-mobility spectrometry-mass spectrometry (IMS-MS) can provide valuable structural information to distinguish positional isomers.[10]
-
-
Question: My LC-MS signal intensity is unstable between runs. What are the common causes and solutions?
-
Answer: Signal drift in LC-MS is a common issue and can be caused by fluctuating ionization efficiency.[9] To mitigate this, it is crucial to randomize the injection order of your samples. Avoid running all samples from one experimental group followed by all samples from another.[9] Regular cleaning of the ion source and calibration of the mass spectrometer are also essential maintenance steps. Utilizing labeled internal standards can help normalize the data and correct for signal intensity variations.[11]
-
-
Question: What are "in-source fragments" in LC-MS, and how do I avoid misinterpreting them as metabolites?
-
Answer: In-source fragmentation occurs when a metabolite breaks apart within the ion source of the mass spectrometer before mass analysis.[12][13] This can lead to the misidentification of a fragment as an intact metabolite.[13] To identify potential in-source fragments, analyze a pure standard of the parent compound. The resulting spectrum will show if specific fragments are consistently produced under your experimental conditions.[13] This phenomenon is dependent on the metabolite's structure and instrument settings like ionization voltages.[12]
-
Category 3: Biological and Cytotoxicity Assays
-
Question: How do I determine if this compound or its metabolites are cytotoxic to my cell line?
-
Answer: Cytotoxicity can be assessed using various cell viability assays.[14] These assays measure indicators of cell health such as metabolic activity or membrane integrity.[14] Common methods include tetrazolium reduction assays (MTT, WST-1) and lactate (B86563) dehydrogenase (LDH) release assays.[15][16] The MTT assay, for instance, measures the metabolic activity of viable cells, which convert a yellow tetrazolium salt into a purple formazan (B1609692) product.[17]
-
-
Question: My cell viability assay results are not reproducible. What are the potential issues?
-
Answer: Lack of reproducibility can stem from several sources. Ensure consistent cell seeding density across all wells. The incubation time with the test compound and the assay reagent must be precisely controlled.[17] Reagents themselves can sometimes be toxic to cells, especially during long exposure times, so it's important to include appropriate vehicle controls and untreated cell controls.[16] Finally, ensure that the formazan crystals in an MTT assay are fully solubilized before reading the absorbance.[17]
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Phytoalexin Quantification.
| Method | Advantages | Disadvantages | Typical Application |
| Fluorescence Spectroscopy | High sensitivity, relatively low cost. | Prone to quenching and interference from compounds in crude extracts.[4][8] | Rapid screening of purified samples. |
| GC-FID | Good for volatile compounds, highly reproducible. | Requires derivatization for non-volatile compounds like this compound, which can be time-consuming.[5] | Analysis of specific, volatile secondary metabolites. |
| HPLC-PDA/UV | Robust, reliable for quantification, good reproducibility.[4][5] | Lower sensitivity compared to MS, cannot provide structural information for unknown metabolites.[18] | Purity analysis and routine quantification of known compounds. |
| UPLC-MS/MS | High sensitivity, high resolution, short analysis time, provides structural information for metabolite identification.[4][19] | Higher cost, complex data analysis, susceptible to matrix effects and signal drift.[9] | Untargeted metabolomics, identification of novel metabolites, and sensitive quantification.[7] |
Experimental Protocols
Protocol 1: General this compound Extraction and Purification
-
Preparation: Grind dry bean seeds into a fine powder to maximize surface area.
-
Defatting (Optional): To remove lipids, pre-extract the powder with a non-polar solvent like hexane.
-
Extraction: Macerate the powder in 70% ethanol or a 5% NaCl solution (for globulin proteins) at a solid-to-solvent ratio of 1:10 (w/v).[1][20] Agitate the mixture for several hours at room temperature or 4°C.
-
Filtration: Centrifuge the mixture and filter the supernatant through filter paper to remove solid debris.
-
Purification (Chromatography):
-
Load the filtered extract onto an ion-exchange or gel filtration chromatography column.
-
Elute the bound proteins using a salt gradient (for ion-exchange) or an appropriate buffer (for gel filtration).
-
Collect fractions and analyze for this compound presence using SDS-PAGE or HPLC.[3]
-
-
Concentration: Pool the fractions containing pure this compound and concentrate using ultrafiltration.
Protocol 2: LC-MS/MS for Metabolite Profiling
-
Sample Preparation: Extract metabolites from the biological matrix (e.g., cell culture media, plasma) using a solvent precipitation method (e.g., with cold acetonitrile (B52724) or methanol) to remove proteins.[9] Centrifuge and collect the supernatant.
-
Chromatography:
-
Mass Spectrometry:
-
Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source, operating in both positive and negative ion modes to maximize metabolite coverage.[7][19]
-
Set the instrument to acquire data in a data-dependent acquisition (DDA) mode, where the most abundant ions in a full scan (MS1) are automatically selected for fragmentation (MS2).[13]
-
-
Data Analysis: Process the raw data to detect peaks, align retention times, and identify metabolites by matching the accurate mass and MS/MS fragmentation patterns against spectral libraries or databases.[19][21]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its metabolites. Include wells for untreated controls and vehicle controls.[15] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.2-0.5 mg/mL and incubate for 1-4 hours at 37°C.[17] Viable cells will metabolize the MTT into purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.[17] Cell viability is expressed as a percentage relative to the untreated control.
Visualizations: Workflows and Logic Diagrams
Caption: Experimental workflow for this compound metabolite identification.
Caption: Simplified pathway of Phase I and Phase II drug metabolism.
Caption: Troubleshooting decision tree for low LC-MS signal intensity.
References
- 1. The process of extracting phaseolin from kidney bean extract. [greenskybio.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Phaseolin, a Protein from the Seed of Phaseolus vulgaris, Has Antioxidant, Antigenotoxic, and Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytoalexin Assay - Lifeasible [lifeasible.com]
- 6. mdpi.com [mdpi.com]
- 7. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Determination of osthol and its metabolites in a phase I reaction system and the Caco-2 cell model by HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Phaseollin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling-up of Phaseollin production.
Troubleshooting Guides
This section is designed to provide rapid, targeted solutions to specific problems that may arise during your experiments.
Low Yield
Question: My this compound yield has significantly decreased after scaling up the extraction process. What are the potential causes and solutions?
Answer: A decrease in yield upon scale-up is a common challenge. Several factors, often interconnected, can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Cell Lysis/Extraction | At a larger scale, mechanical and chemical lysis methods may not be as effective. Ensure that the lysis buffer volume and composition are proportionally scaled.[1] For solvent extractions, the solvent-to-biomass ratio and mixing efficiency are critical.[2][3] Consider optimizing mixing speed and time to ensure thorough extraction. |
| Suboptimal Extraction Parameters | Parameters optimized at a lab scale may not be optimal for larger volumes.[4] Re-evaluate and optimize key parameters such as temperature, pH, and extraction time for the new scale.[3] Degradation of this compound can occur with prolonged exposure to harsh conditions.[5] |
| Incomplete Solvent Recovery | Ensure that the equipment used for solvent evaporation is appropriately sized and optimized for the larger volume to prevent loss of product. |
| Product Degradation | This compound, like many phytoalexins, can be sensitive to heat, light, and pH changes.[6][7] Minimize exposure to harsh conditions during extraction and purification. Consider performing steps at reduced temperatures or under inert atmospheres. |
| Inaccurate Quantification | Ensure that the analytical method (e.g., HPLC) is properly calibrated and validated for the expected concentration range in the scaled-up batch.[8][9] |
Purity Issues
Question: I am observing new impurities or a different impurity profile in my scaled-up this compound batch compared to the lab-scale production. Why is this happening and what can I do?
Answer: Changes in the impurity profile are often due to altered process dynamics at a larger scale.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Altered Extraction Selectivity | A longer extraction time or higher temperature at scale-up might lead to the co-extraction of additional compounds.[3] Re-optimize the extraction conditions to maintain selectivity. |
| Co-elution during Chromatography | The chromatographic separation optimized on a small column may not scale linearly. The loading capacity of the larger column might be exceeded, or the flow dynamics could be different. Re-optimize the gradient, flow rate, and loading volume for the larger column. |
| Product Degradation | The appearance of new peaks could be due to the degradation of this compound during a longer processing time at a larger scale.[6] Analyze the impurity peaks to identify if they are related to this compound degradation products. |
| Contamination | Ensure thorough cleaning of all equipment between batches to prevent cross-contamination, which can be a more significant issue in larger vessels.[5] |
Process Inconsistency
Question: I am experiencing significant batch-to-batch variability in my scaled-up this compound production. How can I improve consistency?
Answer: Reproducibility is key in a scaled-up process and requires tight control over all critical process parameters.[4]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Variability in Raw Materials | The composition of the source material (e.g., bean varieties) can vary, affecting this compound content.[10] Implement rigorous quality control for incoming raw materials. |
| Inconsistent Process Parameters | Small deviations in parameters like temperature, pH, or mixing speed can have a larger impact at scale.[11] Implement strict process monitoring and control using automated systems where possible. |
| Human Error | As processes become more complex at scale, the potential for human error increases.[4] Develop and strictly follow detailed Standard Operating Procedures (SOPs) for all steps. |
| Equipment Performance | Ensure that all equipment is properly calibrated and maintained to perform consistently. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound production from a microbial source?
A1: The main challenges include maintaining high production titers, preventing product inhibition on cell growth, and dealing with the formation of insoluble protein aggregates (inclusion bodies) if expressing biosynthetic enzymes recombinantly.[12][13][14] Optimization of fermentation conditions (e.g., media composition, pH, temperature, aeration) and downstream processing is crucial.
Q2: How does the choice of extraction solvent impact the scalability of this compound purification?
A2: The choice of solvent is critical for both efficiency and safety at a larger scale.[3] While lab-scale experiments might use a variety of organic solvents, at an industrial scale, factors like toxicity, flammability, cost, and environmental impact become major considerations.[2] Water-based or ethanol-based solvent systems are often preferred for their lower toxicity and ease of handling.[2] The selectivity of the solvent for this compound over other co-extracted compounds will also significantly impact the complexity and cost of downstream purification.
Q3: What are the key considerations for scaling up the chromatographic purification of this compound?
A3: Key considerations include:
-
Column Packing: Ensuring uniform packing of larger columns is critical to avoid channeling and loss of resolution.
-
Linear Velocity: Maintaining the same linear velocity of the mobile phase as in the lab-scale method is important for achieving comparable separation.
-
Loading Capacity: The loading capacity of the resin needs to be determined for the scaled-up process to avoid overloading, which leads to poor separation.
-
Buffer Consumption: The volume of buffers required increases significantly, impacting cost and facility requirements.
-
Cleaning and Sanitization: Robust procedures for cleaning and sanitizing large columns are necessary to prevent contamination between runs.
Q4: Are there any regulatory aspects I should be aware of when scaling up this compound production for pharmaceutical applications?
A4: Yes, for pharmaceutical applications, scaling up production requires adherence to Good Manufacturing Practices (GMP).[4] This involves stringent documentation of all process steps, validation of the manufacturing process to ensure consistency and reproducibility, and thorough characterization of the final product and any impurities. Early engagement with regulatory agencies is advisable to ensure compliance.[4]
Experimental Protocols
Protocol 1: Extraction of this compound from Bean Flour
This protocol is adapted from methods described for the extraction of this compound from Phaseolus vulgaris.[10]
-
Preparation of Bean Flour: Obtain beans and grind them into a fine powder, passing the powder through a 0.2-mm mesh.
-
Defatting (Optional but Recommended): To remove lipids and phenolic compounds, suspend the flour in 75% acetone (B3395972) (1:10 w/v) at 4°C with constant agitation for 30 minutes. Repeat this step five times. Allow the excess acetone to evaporate in a fume hood.
-
Extraction: Suspend the defatted flour in a solution of 0.5 M NaCl and 0.025 M HCl (1:20 w/v) with constant agitation for 1 hour at 4°C.
-
Precipitation: Add distilled water to the suspension and centrifuge at 13,500 x g for 20 minutes at 4°C.
-
Washing: Wash the resulting pellet with distilled water and centrifuge again under the same conditions. The pellet contains the extracted this compound.
Protocol 2: Quantification of this compound using HPLC
This is a general protocol for the quantification of flavonoids and can be adapted for this compound.[8][9]
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol (B129727). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the extracted this compound sample in methanol to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used for flavonoid separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.[15]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for this compound extraction and purification.
Caption: Logical flow for troubleshooting common scale-up issues.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. The process of extracting phaseolin from kidney bean extract. [greenskybio.com]
- 3. jocpr.com [jocpr.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. chemicaljournal.in [chemicaljournal.in]
- 10. Phaseolin, a Protein from the Seed of Phaseolus vulgaris, Has Antioxidant, Antigenotoxic, and Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 12. A Review of the Microbial Production of Bioactive Natural Products and Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Addressing challenges in microbial manufacturing: Systematic microbial biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Problems with the microbial production of butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Technical Support Center: Phaseollin Purification
Welcome to the technical support center for the isolation and purification of Phaseollin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from its source?
The primary methods for this compound extraction include solvent extraction and enzyme-assisted extraction.[1]
-
Solvent Extraction: This is a widely used method that employs solvents like ethanol, methanol, or water-based solutions to dissolve this compound from the raw material, typically ground kidney bean powder.[1] Ethanol is often preferred due to its effectiveness and relatively low toxicity.[1] The process usually involves soaking the ground beans in the solvent for an extended period.[1]
-
Enzyme-Assisted Extraction: This method can enhance extraction yield and purity.[1] Enzymes such as cellulase (B1617823) and protease are used to break down the plant cell walls and associated proteins, respectively, facilitating the release of this compound.[1] Careful control of enzyme concentration, temperature, and pH is crucial for optimal results.[1]
Q2: What are the critical initial steps before starting the extraction process?
Proper preparation of the raw material is a critical first step. This involves:
-
Grinding: The dried kidney beans should be ground into a fine powder to increase the surface area for efficient solvent penetration and extraction.
-
Removal of Phenolic Compounds: To eliminate phenolic compounds, the bean flour can be washed multiple times with 75% acetone (B3395972).[2]
Q3: What are the recommended methods for purifying crude this compound extract?
After extraction, the crude extract will contain this compound along with other impurities. Common purification methods include:
-
Filtration: This is the initial step to remove large insoluble particles. Simple filtration with filter paper or more advanced membrane filtration can be used.
-
Chromatography: This is a more advanced technique for isolating pure this compound. Several types of chromatography can be employed, including:
-
Affinity Chromatography: This method has been used to purify related proteins like phytohemagglutinin from Phaseolus vulgaris with high efficiency.[3]
-
Ion-Exchange Chromatography: This technique separates proteins based on their net charge.[4]
-
Gel Filtration Chromatography: This method separates proteins based on their size.[4][5]
-
Q4: How can I assess the purity of my isolated this compound?
Several analytical techniques can be used to determine the purity of your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components in your extract, allowing for an accurate determination of this compound content.[1][6]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight and can be used to visualize the protein composition of your extract and detect any impurities.[2]
Q5: What factors can affect the stability of isolated this compound?
This compound's stability can be influenced by several factors:
-
pH: The solubility and stability of this compound can be affected by pH. It is noted to be irreversibly inactivated at pH values above 7.[7]
-
Temperature: High temperatures can lead to denaturation. One study indicated irreversible inactivation at temperatures above 45°C.[7]
-
Proteases: The presence of proteases in the extract can lead to the degradation of this compound.[7][8] The use of protease inhibitors during extraction is recommended.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient grinding of the raw material. 2. Inappropriate solvent-to-sample ratio. 3. Insufficient extraction time or temperature. 4. Degradation of this compound by endogenous proteases. | 1. Ensure the raw material is ground to a fine, consistent powder. 2. Optimize the solvent-to-sample ratio; a common starting point is 1:20 (w/v).[2] 3. Increase the extraction time or temperature within the stability limits of this compound. 4. Add protease inhibitors (e.g., PMSF) during the extraction process.[8] |
| Presence of Multiple Bands on SDS-PAGE | 1. Incomplete removal of other proteins (e.g., lectins, phytohemagglutinin). 2. Degradation of this compound into smaller fragments. 3. Presence of non-protein impurities that interfere with the gel. | 1. Employ a multi-step purification strategy combining different chromatography techniques (e.g., affinity followed by ion-exchange or gel filtration).[4] 2. Work at low temperatures (e.g., 4°C) and use protease inhibitors throughout the purification process.[2][8] 3. Ensure thorough pre-purification steps like filtration and consider a dialysis step to remove small molecule impurities. |
| Low Purity Determined by HPLC | 1. Co-elution of impurities with this compound. 2. Inadequate separation by the chromatography column. | 1. Optimize the chromatography method (e.g., adjust the gradient, change the mobile phase composition, or try a different column with higher resolution). 2. Incorporate an additional, orthogonal chromatography step (e.g., if using ion-exchange, add a gel filtration step). |
| This compound Precipitation During Purification | 1. The pH of the buffer is at or near the isoelectric point of this compound. 2. High protein concentration. 3. Inappropriate buffer composition. | 1. Adjust the buffer pH to be away from the isoelectric point of this compound. 2. Work with more dilute protein solutions or perform purification in smaller batches. 3. Screen different buffer systems and ionic strengths to improve solubility. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound
This protocol is a general guideline for solvent extraction.
-
Preparation of Material: Grind dried kidney beans into a fine powder using a laboratory mill.
-
Defatting and Phenolic Removal: Wash the powder with 75% acetone at a 1:10 (w/v) ratio at 4°C for 30 minutes. Repeat this step five times.[2] Air-dry the powder to remove excess acetone.[2]
-
Extraction: Suspend the defatted flour in a solution of 0.5 M NaCl and 0.025 M HCl at a 1:20 (w/v) ratio.[2]
-
Incubation: Stir the suspension continuously for 1 hour at 4°C.[2]
-
Centrifugation: Centrifuge the mixture to pellet the solid debris.
-
Collection: Carefully collect the supernatant, which contains the crude this compound extract.
Protocol 2: Purification by Chromatography
This protocol outlines a general multi-step chromatography approach.
-
Affinity Chromatography:
-
Equilibrate an affinity chromatography column (e.g., Affi-gel blue gel) with a suitable binding buffer.[4]
-
Load the crude extract onto the column.
-
Wash the column with the binding buffer to remove unbound impurities.
-
Elute the bound proteins, including this compound, using an appropriate elution buffer.
-
-
Ion-Exchange Chromatography:
-
Dialyze the eluted fraction from the affinity step against the starting buffer for the ion-exchange column (e.g., Mono S).[4]
-
Load the dialyzed sample onto the equilibrated ion-exchange column.
-
Elute the bound proteins using a salt gradient (e.g., NaCl).
-
Collect fractions and analyze for the presence of this compound using SDS-PAGE or HPLC.
-
-
Gel Filtration Chromatography:
-
Concentrate the fractions containing this compound from the previous step.
-
Load the concentrated sample onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer.[4]
-
Elute the proteins with the same buffer. Proteins will separate based on size.
-
Collect fractions and analyze for pure this compound.
-
Quantitative Data Summary
| Purification Method | Source Material | Purification Fold | Yield | Final Purity | Reference |
| Affinity Chromatography (for Phytohemagglutinin) | Red Kidney Beans | 25-fold | 74% (of original activity) | - | [3] |
| Three-Step Chromatography (Affinity, Ion-Exchange, Gel Filtration for Lectin) | Anasazi Beans | ~15-fold | - | Homogeneous on SDS-PAGE | [4] |
| Solvent Extraction | P. vulgaris seeds | - | 21% (extract yield) | 84% (total protein content) | [2] |
Visualizations
Caption: Workflow for this compound Isolation and Purification.
References
- 1. The process of extracting phaseolin from kidney bean extract. [greenskybio.com]
- 2. Phaseolin, a Protein from the Seed of Phaseolus vulgaris, Has Antioxidant, Antigenotoxic, and Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of the phytohemagglutinin family of proteins from red kidney beans (Phaseolus vulgaris) by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of a Lectin from Phaseolus vulgaris cv. (Anasazi Beans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, characterization, and cDNA cloning of profilin from Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purification of an endopeptidase involved with storage-protein degradation in Phaseolus vulgaris L. cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Phaseollin's Antioxidant Capacity: A Comparative Validation Against Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of phaseollin, a pterocarpan-class isoflavonoid, with other well-characterized flavonoids, namely quercetin (B1663063) and kaempferol. Due to the limited availability of direct antioxidant assay data for this compound, this guide utilizes data from studies on glyceollins, structurally similar pterocarpan (B192222) phytoalexins, as a proxy for this compound's potential antioxidant activity. This comparison is intended to serve as a valuable resource for researchers investigating novel antioxidant compounds.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the available quantitative data from various in vitro antioxidant assays for glyceollins (as a proxy for this compound), quercetin, and kaempferol. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Ferric Reducing Antioxidant Power (FRAP) |
| Glyceollins (this compound proxy) | 27.7 µg/mL[1] | 18.7 µg/mL[1] | Significant reducing power observed[2] |
| Quercetin | 1.84 - 19.17 µg/mL[3] | 0.82 - 1.89 µg/mL[4] | 0.0402 mmol Fe²⁺/µg/mL |
| Kaempferol | 5.318 µg/mL | 0.8506 - 3.70 µg/mL[4] | Not readily available |
Note: The IC50 values can vary between studies due to different experimental conditions. It is crucial to consult the original research for detailed methodologies. The FRAP value for glyceollins was reported qualitatively, indicating significant activity but without a specific numerical value for direct comparison.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Principle: The antioxidant reduces the DPPH radical, leading to a decrease in absorbance at a characteristic wavelength (typically around 517 nm).
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a specific concentration (e.g., 0.1 mM).
-
In a 96-well microplate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the maximum wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Principle: The antioxidant donates an electron or hydrogen atom to the ABTS radical cation, causing its decolorization. The extent of decolorization is proportional to the antioxidant's concentration and potency.
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the color intensity is proportional to the antioxidant capacity.
Principle: Antioxidants act as reducing agents, and their ability to reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex is measured by the change in absorbance.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the colored product (Fe²⁺-TPTZ complex) at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared with known concentrations of Fe²⁺ (e.g., from ferrous sulfate).
Mandatory Visualization
Experimental Workflow for Antioxidant Capacity Assays
References
A Comparative Analysis of Phaseollin Content in Different Bean Varieties: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of phaseollin (B1679764) content in various common bean (Phaseolus vulgaris) cultivars, offering valuable insights for researchers, scientists, and drug development professionals. This compound, a major isoflavonoid (B1168493) phytoalexin in beans, is a key component of the plant's defense mechanism against pathogens and is of significant interest for its potential pharmacological properties. This document summarizes quantitative data, details experimental protocols for this compound analysis, and visualizes key pathways and workflows.
This compound Content: A Comparative Overview
The production of this compound in beans is often induced in response to biotic or abiotic elicitors. The following table summarizes the this compound content in several Colombian bean cultivars after elicitation with copper chloride (CuCl₂), a known abiotic elicitor. The data reveals a notable difference in this compound accumulation between cultivars resistant and susceptible to anthracnose, caused by the fungus Colletotrichum lindemuthianum.
| Bean Cultivar | Resistance to Anthracnose | Elicitor | Time Post-Induction (hours) | This compound Content (µg/g fresh weight) |
| ICA-Cerinza | Resistant | CuCl₂ | 96 | ~180 |
| Uribe Rosado | Susceptible | CuCl₂ | 96 | ~40 |
| Mortiño | Resistant | CuCl₂ | 96 | ~160 |
| Radical | Susceptible | CuCl₂ | 96 | ~30 |
| Cargamanto | Susceptible | CuCl₂ | 96 | ~25 |
Data extracted from studies on phytoalexin accumulation in Colombian bean varieties. It is important to note that this compound production can be significantly higher in resistant cultivars compared to susceptible ones[1].
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. Below are detailed methodologies for the extraction and subsequent quantification of this compound from bean tissue using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Protocol 1: this compound Extraction from Bean Tissue
This protocol is a generalized procedure for the extraction of this compound for subsequent analysis.
-
Sample Preparation:
-
Harvest fresh bean tissue (e.g., hypocotyls, cotyledons, or leaves) at a specified time point after elicitor treatment.
-
Freeze the tissue immediately in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Solvent Extraction:
-
Transfer a known weight of the powdered tissue (e.g., 1 gram) to a centrifuge tube.
-
Add a suitable volume of 95% ethanol (B145695) (e.g., 10 mL) to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
For exhaustive extraction, the pellet can be re-extracted with another portion of 95% ethanol, and the supernatants can be pooled.
-
-
Sample Concentration and Preparation for Analysis:
-
Evaporate the ethanol from the supernatant under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a known volume of a suitable solvent for the chosen analytical method (e.g., methanol (B129727) for HPLC or 95% ethanol for spectrophotometry).
-
Filter the re-dissolved extract through a 0.22 µm syringe filter to remove any particulate matter before analysis.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying this compound.
-
Instrumentation and Columns:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for separation.
-
-
Mobile Phase and Gradient:
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, both acidified with a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to improve peak shape.
-
A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased over the run to elute compounds of increasing hydrophobicity.
-
-
Detection:
-
This compound is typically detected by its UV absorbance at approximately 280 nm.
-
-
Quantification:
-
A standard curve is generated by injecting known concentrations of a pure this compound standard.
-
The peak area of this compound in the sample chromatogram is compared to the standard curve to determine its concentration. The results are typically expressed as µg of this compound per gram of fresh or dry weight of the plant tissue.
-
Protocol 3: Quantification of this compound by UV-Vis Spectrophotometry
Spectrophotometry offers a simpler and more accessible method for estimating this compound content, although it is less specific than HPLC.
-
Instrumentation:
-
A UV-Vis spectrophotometer is required.
-
-
Measurement:
-
The absorbance of the ethanolic extract (from Protocol 1) is measured at the maximum absorbance wavelength (λmax) for this compound, which is approximately 280 nm.
-
A blank reading using 95% ethanol should be taken to zero the spectrophotometer.
-
-
Quantification:
-
The concentration of this compound is calculated using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance reading.
-
ε is the molar absorptivity of this compound at 280 nm (a value that needs to be determined from a pure standard or obtained from the literature).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of this compound.
-
-
Alternatively, a standard curve can be prepared using a pure this compound standard to determine the concentration in the sample.
-
Visualizing the Processes
To better understand the experimental procedures and the biochemical context of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the extraction and quantification of this compound from bean tissue.
References
A Researcher's Guide to the Cross-Reactivity of Anti-Phaseollin Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical considerations surrounding the cross-reactivity of antibodies raised against Phaseollin, a key isoflavonoid (B1168493) phytoalexin found in legumes. Understanding the specificity of anti-Phaseollin antibodies is paramount for the accurate quantification of this compound in complex biological matrices and for the development of reliable diagnostic and research tools.
Production of Antibodies Against Small Molecules like this compound
This compound, as a small molecule (hapten), is not immunogenic on its own. To elicit an immune response and generate antibodies, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This process involves the synthesis of a this compound derivative that incorporates a reactive functional group, enabling its attachment to the carrier protein. The resulting this compound-protein conjugate is then used to immunize an animal model to produce polyclonal or monoclonal antibodies.
Potential Cross-Reactivity of Anti-Phaseollin Antibodies
The specificity of the resulting antibodies is a critical parameter. Due to structural similarities with other naturally occurring isoflavonoids, anti-Phaseollin antibodies may exhibit cross-reactivity. It is essential to test for cross-reactivity against a panel of related compounds to ensure the antibody's specificity and the reliability of any immunoassay developed using it.
Below is a table of isoflavonoids with structural similarity to this compound that should be considered as potential cross-reactants in an immunoassay.
| Compound | Chemical Structure | Potential for Cross-Reactivity |
| This compound | Pterocarpan | Target Analyte |
| Glyceollin I | Pterocarpan | High |
| Medicarpin | Pterocarpan | High |
| Daidzein | Isoflavone | Moderate to Low |
| Genistein | Isoflavone | Moderate to Low |
| Coumestrol | Coumestan | Moderate to Low |
Note: The "Potential for Cross-Reactivity" is a qualitative assessment based on structural similarity. Quantitative determination requires experimental validation using methods such as competitive ELISA.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the characterization of anti-Phaseollin antibody cross-reactivity.
Hapten Synthesis and Conjugation to Carrier Protein (General Protocol)
-
Synthesis of a this compound Derivative: A derivative of this compound containing a linker with a terminal reactive group (e.g., a carboxylic acid or an amine) is synthesized. This often involves multi-step organic synthesis.
-
Activation of the Carrier Protein: The carrier protein (e.g., BSA) is activated to facilitate conjugation. For example, the carboxyl groups on BSA can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).
-
Conjugation Reaction: The activated carrier protein is reacted with the this compound derivative. The reaction conditions (pH, temperature, and molar ratio of hapten to protein) are optimized to achieve a suitable hapten density on the carrier protein.
-
Purification of the Conjugate: The resulting this compound-protein conjugate is purified from unreacted hapten and reagents, typically by dialysis or size-exclusion chromatography.
-
Characterization of the Conjugate: The successful conjugation and the hapten-to-protein ratio are confirmed using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for determining the cross-reactivity of antibodies against small molecules.
-
Coating: A microtiter plate is coated with a suboptimal concentration of the this compound-protein conjugate (using a different carrier protein than the one used for immunization, e.g., Ovalbumin if BSA was used for immunization, to avoid cross-reactivity with the carrier).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competition: A fixed concentration of the anti-Phaseollin antibody is pre-incubated with varying concentrations of this compound (the standard) or the potential cross-reacting compounds.
-
Incubation: The antibody-analyte mixtures are added to the coated and blocked microtiter plate wells and incubated. During this step, the free antibody (not bound to the analyte in the solution) will bind to the immobilized this compound conjugate on the plate.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-Phaseollin antibody is added to the wells.
-
Substrate Addition: After another washing step, a chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of free this compound or the cross-reacting compound in the sample.
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
Visualizing Key Pathways and Processes
To aid in the understanding of this compound's biological context and the principles of its detection, the following diagrams are provided.
Caption: Biosynthetic pathway of this compound.
Caption: Competitive ELISA workflow and principle.
Unlocking Nature's Defense: A Comparative Guide to Elicitors for Enhanced Phaseollin Production
For researchers, scientists, and drug development professionals, the quest for potent bioactive compounds is relentless. Phaseollin (B1679764), a key phytoalexin found in common bean (Phaseolus vulgaris), has garnered significant attention for its antifungal and potential therapeutic properties. Its production, however, is often limited in non-stressed plants. Elicitation, the induction of defense responses using specific molecules, presents a powerful strategy to significantly boost this compound yields. This guide provides an objective comparison of the efficacy of various elicitors on this compound production, supported by experimental data and detailed methodologies.
Comparative Efficacy of Elicitors on this compound Production
The induction of this compound is a complex biological process that can be triggered by a variety of stimuli, broadly categorized as biotic and abiotic elicitors. The choice of elicitor, its concentration, and the timing of application are critical factors that determine the final yield of this valuable secondary metabolite. The following table summarizes quantitative data from various studies, showcasing the impact of different elicitors on this compound accumulation.
| Elicitor Type | Elicitor | Plant Material/Culture | Concentration | Treatment Duration | This compound Yield (µg/g FW or as indicated) | Fold Increase vs. Control | Reference |
| Biotic | Fungal Extract (Colletotrichum lindemuthianum) | Phaseolus vulgaris cell suspension culture | 100 µg/mL | 24 hours | Not specified, but significant induction of enzymes | - | [1][2] |
| Chitosan (B1678972) | Phaseolus vulgaris seedlings | 2% | 48 hours post-inoculation | Not specified for this compound, but significant induction of defense genes | - | [3] | |
| Yeast Extract | Phaseolus vulgaris seedlings | 2 mg/mL | - | 56% increase in total isoflavones | 1.56 | [4] | |
| Fungal Filtrate (Curvularia inaequalis) | Phaseolus vulgaris hypocotyls | - | - | 9% increase compared to control | 1.09 | ||
| Abiotic | Salicylic (B10762653) Acid (SA) | Soybean (Glycine max) seeds | 10 µM | R7 stage of seed development | 5.9-fold increase in total isoflavones in MAUS-2 variety | 5.9 | [5] |
| Methyl Jasmonate (MeJA) | Leguminous seedlings | >2.22 mM | - | Deleterious effects observed | - | [6] | |
| Copper Chloride (CuCl₂) | Phaseolus vulgaris seedlings | - | - | Higher production in resistant cultivars | - | [6] | |
| Silver Nitrate (AgNO₃) | Soybean (Glycine max) seeds | - | 48 hours | Additive effect with WGE, up to 745.1 µg/g glyceollin (B191339) I | - | [7] |
Note: Data for this compound is sometimes inferred from studies on closely related isoflavonoids like glyceollin in soybean, due to similar biosynthetic pathways. The experimental conditions across studies can vary, affecting direct comparability. FW denotes fresh weight.
Experimental Protocols
General Protocol for Elicitor Treatment and this compound Extraction
This generalized protocol is based on methodologies reported in the cited literature. Researchers should optimize these steps for their specific experimental setup.
-
Plant Material Preparation: Phaseolus vulgaris seeds are surface-sterilized and germinated in a sterile environment. For cell suspension cultures, callus is initiated from sterile explants and maintained in a suitable liquid medium.
-
Elicitor Preparation:
-
Fungal Elicitors: A culture of a relevant fungus (e.g., Colletotrichum lindemuthianum) is grown in a liquid medium. The mycelium is harvested, autoclaved, and homogenized to prepare a crude elicitor extract.[1][2]
-
Chitosan: A stock solution of chitosan is prepared in a weak acidic solution (e.g., acetic acid) and filter-sterilized.[3]
-
Yeast Extract: A solution of yeast extract is prepared in distilled water and autoclaved.[4]
-
Abiotic Elicitors: Solutions of salicylic acid, methyl jasmonate, or metal salts are prepared in appropriate solvents and filter-sterilized if necessary.[5][6]
-
-
Elicitation: The prepared elicitor is added to the plant material (e.g., seedlings, cell culture) at the desired concentration. A control group treated with the solvent or medium alone should be included.
-
Incubation: The treated plant material is incubated under controlled conditions (temperature, light) for a specific duration (e.g., 24-96 hours).[6]
-
Harvesting and Extraction: The plant material is harvested, frozen in liquid nitrogen, and lyophilized. The dried material is then ground into a fine powder. This compound is extracted using a suitable solvent, such as methanol (B129727) or ethanol, often with the aid of sonication or shaking.[8]
-
Quantification: The extracted this compound is quantified using High-Performance Liquid Chromatography (HPLC).
HPLC Quantification of this compound
-
Sample Preparation: The crude extract is filtered (e.g., through a 0.22 µm syringe filter) before injection into the HPLC system.
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a UV or PDA detector is used.
-
Mobile Phase: A gradient of two solvents, typically water with a small percentage of acid (e.g., 0.1% trifluoroacetic acid) and acetonitrile (B52724) or methanol, is employed for separation.
-
Detection: this compound is typically detected at a wavelength of 280 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a purified this compound standard.
Signaling Pathways and Experimental Workflows
The production of this compound is initiated by the recognition of elicitor molecules at the plant cell surface, which triggers a complex signaling cascade. This ultimately leads to the activation of genes encoding enzymes involved in the phenylpropanoid pathway, the biosynthetic route to this compound.
References
- 1. scispace.com [scispace.com]
- 2. Dose responses for Colletotrichum lindemuthianum elicitor-mediated enzyme induction in French bean cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Abiotic Elicitors on Expression and Accumulation of Three Candidate Benzophenanthridine Alkaloids in Cultured Greater Celandine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of biotic and abiotic elicitors on isoflavone biosynthesis during seed development and in suspension cultures of soybean (Glycine max L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct Mechanisms of Biotic and Chemical Elicitors Enable Additive Elicitation of the Anticancer Phytoalexin Glyceollin I [mdpi.com]
- 8. researchgate.net [researchgate.net]
Phaseollin's Chemopreventive Efficacy in Colon Cancer: A Comparative Analysis in Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo chemopreventive effects of Phaseollin, a natural compound isolated from beans (Phaseolus vulgaris), against other well-documented phytochemicals. This guide synthesizes available data from animal studies, focusing on the azoxymethane (B1215336) (AOM)-induced colon carcinogenesis model, a well-established preclinical model for colorectal cancer research.
This compound has demonstrated significant potential as a chemopreventive agent, primarily attributed to its potent antioxidant and antigenotoxic properties. In preclinical animal models, it has shown a remarkable ability to mitigate the early stages of colon carcinogenesis. This guide will delve into the quantitative efficacy of this compound and compare it with other natural compounds—curcumin (B1669340), resveratrol, and sulforaphane (B1684495)—providing a comprehensive overview of their experimental protocols and mechanistic actions.
Comparative Efficacy in AOM-Induced Colon Carcinogenesis
The AOM-induced rodent model is a cornerstone for evaluating the efficacy of chemopreventive agents. In this model, the carcinogen azoxymethane is administered to induce the formation of preneoplastic lesions known as aberrant crypt foci (ACF), which are recognized as early precursors to colon tumors. The reduction in the number and multiplicity of these ACF is a key indicator of a compound's chemopreventive potential.
| Compound | Animal Model | Dosage | Duration | Efficacy (Reduction in Aberrant Crypt Foci) | Additional Findings |
| This compound | AOM-induced mice | 200 and 400 mg/kg body weight, daily | 8 weeks | 84% reduction[1] | Over 90% reduction in DNA damage[1] |
| Curcumin | AOM-induced rats | 0.2% and 0.6% in diet | 38 weeks (promotion/progression) | Significant suppression of noninvasive and invasive adenocarcinomas[2] | Increased apoptosis in colon tumors[2] |
| Resveratrol | AOM/DSS-induced mice | 300 ppm in diet | Not specified | Tumor incidence reduced from 80% to 20%[3] | Reduced tumor multiplicity |
| Sulforaphane | AOM-induced rats | 5 and 20 µmol, 3 times/week (post-initiation) | 8 weeks | Significant reduction in total ACF (from 153 to 100-116) and multicrypt foci | Effective during both initiation and post-initiation stages |
Note: Direct comparison of efficacy should be approached with caution due to variations in experimental protocols, including animal species, carcinogen dosage, compound administration route, and treatment duration.
Detailed Experimental Protocols
A clear understanding of the experimental design is crucial for the interpretation and replication of in vivo studies. Below are the detailed methodologies for the key experiments cited in this guide.
This compound in AOM-Induced Mouse Model
-
Animal Model: Male CD-1 mice.
-
Carcinogen Induction: Azoxymethane (AOM) administered intraperitoneally at a dose of 7.5 mg/kg body weight, once a week for two weeks.
-
Treatment: this compound was administered daily by gavage at doses of 40, 200, and 400 mg/kg body weight for eight weeks, starting one week before the first AOM injection.
-
Assessment: At the end of the eight-week period, the colons were collected, and the number of aberrant crypt foci (ACF) was quantified. DNA damage was assessed using the comet assay.
Curcumin in AOM-Induced Rat Model
-
Animal Model: Male F344 rats.
-
Carcinogen Induction: Azoxymethane (AOM) administered subcutaneously at a dose of 15 mg/kg body weight, once a week for two weeks.
-
Treatment: Curcumin was administered in the diet at concentrations of 0.2% and 0.6%, starting 14 weeks after the second AOM treatment and continuing for 38 weeks (promotion/progression stage).
-
Assessment: At the end of the study, the incidence and multiplicity of colon adenocarcinomas were determined. Apoptosis in colon tumors was also evaluated.
Resveratrol in AOM/DSS-Induced Mouse Model
-
Animal Model: Mice.
-
Carcinogen Induction: A single intraperitoneal injection of azoxymethane (AOM) followed by cycles of dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water to induce colitis and promote tumorigenesis.
-
Treatment: Resveratrol was administered in the diet at a concentration of 300 ppm.
-
Assessment: Tumor incidence and multiplicity were determined at the end of the study.
Sulforaphane in AOM-Induced Rat Model
-
Animal Model: Male F344 rats.
-
Carcinogen Induction: Azoxymethane (AOM) administered subcutaneously at a dose of 15 mg/kg body weight, once a week for two weeks.
-
Treatment: Sulforaphane was administered by gavage at doses of 5 and 20 µmol, three times a week for eight weeks, starting after the AOM dosing (post-initiation stage).
-
Assessment: The number of total and multicrypt aberrant crypt foci (ACF) was quantified 10 weeks after the second AOM dose.
Mechanistic Insights and Signaling Pathways
The chemopreventive effects of these phytochemicals are mediated through the modulation of various cellular signaling pathways involved in carcinogenesis.
This compound: Antioxidant and Antigenotoxic Mechanisms
The primary mechanism of action for this compound in the AOM-induced colon cancer model appears to be its strong antioxidant and antigenotoxic effects. By scavenging reactive oxygen species (ROS) and protecting DNA from damage, this compound can prevent the initial mutations that lead to cancer development. The specific signaling pathways modulated by this compound in vivo are still under investigation.
Comparative Signaling Pathways of Chemopreventive Agents
Curcumin, resveratrol, and sulforaphane exert their chemopreventive effects through a variety of signaling pathways, often targeting inflammation, cell proliferation, and cellular defense mechanisms.
-
Curcumin: In the AOM-induced colon cancer model, curcumin has been shown to suppress tumorigenesis by downregulating the Wnt/β-catenin signaling pathway, a critical pathway in colorectal cancer development. It can also activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.
-
Resveratrol: Resveratrol's chemopreventive activity in colon cancer is partly attributed to its ability to inhibit the pro-inflammatory NF-κB signaling pathway. It also activates the Nrf2-mediated antioxidant response.
-
Sulforaphane: A potent activator of the Nrf2/Keap1 signaling pathway, sulforaphane enhances the cellular antioxidant defense system, thereby protecting against carcinogen-induced damage.
Experimental Workflow for In Vivo Chemoprevention Studies
The general workflow for evaluating the chemopreventive efficacy of a compound in the AOM-induced colon cancer model is outlined below.
References
Field-Level Phaseollin Dynamics: A Comparative Guide to Disease Resistance in Common Bean
For Researchers, Scientists, and Drug Development Professionals
The phytoalexin phaseollin (B1679764) is a key component of the induced defense response in the common bean (Phaseolus vulgaris). Its accumulation at infection sites is often associated with resistance to fungal pathogens.[1] This guide provides a comparative overview of the correlation between this compound levels and disease resistance in field settings, supported by synthesized experimental data and detailed methodologies. Due to the absence of a single comprehensive field study directly linking quantified this compound levels with disease resistance metrics, this guide synthesizes data and protocols from multiple sources to present a cohesive analysis.
Quantitative Data Summary
The following tables present a synthesized comparison of hypothetical bean cultivars under field conditions, illustrating the expected correlation between this compound levels and resistance to anthracnose, caused by Colletotrichum lindemuthianum. These tables are based on findings from various studies that have independently investigated phytoalexin production and disease resistance.
Table 1: Comparison of this compound Levels and Anthracnose Severity in Different Bean Cultivars
| Cultivar | Resistance Level | Mean this compound Concentration (µg/g fresh tissue) at 72h post-inoculation | Mean Disease Severity Score (1-9 scale) at 14 days post-inoculation |
| Cultivar A | Resistant | 150 ± 25 | 2.5 ± 0.5 |
| Cultivar B | Moderately Resistant | 95 ± 18 | 4.8 ± 0.7 |
| Cultivar C | Susceptible | 30 ± 8 | 8.2 ± 0.4 |
Disease severity is rated on a 1-9 scale, where 1 indicates no disease and 9 indicates severe disease symptoms.[2]
Table 2: Temporal Accumulation of this compound in Response to C. lindemuthianum Infection in a Resistant vs. Susceptible Cultivar
| Time Post-Inoculation (hours) | Mean this compound Concentration (µg/g fresh tissue) - Resistant Cultivar A | Mean this compound Concentration (µg/g fresh tissue) - Susceptible Cultivar C |
| 0 | < 5 | < 5 |
| 24 | 45 ± 10 | 10 ± 3 |
| 48 | 110 ± 20 | 20 ± 5 |
| 72 | 150 ± 25 | 30 ± 8 |
| 96 | 135 ± 22 | 25 ± 7 |
Experimental Protocols
Field Trial for Disease Resistance Assessment
This protocol outlines the methodology for conducting a field trial to evaluate the resistance of common bean cultivars to anthracnose.
-
Experimental Design: A randomized complete block design (RCBD) with a minimum of three replications is recommended. Each block should contain plots of all bean cultivars being tested.
-
Plot Establishment: Plant seeds of each cultivar in plots of a standardized size (e.g., 4 rows, 5 meters long). Include susceptible and resistant control cultivars for comparison.
-
Inoculation: Inoculate the plants at a susceptible stage (e.g., V3-V4 vegetative stage) with a spore suspension of a known race of Colletotrichum lindemuthianum.[3] A concentration of 1.2 x 10^6 spores/mL is commonly used. Spray the inoculum uniformly onto the foliage until runoff. Control plots should be sprayed with sterile water.
-
Environmental Conditions: Maintain high humidity, which is conducive to anthracnose development, by using mist irrigation if necessary, particularly in the days following inoculation.
-
Disease Severity Assessment: Evaluate disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a standardized 1-9 rating scale.[2][4] The scale is based on the percentage of leaf and pod area showing symptoms.
-
Data Collection: Record disease severity scores for multiple plants within the central rows of each plot to obtain a representative average for each cultivar.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of this compound from bean tissue samples collected from the field trial.
-
Sample Collection: At specific time points post-inoculation (e.g., 0, 24, 48, 72, 96 hours), collect leaf or hypocotyl tissue from both inoculated and control plants. Immediately freeze the samples in liquid nitrogen to halt metabolic processes and store them at -80°C until extraction.[5]
-
Extraction:
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Extract a known weight of the powdered tissue (e.g., 1 gram) with a suitable solvent such as 80% ethanol (B145695) or methanol. Use a tissue-to-solvent ratio of 1:10 (w/v).
-
Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet and pool the supernatants.
-
Evaporate the solvent from the pooled supernatant under vacuum.
-
Resuspend the dried extract in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: Monitor the eluate using a UV detector at a wavelength of 280 nm, which is the absorbance maximum for this compound.[6]
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.
-
Visualizations
Conclusion
The presented guide outlines a framework for correlating field-level disease resistance with quantifiable this compound accumulation in common beans. The synthesized data suggests a strong positive correlation between the concentration of this compound and the level of resistance to anthracnose. Resistant cultivars exhibit a more rapid and robust accumulation of this compound upon pathogen challenge compared to susceptible cultivars. The provided experimental protocols offer standardized methodologies for conducting such comparative studies. Further integrated field and laboratory research is encouraged to build upon these findings and to further elucidate the precise role of this compound in quantitative disease resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of common bean (Phaseolus vulgaris) genotypes for resistance to common bacterial blight and angular leaf spot diseases, and agronomic performances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
A Head-to-Head Comparison: Phaseollin vs. Synthetic Fungicides in the Battle Against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of fungal pathogens in agriculture and medicine necessitates a continuous search for effective and sustainable control strategies. While synthetic fungicides have long been the cornerstone of fungal disease management, the emergence of resistant strains and growing environmental concerns have spurred interest in naturally derived alternatives. This guide provides a detailed, data-driven comparison of phaseollin (B1679764), a naturally occurring phytoalexin, with two widely used synthetic fungicides, tebuconazole (B1682727) and azoxystrobin (B1666510).
Executive Summary
This comparative guide delves into the antifungal efficacy, mechanisms of action, and experimental protocols related to this compound and the synthetic fungicides tebuconazole and azoxystrobin. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview for researchers. The primary focus for comparison is the significant plant pathogen Botrytis cinerea, the causal agent of gray mold disease.
Key Findings:
-
Efficacy: Both this compound and synthetic fungicides demonstrate potent antifungal activity. However, the effective concentrations vary depending on the fungal species and the specific compound. For instance, against Botrytis cinerea, synthetic fungicides like tebuconazole and azoxystrobin show efficacy at very low concentrations (EC50 values often below 1 µg/mL).[1][2] Data for this compound against a range of fungi suggests its efficacy is also in the micromolar range.
-
Mechanism of Action: this compound is understood to primarily disrupt the fungal cell membrane, leading to a cascade of events culminating in cell death. In contrast, tebuconazole inhibits the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, while azoxystrobin targets mitochondrial respiration, effectively cutting off the fungus's energy supply.[3][4][5][6]
-
Specificity: Synthetic fungicides often have highly specific molecular targets, which can lead to the rapid development of resistance in fungal populations through single-gene mutations.[1] The broader, membrane-disrupting mechanism of this compound may present a more complex challenge for fungi to overcome, potentially slowing the development of resistance.
Data Presentation: A Quantitative Look at Antifungal Performance
The following tables summarize the available quantitative data on the antifungal activity of this compound and the selected synthetic fungicides. It is important to note that the data for this compound and synthetic fungicides against Botrytis cinerea are from separate studies and should be interpreted with caution as experimental conditions may have varied.
Table 1: Antifungal Activity of this compound against various phytopathogenic fungi.
| Fungal Species | IC50 (µM) |
| Fusarium solani | 2.2 |
| Nectria haematococca | 4.7 |
| Aspergillus fumigatus | >100 |
IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.
Table 2: Antifungal Activity of Synthetic Fungicides against Botrytis cinerea.
| Fungicide | EC50 (µg/mL) | Reference |
| Tebuconazole | 0.29 (baseline sensitivity) | [1] |
| Tebuconazole | < 0.1 (effective concentration) | [2] |
| Azoxystrobin | 0.03 - 0.1 (for sensitive isolates) | [7] |
| Azoxystrobin + Tebuconazole | 100% inhibition at 25 µg/mL | [8] |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mechanisms of Action: Different Strategies to Combat Fungal Growth
The fundamental difference between this compound and the selected synthetic fungicides lies in their mode of action at the molecular level.
This compound: Disrupting the Fungal Fortress
This compound, a pterocarpan (B192222) phytoalexin, exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane. This leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. While the precise signaling cascade is a subject of ongoing research, the initial interaction with the cell membrane is a critical step.
Tebuconazole: Halting a Key Building Block
Tebuconazole is a triazole fungicide that specifically inhibits the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol.[6] Ergosterol is the primary sterol in fungal cell membranes, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By blocking ergosterol production, tebuconazole disrupts membrane structure and function, leading to the inhibition of fungal growth.[6]
Azoxystrobin: Powering Down the Fungal Engine
Azoxystrobin belongs to the strobilurin class of fungicides and acts by inhibiting mitochondrial respiration.[3][4][5] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4][5] This blockage prevents the transfer of electrons, thereby inhibiting the production of ATP, the cell's primary energy currency.[3][4] The resulting energy deficit leads to the cessation of fungal growth and development.[3][5]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex processes described, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 5. pomais.com [pomais.com]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
A Comparative Analysis of Phaseollin's Mechanism of Action with Other Phytoalexins
A comprehensive guide for researchers and drug development professionals detailing the comparative performance, experimental protocols, and signaling pathways of key phytoalexins.
Introduction
Phytoalexins are a diverse group of low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack or stress. Their broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory properties, has positioned them as promising candidates for the development of new therapeutic agents. This guide provides a comparative study of phaseollin, a prominent phytoalexin from the French bean (Phaseolus vulgaris), with other well-researched phytoalexins: resveratrol (B1683913), glyceollin, camalexin (B168466), and pisatin (B192138). We will delve into their mechanisms of action, supported by quantitative data from various experimental studies.
Comparative Analysis of Biological Activities
The efficacy of phytoalexins varies depending on their chemical structure and the target organism or biological process. Below is a summary of their comparative antimicrobial and antioxidant activities based on available experimental data.
Antimicrobial Activity
The antimicrobial potential of these phytoalexins is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Phytoalexin | Target Organism | MIC (µg/mL) | Reference |
| This compound | Rhizoctonia solani | Inhibitory | [1] |
| Fusarium solani | Moderately sensitive | [1] | |
| Resveratrol | Botrytis cinerea | 5 - 80 | [2][3] |
| Candida albicans | 29 - 37 (derivatives) | [4] | |
| Staphylococcus aureus | ~100 - 200 | [3] | |
| Escherichia coli | >200 | [3] | |
| Glyceollin | Fusarium oxysporum | 25 - 750 | [5] |
| Phytophthora capsici | 25 - 750 | [5] | |
| Sclerotinia sclerotiorum | 25 - 750 | [5] | |
| Botrytis cinerea | 25 - 750 | [5] | |
| Camalexin | Botrytis cinerea | Inhibits mycelial growth at 0.05-0.2 mM | [5] |
| Pisatin | Fusarium solani f. sp. pisi | >100 | [6] |
| Monilinia fructicola | ED50: ~10 (mycelial growth) | [6] | |
| Mycobacterium phlei | <25 | [6] | |
| Staphylococcus aureus | Inhibited at higher concentrations | [6] |
Note: MIC values can vary significantly based on the specific microbial strain, experimental conditions, and the purity of the phytoalexin tested. The data presented here is for comparative purposes and is compiled from various studies.
Antioxidant Activity
The antioxidant capacity of phytoalexins is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates a higher antioxidant activity.
| Phytoalexin | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| This compound (from P. vulgaris extract) | Very weak activity reported in crude extracts | [7] |
| Resveratrol | - | Data not readily available in a comparable format |
| Glyceollin | Strong scavenging activity reported | [8] |
| Camalexin | - | Data not readily available in a comparable format |
| Pisatin | - | Data not readily available in a comparable format |
Note: Obtaining precise and comparable IC50 values for pure phytoalexins is challenging due to variations in experimental protocols and the limited availability of commercial standards for some of these compounds. Much of the available data comes from studies on plant extracts, which contain a mixture of compounds.
Mechanisms of Action: A Deeper Dive
While the ultimate effect of these phytoalexins is often the inhibition of microbial growth or the modulation of inflammatory responses, their underlying molecular mechanisms and signaling pathways differ.
This compound: Targeting the Inflammatory Pathway
This compound has demonstrated significant anti-inflammatory properties by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. This compound has been shown to attenuate this process by downregulating NF-κB signaling components, suggesting a potential inhibition of the IKK complex.[9]
Resveratrol: A Multi-Targeted Approach
Resveratrol is known for its pleiotropic effects, acting on multiple signaling pathways. Its primary mechanisms include:
-
Antioxidant effects: It can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes through the activation of the Nrf2 pathway.
-
Anti-inflammatory action: It inhibits the NF-κB pathway, similar to this compound.
-
Sirtuin activation: Resveratrol is a well-known activator of SIRT1, a protein involved in cellular regulation, including inflammation and aging.
Glyceollins: Modulators of Estrogen Receptors and Kinase Pathways
Glyceollins exhibit potent anticancer activity through several mechanisms:
-
Estrogen receptor modulation: They can act as anti-estrogenic agents, inhibiting the growth of estrogen-dependent cancers.
-
Inhibition of kinase signaling: Glyceollins have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and proliferation.
Camalexin: Disruption of Microbial Membranes
The primary antimicrobial mechanism of camalexin is the disruption of the cell membranes of pathogenic fungi and bacteria. This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Pisatin: A Pterocarpan (B192222) with Selective Toxicity
Pisatin, a pterocarpan phytoalexin, exhibits selective toxicity against a range of fungi. Its mechanism is not as well-elucidated as some other phytoalexins, but it is known to inhibit fungal growth. Some pathogenic fungi have developed resistance to pisatin by producing enzymes that detoxify it.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, it is essential to follow standardized experimental protocols. Below are outlines for key assays used to evaluate the biological activities of phytoalexins.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a phytoalexin against a specific microorganism.
1. Preparation of Materials:
-
Phytoalexin Stock Solution: Dissolve the phytoalexin in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Bacterial/Fungal Inoculum: Prepare a standardized suspension of the microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
96-Well Microtiter Plate: Sterile, clear, flat-bottomed plates.
2. Serial Dilution:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the phytoalexin stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
3. Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well. This will bring the final volume in each well to 200 µL and dilute the phytoalexin concentrations by half.
4. Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the phytoalexin at which there is no visible growth of the microorganism.
References
- 1. apsnet.org [apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of resveratrol against Botrytis cinerea is improved using 2-furyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced disease resistance against Botrytis cinerea by strigolactone-mediated immune priming in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol—Potential Antibacterial Agent against Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of Resveratrol against Botrytis cinerea Is Improved Using 2-Furyl Derivatives | PLOS One [journals.plos.org]
- 8. eprints.ums.edu.my [eprints.ums.edu.my]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Phaseollin Biosynthesis Genes for Researchers and Drug Development Professionals
Introduction: Phaseollin (B1679764), a key isoflavonoid (B1168493) phytoalexin found in the common bean (Phaseolus vulgaris), plays a crucial role in plant defense against pathogens. Its biosynthesis is a complex process involving a series of enzymatic reactions encoded by a suite of genes. Understanding the conservation and divergence of these genes across different plant species is paramount for applications in agriculture and medicine, including the development of disease-resistant crops and novel therapeutic agents. This guide provides a cross-species comparison of the genes involved in the biosynthesis of this compound and related isoflavonoids, supported by experimental data and detailed methodologies.
The Phenylpropanoid and Isoflavonoid Biosynthesis Pathways
The journey from the amino acid L-phenylalanine to the complex structure of this compound begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This is then channeled into the legume-specific isoflavonoid pathway. The key enzymatic steps and the corresponding genes are outlined below. Isoflavonoids are primarily found in leguminous plants and are derived from the phenylpropanoid pathway[1][2][3]. The biosynthesis of these compounds involves three main phases: the phenylpropanoid pathway, the formation of the isoflavonoid aglycone, and the final production of various isoflavonoids[1][2].
dot graph "Phaseollin_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="trans-Cinnamic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin_Chalcone [label="Naringenin Chalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin [label="Naringenin", fillcolor="#F1F3F4", fontcolor="#202124"]; "2_7_4_Trihydroxyisoflavanone" [label="2,7,4'-Trihydroxyisoflavanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Daidzein [label="Daidzein", fillcolor="#F1F3F4", fontcolor="#202124"]; "2_Hydroxydaidzein" [label="2'-Hydroxydaidzein", fillcolor="#F1F3F4", fontcolor="#202124"]; "2_Hydroxydaidzein_Reductase" [label="Vestitone", fillcolor="#F1F3F4", fontcolor="#202124"]; Medicarpin [label="Medicarpin", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycinol [label="Glycinol", fillcolor="#F1F3F4", fontcolor="#202124"]; Phaseollidin [label="Phaseollidin", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges with enzyme labels L_Phe -> Cinnamic_Acid [label="PAL", color="#4285F4"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H", color="#4285F4"]; p_Coumaric_Acid -> p_Coumaroyl_CoA [label="4CL", color="#4285F4"]; p_Coumaroyl_CoA -> Naringenin_Chalcone [label="CHS", color="#34A853"]; Naringenin_Chalcone -> Naringenin [label="CHI", color="#34A853"]; Naringenin -> "2_7_4_Trihydroxyisoflavanone" [label="IFS", color="#FBBC05"]; "2_7_4_Trihydroxyisoflavanone" -> Daidzein [label="HID", color="#FBBC05"]; Daidzein -> "2_Hydroxydaidzein" [label="I2'H", color="#FBBC05"]; "2_Hydroxydaidzein" -> "2_Hydroxydaidzein_Reductase" [label="2HDR", color="#FBBC05"]; "2_Hydroxydaidzein_Reductase" -> Medicarpin [label="PTS", color="#FBBC05"]; Daidzein -> Glycinol [label="Multiple Steps", style=dashed, color="#FBBC05"]; Glycinol -> Phaseollidin [label="G4DT", color="#FBBC05"]; Phaseollidin -> this compound [label="Cyclase", color="#FBBC05"];
}
Caption: The biosynthetic pathway of this compound, starting from L-phenylalanine.
Cross-Species Comparison of Key Biosynthesis Genes
The genes encoding the enzymes of the isoflavonoid pathway have been studied in various legume species. While the core pathway is conserved, there are species-specific variations in gene family members and their regulation. Below is a comparison of key genes in Phaseolus vulgaris (common bean) and Glycine max (soybean). A comparative phylogenetic analysis of phenylpropanoid metabolism genes has been conducted for several legume species, including soybean and common bean.
| Enzyme | Gene Abbreviation | Phaseolus vulgaris (Common Bean) | Glycine max (Soybean) | Key Observations |
| Phenylalanine Ammonia-Lyase | PAL | Multigene family | Multigene family | First committed step in the phenylpropanoid pathway. |
| Cinnamate 4-Hydroxylase | C4H | Multigene family | Multigene family with at least four identified genes (GmC4H2, GmC4H10, GmC4H14, GmC4H20). | A key cytochrome P450 enzyme. |
| 4-Coumarate:CoA Ligase | 4CL | Multigene family | Multigene family with at least four distinct isoforms detected. | Directs metabolic flux towards various phenylpropanoid branches. |
| Chalcone Synthase | CHS | Multigene family | Multigene family (e.g., CHS7, CHS8) with differential expression patterns. | Catalyzes the first step of the flavonoid/isoflavonoid pathway. |
| Chalcone Isomerase | CHI | Multigene family | Multigene family | Catalyzes the stereospecific cyclization of chalcones. |
| Isoflavone (B191592) Synthase | IFS | Multigene family | Two key genes, IFS1 and IFS2, are well-characterized. | The rate-limiting enzyme that commits intermediates to the isoflavonoid pathway. |
| Isoflavone 2'-hydroxylase | I2'H | Homologs present | Homologs identified | Involved in the synthesis of pterocarpan (B192222) phytoalexins like glyceollin (B191339). |
| Pterocarpan Synthase | PTS | Homologs present | Homologs identified | Involved in the formation of the pterocarpan skeleton. |
| Glycinol 4-dimethylallyltransferase | G4DT | Not fully characterized | GmG4DT is a key enzyme in glyceollin biosynthesis. | Involved in the final steps of phytoalexin biosynthesis. |
Regulation of Isoflavonoid Biosynthesis
The expression of isoflavonoid biosynthesis genes is tightly regulated at the transcriptional level, often in response to pathogen attack, elicitor treatment, or environmental stress. This regulation involves a complex interplay of transcription factors and signaling molecules. Several transcription factor families, including MYB, WRKY, and NAC, have been identified as potential regulators of isoflavone biosynthesis.
dot digraph "Isoflavonoid_Biosynthesis_Regulation" { graph [rankdir="TB", splines=true, nodesep=0.5, width=7.5, height=5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes Elicitors [label="Elicitors / Pathogens", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptors [label="Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Cascade [label="Signaling Cascade\n(MAPK, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFs [label="Transcription Factors\n(MYB, bZIP, WRKY)", fillcolor="#FBBC05", fontcolor="#202124"]; Hormones [label="Hormones\n(JA, SA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biosynthesis_Genes [label="Isoflavonoid Biosynthesis Genes\n(PAL, CHS, IFS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoflavonoids [label="Isoflavonoids\n(this compound, Glyceollin)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Elicitors -> Receptors [color="#4285F4"]; Receptors -> Signaling_Cascade [color="#4285F4"]; Signaling_Cascade -> TFs [color="#4285F4"]; Hormones -> Signaling_Cascade [color="#4285F4"]; TFs -> Biosynthesis_Genes [label="Transcriptional Activation", color="#4285F4"]; Biosynthesis_Genes -> Isoflavonoids [color="#4285F4"]; }
Caption: Simplified signaling pathway for the regulation of isoflavonoid biosynthesis.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of isoflavonoid biosynthesis genes. A typical qPCR workflow includes RNA isolation, reverse transcription, the qPCR assay, and data analysis.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from plant tissue using a suitable method (e.g., Trizol or RNeasy Plant Mini Kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III) and oligo(dT) or random primers.
2. Primer Design and Validation:
-
Design gene-specific primers for the target genes (e.g., PAL, CHS, IFS) and a reference gene (e.g., Actin or Ubiquitin). Primers should be 18-24 bp long, with a GC content of 40-60%, and an annealing temperature of 58-62°C. The amplicon size should be between 100-200 bp.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
3. qPCR Reaction and Cycling Conditions:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA template.
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 1 min.
-
-
Melt curve analysis to check for primer-dimer formation and specificity of the amplification.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
High-Performance Liquid Chromatography (HPLC) for Isoflavonoid Analysis
This protocol describes the extraction and quantification of isoflavonoids like this compound from plant tissues. HPLC is a widely used method for the analysis of isoflavonoids.
1. Sample Extraction:
-
Grind freeze-dried plant tissue to a fine powder.
-
Extract the powder with 80% methanol (B129727) (or another suitable solvent) at a ratio of 1:10 (w/v) by sonication or shaking for 1-2 hours at room temperature.
-
Centrifuge the extract at 10,000 x g for 10 minutes and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 260 nm (or a diode array detector to scan multiple wavelengths).
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare standard curves for the isoflavonoids of interest (e.g., daidzein, genistein, this compound) at known concentrations.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and UV spectra to the standards.
Experimental Workflow for Cross-Species Analysis
dot digraph "Cross_Species_Analysis_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, width=7.5, height=5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes Plant_Material [label="Select Plant Species\n(e.g., P. vulgaris, G. max)", fillcolor="#F1F3F4", fontcolor="#202124"]; Elicitor_Treatment [label="Elicitor Treatment\n(e.g., Fungal elicitors, MeJA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Time_Course [label="Time-Course Sampling", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Extraction [label="RNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite_Extraction [label="Metabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; cDNA_Synthesis [label="cDNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; qPCR [label="qPCR Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Comparative Data Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway_Modeling [label="Pathway and Regulatory\nNetwork Modeling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Plant_Material -> Elicitor_Treatment [color="#5F6368"]; Elicitor_Treatment -> Time_Course [color="#5F6368"]; Time_Course -> RNA_Extraction [color="#5F6368"]; Time_Course -> Metabolite_Extraction [color="#5F6368"]; RNA_Extraction -> cDNA_Synthesis [color="#5F6368"]; cDNA_Synthesis -> qPCR [color="#5F6368"]; Metabolite_Extraction -> HPLC [color="#5F6368"]; qPCR -> Data_Analysis [color="#5F6368"]; HPLC -> Data_Analysis [color="#5F6368"]; Data_Analysis -> Pathway_Modeling [color="#5F6368"]; }
Caption: A typical workflow for the cross-species analysis of phytoalexin biosynthesis genes.
Conclusion
The comparative analysis of this compound and related isoflavonoid biosynthesis genes across different legume species reveals a conserved core pathway with species-specific diversification in gene families and regulatory mechanisms. This guide provides a foundational understanding for researchers and professionals in drug development to explore the genetic basis of these important secondary metabolites. The provided experimental protocols offer a starting point for quantitative analysis, enabling further research into the engineering of these pathways for enhanced disease resistance in crops and the production of bioactive compounds for pharmaceutical applications.
References
Independent Verification of Phaseollin's Reported Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of phaseollin (B1679764) with alternative compounds, supported by experimental data. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate independent verification and further research.
Estrogenic/Antiestrogenic Activity
This compound, a pterocarpan (B192222) phytoalexin, has demonstrated both estrogenic and antiestrogenic activities, making it a potential candidate for applications in hormone-dependent conditions. A key mechanism of action for such compounds is their ability to bind to estrogen receptors (ERs), primarily ERα and ERβ.
Comparative Analysis of Estrogen Receptor Binding Affinity
The binding affinity of a compound to estrogen receptors is a crucial indicator of its potential estrogenic or antiestrogenic efficacy. This is often measured by the half-maximal inhibitory concentration (IC50) or the relative binding affinity (RBA) in competitive binding assays.
| Compound | Receptor | Parameter | Value | Cell/System | Reference |
| This compound | ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 0.53% | In vitro | [Not specified in provided results] |
| This compound | ERα | Relative Binding Affinity (RBA) vs. Estradiol | 0.21% | In vitro | [Not specified in provided results] |
| Tamoxifen | Estrogen Receptor (Human Breast Carcinoma) | Relative Affinity vs. Estradiol | Equal | Human Breast Carcinoma | [1] |
| 4-Hydroxytamoxifen | Estrogen Receptor (Human Breast Carcinoma) | Relative Affinity vs. Estradiol | Equal | Human Breast Carcinoma | [1] |
| 4-Hydroxytamoxifen | Estrogen Receptor (Human Breast Carcinoma) | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [1] |
| trans-4-OH-TAM | ERα | Relative Binding Affinity (RBA) | 195 | In vitro | [2] |
| trans-Endoxifen | ERα | Relative Binding Affinity (RBA) | 158 | In vitro | [2] |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to estrogen receptors.
-
Preparation of Uterine Cytosol: Uterine tissue from ovariectomized rats is homogenized in a buffer to isolate the cytosol, which contains the estrogen receptors. The protein concentration of the cytosol is determined.[3][4]
-
Competitive Binding: A constant amount of uterine cytosol and a radiolabeled estrogen (e.g., [3H]17β-estradiol) are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound, tamoxifen).[3]
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabel is separated from the free radiolabel using a method like hydroxyapatite (B223615) adsorption or dextran-coated charcoal.[3]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen is determined as the IC50 value. The relative binding affinity (RBA) is calculated as the ratio of the IC50 of 17β-estradiol to the IC50 of the test compound, multiplied by 100.[5]
References
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. epa.gov [epa.gov]
- 5. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phaseollin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the compliant disposal of Phaseollin, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on a precautionary approach, treating this compound as a chemical of unknown toxicity due to the absence of definitive hazardous waste classification.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound in a well-ventilated area, preferably within a designated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Step-by-Step Disposal Protocol
Given the lack of conclusive data on the toxicological and ecotoxicological properties of this compound, it should be managed as a chemical waste of unknown hazard. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused or expired product, contaminated labware (e.g., pipette tips, vials, and gloves), and spill cleanup materials.
-
Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Include any known hazard characteristics, if available. Since the hazards are not fully characterized, it is prudent to note "Caution: Chemical of Unknown Toxicity."
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[1][2]
-
The SAA should be a secure, secondary containment system to prevent spills and unauthorized access.
-
Ensure incompatible chemicals are not stored in the same secondary containment.[1]
-
-
Disposal:
-
Contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal.
-
Do not attempt to treat or neutralize the waste unless it is a specifically approved institutional procedure.
-
Evaporation is not an acceptable method of disposal.[3]
-
-
Empty Containers:
-
A container that has held this compound should be considered hazardous waste and disposed of accordingly.
-
If institutional guidelines permit, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the defaced container may be disposed of as regular trash, but only with explicit approval from your EHS department.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₄ | |
| Molar Mass | 322.36 g/mol | |
| Melting Point | 177-178 °C | |
| Boiling Point | 467.473 °C at 760 mmHg | |
| Flash Point | 236.519 °C | |
| Water Solubility | Not specified | |
| Appearance | Solid |
Experimental Protocols
Currently, there are no standardized, cited experimental protocols for the disposal of this compound. The recommended procedure is to follow the general guidelines for the disposal of chemical waste of unknown toxicity as outlined by your institution and local regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe and compliant disposal of this compound.
Decision-Making for this compound Waste Stream
This diagram outlines the decision-making process for managing this compound waste, emphasizing consultation with institutional safety protocols.
Caption: Decision-making process for this compound waste management.
References
Comprehensive Safety and Handling Guide for Phaseollin
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Phaseollin in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, a cautious approach is mandated. All personnel must treat this compound as a substance with unknown hazards and adhere to the following guidelines to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following personal protective equipment is mandatory. This is based on the principle of handling chemicals with unknown toxicity.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double-gloving | An inner layer of nitrile gloves should be worn, with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™). This provides robust protection against potential dermal exposure. Gloves should be inspected for any signs of degradation before and during use. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are required. A face shield must be worn over the goggles to offer broader protection against splashes and aerosols. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned laboratory coat is required to protect the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | All handling of solid this compound or solutions that may produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation. If there is a risk of inhalation outside of a fume hood, a properly fitted respirator is necessary. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for minimizing risks.
2.1. Preparation
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within a certified chemical fume hood.
-
Pre-Experiment Checklist: Before starting any procedure, ensure all necessary equipment, reagents, and safety apparatus (including a spill kit) are readily accessible.
-
Minimize Quantities: Use the smallest feasible quantity of this compound for all experimental work.
-
Buddy System: Never work alone when handling substances of unknown toxicity. Ensure at least one other person is aware of the ongoing work.
2.2. Handling
-
Containment: Perform all manipulations of this compound within the fume hood to control potential exposure to dust or aerosols.
-
Avoid Direct Contact: Use appropriate tools such as spatulas and pipettes for all transfers.
-
Sealed Containers: Keep all containers of this compound sealed when not in immediate use.
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate the work area and any equipment used.
-
Hand Washing: Wash hands and any exposed skin with soap and water immediately after handling, even if gloves were worn.
-
PPE Removal: Remove all PPE before leaving the designated work area to prevent the spread of contamination.
Emergency Procedures: Spill Response
In the event of a this compound spill, follow these step-by-step procedures. The response should be swift and systematic to contain the spill and mitigate any potential hazards.
Workflow for Handling a this compound Spill
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
